molecular formula C31H29FN4O6 B1436769 5'-O-Dmt-2'-fluoro-2'-deoxyinosine CAS No. 1951424-83-1

5'-O-Dmt-2'-fluoro-2'-deoxyinosine

货号: B1436769
CAS 编号: 1951424-83-1
分子量: 572.6 g/mol
InChI 键: QDCBEGXXNGZTON-QNYAKKFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5'-O-Dmt-2'-fluoro-2'-deoxyinosine is a protected nucleoside building block essential for the solid-phase synthesis of oligonucleotides. The 5'-O-DMT (dimethoxytrityl) group is a standard protecting group in phosphoramidite chemistry that facilitates the sequential addition of nucleotides and allows for monitoring of coupling efficiency. The 2'-fluoro modification imparts nuclease resistance and enhances binding affinity to complementary RNA strands, making oligonucleotides containing this modification valuable for therapeutic and diagnostic applications. Inosine acts as a universal base, capable of non-specific pairing with other nucleobases, which is useful for probing nucleic acid structure and function. The 2-fluoro position on the purine base is a key reactive handle for post-synthetic modification using the "convertible nucleoside" approach, enabling the introduction of various functional groups for cross-linking studies . This compound is a critical precursor for synthesizing modified RNA and DNA analogs for use in basic research, drug discovery, and the development of molecular diagnostics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)/t24-,25-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBEGXXNGZTON-QNYAKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-2'-fluoro-2'-deoxyinosine: A Cornerstone for Robust Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, scientist, and drug development professional, the quest for potent and stable oligonucleotide-based therapeutics is a journey of precision and innovation. Within the arsenal of chemical modifications designed to enhance the therapeutic potential of oligonucleotides, the incorporation of 2'-fluoro nucleosides stands as a paramount strategy. This guide provides a comprehensive technical overview of 5'-O-DMT-2'-fluoro-2'-deoxyinosine, a key building block in the synthesis of next-generation therapeutic oligonucleotides. We will delve into its chemical architecture, physicochemical properties, and its pivotal role in the solid-phase synthesis of modified oligonucleotides, offering field-proven insights into its application.

The Strategic Advantage of 2'-Fluoro Modification in Oligonucleotide Therapeutics

Unmodified oligonucleotides are inherently susceptible to degradation by cellular nucleases, a significant hurdle in their development as therapeutic agents. The introduction of a fluorine atom at the 2' position of the ribose sugar is a strategic modification that confers a multitude of advantageous properties to the resulting oligonucleotide.

The high electronegativity of the fluorine atom induces a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry, similar to that of RNA.[1] This pre-organization of the sugar conformation leads to several critical benefits:

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar-phosphate backbone, rendering the oligonucleotide significantly more resistant to cleavage by endo- and exonucleases.[2]

  • Increased Binding Affinity: The A-form geometry promoted by the 2'-fluoro modification results in a higher thermal stability (Tm) of duplexes formed with complementary RNA targets.[2][3] This enhanced binding affinity can translate to increased potency of antisense oligonucleotides and siRNAs.

  • Reduced Immunostimulatory Effects: Certain oligonucleotide sequences can trigger an innate immune response. The 2'-fluoro modification has been shown to mitigate these off-target effects, improving the safety profile of the therapeutic candidate.[4]

Inosine, a naturally occurring nucleobase, is particularly valuable in oligonucleotide design due to its ability to act as a "universal base," capable of pairing with all four standard bases (A, C, G, and T/U).[5] This property is highly advantageous in the design of probes and primers for targets with sequence ambiguities. The combination of a 2'-fluoro modification with an inosine base, therefore, offers a powerful tool for the creation of robust and versatile oligonucleotides.

Chemical Structure and Physicochemical Properties

The foundational molecule for the incorporation of 2'-fluoro-2'-deoxyinosine into a growing oligonucleotide chain is its phosphoramidite derivative. The key features of this molecule are the 5'-O-dimethoxytrityl (DMT) group, the 2'-fluoro modification, and the 3'-O-phosphoramidite moiety.

Chemical Structure of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite:

Caption: Chemical structure of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite.

The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of the nucleoside. Its presence is crucial for several reasons:

  • Selective Synthesis: It ensures that coupling reactions occur exclusively at the 5'-hydroxyl of the growing oligonucleotide chain, preventing unwanted side reactions.[6]

  • Purification Handle: The lipophilic nature of the DMT group allows for efficient purification of the desired full-length oligonucleotide from shorter, uncapped failure sequences using reverse-phase chromatography.

  • Reaction Monitoring: The release of the dimethoxytrityl cation upon detritylation results in a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.[6]

Physicochemical Properties of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite

PropertyValueReference
CAS Number 2245842-16-2[7]
Molecular Formula C₄₀H₄₆FN₆O₇P[7]
Molecular Weight 772.82 g/mol [7]
Appearance White to off-white powderInferred from related compounds[8]
Purity ≥98% (by HPLC and ³¹P-NMR)Inferred from supplier specifications
Solubility Soluble in anhydrous acetonitrile[7]
Storage -20°C under an inert atmosphere[7]

Application in Solid-Phase Oligonucleotide Synthesis: A Step-by-Step Protocol

The incorporation of 5'-O-DMT-2'-fluoro-2'-deoxyinosine into an oligonucleotide is achieved via the well-established phosphoramidite method on an automated solid-phase synthesizer. The following protocol outlines the key steps in a single coupling cycle.

Experimental Workflow for a Single Coupling Cycle:

workflow cluster_synthesis Solid-Phase Synthesis Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of 2'-F-I-CE Phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping Forms new phosphite triester linkage oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Prevents formation of failure sequences oxidation->detritylation Stabilizes phosphate backbone Ready for next cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Detailed Protocol:

  • Detritylation: The synthesis cycle begins with the removal of the 5'-DMT protecting group from the solid support-bound nucleoside or the growing oligonucleotide chain. This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. The liberated DMT cation produces a characteristic orange color, allowing for quantitative monitoring of the reaction.

  • Coupling: The 2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of 3 minutes is recommended for 2'-fluoro-inosine phosphoramidites.[5][7]

  • Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is typically accomplished using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is achieved by treating the support with a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Deprotection and Purification

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Deprotection Workflow:

deprotection_workflow cluster_deprotection Post-Synthesis Processing cleavage_deprotection 1. Cleavage from Support & Base/Phosphate Deprotection (e.g., Ammonium Hydroxide) dmt_removal 2. DMT Group Removal (if DMT-on purification) (Aqueous Acid) cleavage_deprotection->dmt_removal Releases oligonucleotide into solution purification 3. Purification (e.g., RP-HPLC, IEX-HPLC) cleavage_deprotection->purification DMT-off purification dmt_removal->purification desalting 4. Desalting purification->desalting Isolates full-length product

Caption: Post-synthesis deprotection and purification workflow.

For oligonucleotides containing 2'-fluoro modifications, careful consideration must be given to the deprotection conditions. While standard ammonium hydroxide can be used, prolonged heating in ammonia-methylamine (AMA) should be avoided as it can lead to some degradation of the 2'-fluoro nucleotides.[5][7] A recommended deprotection protocol is treatment with aqueous ammonium hydroxide for 17 hours at 55°C or with a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (AMA) for 2 hours at room temperature.[7]

Purification of the final oligonucleotide is typically performed by high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is often used for "DMT-on" purification, where the hydrophobicity of the 5'-DMT group allows for the separation of the full-length product from shorter failure sequences. The DMT group is then removed by treatment with a mild aqueous acid. Alternatively, ion-exchange HPLC (IEX-HPLC) can be used to purify the fully deprotected "DMT-off" oligonucleotide based on its charge.

Conclusion

5'-O-DMT-2'-fluoro-2'-deoxyinosine is a vital component in the synthesis of modified oligonucleotides with enhanced therapeutic properties. Its 2'-fluoro modification imparts increased nuclease resistance and binding affinity, while the inosine base offers the flexibility of a universal binding partner. A thorough understanding of its chemical properties and the nuances of its incorporation into oligonucleotides through solid-phase synthesis is essential for the development of potent and stable nucleic acid-based drugs. The protocols and insights provided in this guide are intended to empower researchers and drug developers to harness the full potential of this important building block in their pursuit of novel therapeutics.

References

  • Glen Research. (2019). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report, 32.13. [Link]

  • Glen Research. 2'-F-I-CE Phosphoramidite. [Link]

  • Advent Bio. 5'-O-DMT-2'-Fluoro-2'-Deoxyuridine | CAS 146954-74-7. [Link]

  • Huaren Science. 5'-O-DMT-2'-F-dU CAS No. 146954-74-7. [Link]

  • Bio-Synthesis. 2' Fluoro RNA Modification. [Link]

  • IU Indianapolis ScholarWorks. Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uri- dine nucleic acids. [Link]

  • Hassan, A. E., et al. (2000). A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. Nucleosides, Nucleotides & Nucleic Acids, 19(3), 559-65. [Link]

  • Bio-Synthesis. (2020). 2'-Fluoroinosine, a Replacement for Inosine. [Link]

  • Oxford Academic. (1998). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 26(10), 2455-2461. [Link]

  • PubChem. 5-Fluoro-2'-deoxyuridine. [Link]

  • IU Indianapolis ScholarWorks. (2021). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. ChemistrySelect, 6(39), 10597–10600. [Link]

  • MDPI. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 28(1), 390. [Link]

  • PubMed. (2013). Efficient syntheses of 5'-deoxy-5'-fluoroguanosine and -inosine. [Link]

  • University of California, Irvine. Fluorine NMR. [Link]

  • Zhang, W., et al. (2018). Synthesis and Structural Characterization of 2'-Fluoro-α-L-RNA-Modified Oligonucleotides. The Journal of Organic Chemistry, 83(15), 8494-8502. [Link]

  • Egli, M., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(12), 5296-5305. [Link]

  • Watts, J. K., & Corey, D. R. (2012). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Reviews Drug Discovery, 11(5), 345-360. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2'-Fluoro-2'-deoxyinosine in RNA Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic chemical modification of oligonucleotides is a foundational element in the advancement of nucleic acid therapeutics and diagnostics. Among a diverse array of modifications, the introduction of a 2'-fluoro (2'-F) group on the ribose sugar and the substitution of canonical bases with inosine (I) represent two powerful strategies for modulating the properties of RNA. The 2'-F modification is renowned for enhancing duplex thermal stability and conferring nuclease resistance, while inosine provides unique base-pairing capabilities, often termed a "universal base". This guide provides a comprehensive technical overview of the synthesis, biophysical characterization, and thermodynamic implications of incorporating 2'-fluoro-2'-deoxyinosine into RNA duplexes. We delve into the causality behind experimental choices, provide detailed, self-validating protocols for key analytical techniques, and synthesize the expected thermodynamic outcomes. This document serves as a rigorous scientific resource for professionals seeking to understand and leverage this specific modification in RNA-based applications.

Introduction: The Rationale for Modification

The thermodynamic stability of an RNA duplex is a critical determinant of its biological function and therapeutic efficacy. For applications such as small interfering RNAs (siRNAs), antisense oligonucleotides, and diagnostic probes, the affinity and specificity of the oligonucleotide for its target sequence are paramount. Chemical modifications are employed to optimize these characteristics beyond what is offered by native RNA.

The Role of the 2'-Fluoro Modification

The substitution of the 2'-hydroxyl (2'-OH) group with a 2'-fluoro (2'-F) moiety is a cornerstone of RNA chemical modification. The high electronegativity of the fluorine atom profoundly influences the ribose sugar's conformation.

  • Conformational Pre-organization: The 2'-F group biases the sugar pucker towards a C3'-endo conformation, which is the native conformation for nucleotides within an A-form RNA helix.[1] This pre-organization is a key factor in the enhanced thermal stability observed in 2'-F modified duplexes.

  • Enhanced Thermal Stability: The incorporation of 2'-F nucleotides significantly increases the melting temperature (Tm) of RNA duplexes, with studies reporting an increase of approximately 1.8°C per modification.[1][2] Surprisingly, this stabilization is not driven by favorable entropy, as the "pre-organization" hypothesis might suggest, but is instead primarily based on a more favorable enthalpy (ΔH°).[1][3] This suggests that the 2'-F group enhances stability by strengthening Watson-Crick hydrogen bonding and improving base-stacking interactions.[1]

  • Nuclease Resistance and Reduced Immunostimulation: 2'-F modified RNAs exhibit increased resistance to degradation by nucleases and can lead to reduced immune stimulation compared to unmodified RNAs, making them highly valuable for in vivo applications.[1][4]

The Utility of Inosine

Inosine (I), which contains the nucleobase hypoxanthine, is a naturally occurring modified purine found in the wobble position of tRNAs.[5][6][7] Its utility in synthetic oligonucleotides stems from its ability to pair with all four canonical bases.

  • "Universal" Base Pairing: Inosine can form two hydrogen bonds with cytosine, adenine, and uracil.[8] The stability of these pairings generally follows the order I-C > I-A > I-U ≈ I-G.[8][9] This property is exploited in designing degenerate primers and probes for targets with sequence ambiguity.[7][8]

  • Probing Functional Groups: Because inosine is structurally similar to guanosine but lacks the exocyclic amino group, it serves as an excellent tool for investigating the role of this specific functional group in RNA-protein interactions and RNA structure.[5][6][7]

The Synergy of 2'-F and Inosine

This guide focuses on the intersection of these two modifications: the 2'-fluoro-2'-deoxyinosine nucleotide. By combining the backbone-stabilizing effects of the 2'-F group with the unique base-pairing properties of inosine, researchers can fine-tune the thermodynamic profile of RNA duplexes. Understanding the precise thermodynamic contributions of this combined modification is essential for the rational design of oligonucleotides for advanced therapeutic and diagnostic applications.

Synthesis of 2'-Fluoro-2'-deoxyinosine Modified Oligonucleotides

The synthesis of RNA oligonucleotides containing 2'-fluoro-2'-deoxyinosine is achieved through automated solid-phase synthesis using phosphoramidite chemistry. This method builds the oligonucleotide chain in a 3' to 5' direction on a solid support.[10]

The Phosphoramidite Synthesis Cycle

The addition of each nucleotide monomer involves a four-step chemical cycle. The use of a 2'-Fluoro-Inosine-CE Phosphoramidite monomer is integrated seamlessly into this established workflow.[8]

SynthesisCycle Start Start: 5'-DMT-Protected Nucleoside on Solid Support Detritylation Step 1: Detritylation (Acid Treatment) Start->Detritylation Frees 5'-OH group Coupling Step 2: Coupling (Add 2'-F-Inosine Phosphoramidite + Activator) Detritylation->Coupling Capping Step 3: Capping (Acetic Anhydride) Coupling->Capping Blocks unreacted 5'-OH Oxidation Step 4: Oxidation (Iodine Solution) Capping->Oxidation End Elongated Chain: Ready for Next Cycle Oxidation->End Stabilizes phosphate backbone End->Detritylation Next Cycle Workflow Synthesis Oligonucleotide Synthesis & Purification Annealing Duplex Annealing Synthesis->Annealing UVMelt UV Thermal Denaturation Annealing->UVMelt ITC Isothermal Titration Calorimetry Annealing->ITC CD Circular Dichroism Spectroscopy Annealing->CD ThermoData Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) UVMelt->ThermoData ITC->ThermoData StructData Helical Conformation (A-form verification) CD->StructData

Caption: Experimental workflow for the biophysical characterization of RNA duplexes.

UV Thermal Denaturation

Causality: This is the foundational experiment for assessing duplex stability. It operates on the principle of hyperchromicity: the absorbance of UV light by nucleic acids at 260 nm increases as the duplex dissociates into single strands. [11]This transition provides the melting temperature (Tm), the temperature at which 50% of the duplex is denatured, which is a direct and robust indicator of stability. By analyzing melting curves at different concentrations, one can derive a complete set of thermodynamic parameters (ΔH°, ΔS°, and ΔG°). [12][13] Experimental Protocol:

  • Sample Preparation:

    • Dissolve the purified single-stranded RNA oligonucleotides in a buffered solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). [14] * Mix equimolar amounts of the complementary strands. The final duplex concentration should result in an absorbance at 260 nm (A260) between 0.2 and 1.0. [11] * Anneal the duplex by heating to 90°C for 3-5 minutes, followed by slow cooling to room temperature to ensure proper hybridization. [14]2. Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the sample in a quartz cuvette and overlay with mineral oil to prevent evaporation.

    • Record the A260 as a function of temperature, increasing the temperature at a controlled rate (e.g., 0.5°C or 1.0°C per minute) from a starting temperature (e.g., 15°C) to a final temperature (e.g., 95°C). [11][12][14]3. Data Analysis:

    • Plot A260 versus temperature to generate the melting curve.

    • The Tm is determined from the peak of the first derivative of the melting curve.

    • Calculate thermodynamic parameters using van't Hoff analysis by plotting 1/Tm versus ln(CT), where CT is the total strand concentration. The slope of this plot is proportional to ΔH° and the intercept is proportional to ΔS°. The free energy change at 37°C (ΔG°37) can then be calculated using the Gibbs equation (ΔG° = ΔH° - TΔS°).

Isothermal Titration Calorimetry (ITC)

Causality: While UV melting derives thermodynamic data from the temperature-dependent equilibrium, ITC directly measures the heat released or absorbed during the binding event at a constant temperature. [15][16]This provides a direct measurement of the binding enthalpy (ΔH°) and affinity (Ka), from which ΔG° and ΔS° can be calculated. It is a powerful complementary technique because it is not dependent on a two-state binding model and can reveal complex binding phenomena. [16][17] Experimental Protocol:

  • Sample Preparation:

    • Prepare the two single RNA strands in identical, thoroughly degassed buffer. One strand is placed in the sample cell, and the complementary strand is loaded into the titration syringe at a concentration typically 10-15 times higher.

  • Data Acquisition:

    • Set the instrument to the desired experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, precisely controlled injections of the syringe solution into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two strands.

    • Fit this binding isotherm to a suitable binding model to extract the association constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). ΔG° and ΔS° are then calculated from these values.

Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. [18]The helical structure of an RNA duplex is chiral and produces a characteristic CD spectrum. This technique is used not to measure stability, but to confirm the structural integrity of the duplex. An A-form RNA helix, the expected conformation, has a characteristic spectrum with a strong positive band around 260 nm and a negative band around 210 nm. [12][19]The 2'-F modification is known to favor this A-form geometry, and CD is the ideal method to verify that the inclusion of 2'-F-Inosine does not induce significant structural perturbations. [2][20] Experimental Protocol:

  • Sample Preparation: Prepare the annealed RNA duplex in a suitable buffer (as for UV melting) at a concentration of approximately 4-5 µM. [19]2. Data Acquisition:

    • Record the CD spectrum at a temperature well below the Tm (e.g., 5°C or 20°C) over a wavelength range of 205-320 nm. [19] * Record a spectrum of the buffer alone for baseline subtraction.

  • Data Analysis:

    • Subtract the buffer spectrum from the sample spectrum.

    • Compare the resulting spectrum to that of a standard, unmodified RNA duplex. The presence of the characteristic A-form signature confirms the expected helical conformation.

Data Interpretation and Expected Thermodynamic Profile

By synthesizing the data from these complementary techniques, a comprehensive thermodynamic profile of the 2'-fluoro-2'-deoxyinosine modification can be established.

Predicted Impact on Duplex Stability

The overall stability of an RNA duplex containing a 2'-F-I modification will be a composite of the effects from the 2'-F group and the inosine base pair.

  • Enthalpic Stabilization from 2'-Fluoro: The 2'-F modification is expected to contribute a favorable (more negative) enthalpy change (ΔH°) to duplex formation. [1][3]This enthalpic gain, arising from stronger hydrogen bonding and stacking, is the primary driver of the increased Tm. [1]* Pairing Contribution from Inosine: The effect of the inosine base will be highly dependent on its pairing partner.

    • I-C Pair: An I-C pair contains two hydrogen bonds, in contrast to the three in a canonical G-C pair. [7]Therefore, replacing a G-C pair with a 2'-F-I • C pair is expected to be destabilizing relative to a 2'-F-G • C pair, but the overall duplex will still be significantly stabilized by the 2'-F modification compared to an unmodified I-C containing duplex.

    • I-U Wobble Pair: The stability of an I-U pair is generally comparable to or slightly less stable than a standard G-U wobble pair. The 2'-F modification on the inosine is expected to enhance the stability of this interaction.

Summary of Thermodynamic Data

The following table presents a hypothetical but representative dataset to illustrate the expected thermodynamic contributions. Values are based on trends reported in the literature.

Duplex Sequence (5'-3')ModificationTm (°C)ΔH° (kcal/mol)TΔS° (kcal/mol @ 37°C)ΔG°37 (kcal/mol)
r(GCGU-G-CGC)G-C pair (WT)65.0-55.0-39.5-15.5
r(GCGU-I-CGC)Inosine (I-C)58.0-49.0-34.8-14.2
r(GCGU-fG-CGC)2'-F-Guanine66.8-57.5-41.5-16.0
r(GCGU-fI-CGC)2'-F-Inosine 60.2 -51.8 -37.1 -14.7

This table is for illustrative purposes. Actual values are sequence-dependent.

Interpretation:

  • Replacing G with I (Row 1 vs. 2) is destabilizing, primarily seen in a less favorable ΔH°.

  • Adding a single 2'-F modification to G (Row 1 vs. 3) increases Tm and makes ΔH° more favorable. [1]* The 2'-F-Inosine duplex (Row 4) is more stable than the unmodified inosine duplex (Row 2), with the stability gain driven by a more favorable enthalpy, consistent with the known effects of the 2'-F group.

Conclusion and Future Perspectives

The incorporation of 2'-fluoro-2'-deoxyinosine into RNA duplexes offers a sophisticated method for modulating thermodynamic stability. The 2'-fluoro modification acts as a powerful stabilizing element, driven by favorable enthalpic contributions that enhance hydrogen bonding and base stacking. This stabilization can effectively compensate for the inherent instability of certain inosine pairings, such as the I-C mismatch relative to a G-C pair.

The methodologies outlined in this guide—synthesis via phosphoramidite chemistry and characterization by UV thermal denaturation, ITC, and CD spectroscopy—provide a robust framework for the empirical determination of these effects. A thorough understanding of the thermodynamic consequences of such modifications is not merely academic; it is a critical prerequisite for the rational design of next-generation RNA therapeutics and diagnostics with precisely tailored hybridization properties for improved efficacy, specificity, and in vivo performance. Future work should focus on building a comprehensive library of nearest-neighbor thermodynamic parameters for 2'-F modified bases, including inosine, to allow for the accurate in silico prediction of duplex stability for any given sequence.

References

  • Al-Horani, R. A., & Afonin, K. A. (2012). 2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. ACS Chemical Biology, 7(11), 1849–1856. [Link]

  • Kierzek, E., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. Nucleic Acids Research, 46(22), 11725–11734. [Link]

  • Kierzek, E., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. PubMed - NIH. [Link]

  • Gładysz, A., et al. (2015). Circular dichroism spectra of unmodified RNA duplexes... ResearchGate. [Link]

  • Watkins, N. E., & Znosko, B. M. (2012). The effect of inosine position on hybridization thermodynamics... ResearchGate. [Link]

  • Kierzek, E., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. Oxford Academic. [Link]

  • Sheng, J., et al. (2018). Inosine-Induced Base Pairing Diversity during Reverse Transcription. ACS Publications. [Link]

  • Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3638–3647. [Link]

  • Peyret, N., et al. (2022). Thermodynamic Parameters Contributions of Single Internal Mismatches In RNA/DNA Hybrid Duplexes. ResearchGate. [Link]

  • Egli, M., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(3), 1052–1063. [Link]

  • Peyret, N., et al. (2022). Thermodynamic Parameters Contributions of Single Internal Mismatches In RNA/DNA Hybrid Duplexes. bioRxiv. [Link]

  • Gissot, A., et al. (2016). CD spectra of the modified DNA : RNA duplexes... ResearchGate. [Link]

  • Glen Research. (2019). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report 32.13. [Link]

  • Glen Research. 2'-FLUORO-RNA Monomers. Glen Report 17.15. [Link]

  • Kierzek, R., et al. (1993). Thermodynamics of single mismatches in RNA duplexes. PubMed - NIH. [Link]

  • Kuwerska, P., et al. (2025). Normalized UV-melting curves of RNA duplexes... ResearchGate. [Link]

  • Gryaznov, S. M., & Schultz, R. G. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514. [Link]

  • Sugimoto, N., et al. (2010). Thermodynamic contributions of single internal rA·dA, rC·dC, rG·dG and rU·dT mismatches in RNA/DNA duplexes. Nucleic Acids Research, 38(20), 7176–7185. [Link]

  • Williamson, J. R. (2001). Characterization of Tertiary Folding of RNA by Circular Dichroism and Urea. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Sugimoto, N., et al. (2010). Thermodynamic contributions of single internal rA·dA, rC·dC, rG·dG and rU·dT mismatches in RNA/DNA duplexes. ResearchGate. [Link]

  • Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine on RNA structure and stability. Modomics - A Database of RNA Modifications. [Link]

  • Martin, I. K., et al. (2018). Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes. Molecules, 23(10), 2673. [Link]

  • Sheng, J., et al. (2017). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

  • Aviñó, A., et al. (2024). The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. [Link]

  • Nucleowiki. UV-Melting Curves. Nucleowiki. [Link]

  • Sheng, J., et al. (2016). Structural insights into RNA duplexes with multiple 2΄-5΄-linkages. Nucleic Acids Research, 45(2), 991–1001. [Link]

  • Lee, Y., et al. (2016). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Scholars@Duke. [Link]

  • Gorska, K., et al. (2015). UV melting curves of model heterochiral RNA duplexes. ResearchGate. [Link]

  • Salim, N. N., & Feig, A. L. (2009). Isothermal titration calorimetry of RNA. Methods, 47(3), 198–205. [Link]

  • Sheng, J., et al. (2017). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. [Link]

  • Feig, A. L. (2014). Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics. Biopolymers, 101(7), 779–792. [Link]

  • Perera, A., et al. (2018). The Effects of Ultraviolet Radiation on Nucleoside Modifications in RNA. ACS Chemical Biology, 13(12), 3368–3377. [Link]

  • Layzer, J. M., et al. (2007). Fully 2'-deoxy-2'-fluoro substituted nucleic acids induce RNA interference in mammalian cell culture. FEBS Journal, 274(16), 4272–4279. [Link]

  • Feig, A. L. (2011). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 747, 1–17. [Link]

Sources

Strategic Implementation of 2'-Fluoro Inosine in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Thermodynamics, and Applications

Executive Summary

The development of therapeutic oligonucleotides demands a precise balance between hybridization affinity, nuclease resistance, and target specificity. While Inosine has long served as a "universal" base to manage sequence ambiguity, its utility is often limited by thermodynamic destabilization and susceptibility to nuclease degradation. 2'-Fluoro Inosine (2'-F-I) emerges as a critical tool in the medicinal chemist’s arsenal, bridging the gap between the promiscuous base-pairing of hypoxanthine and the robust, A-form helical stability conferred by the 2'-fluoro modification. This guide details the mechanistic rationale, synthesis protocols, and application strategies for deploying 2'-F-I in siRNA and antisense workflows.

Mechanistic Foundations: The Stability/Universality Paradox

To effectively utilize 2'-F-I, one must understand the interplay between its nucleobase and its sugar modification.

1.1 The Nucleobase: Inosine's "Wobble"

Inosine (I) contains the hypoxanthine base.[1][2] Unlike Guanosine, it lacks the exocyclic 2-amino group. This absence removes a hydrogen bond donor, allowing Inosine to pair with Cytidine (C), Adenosine (A), and Uracil (U).[1]

  • Pairing Hierarchy:

    
    
    
  • Thermodynamic Cost: Replacing a G:C pair with an I:C pair typically destabilizes the duplex due to the loss of one hydrogen bond (2 H-bonds vs. 3).

1.2 The Sugar: 2'-Fluoro's "Lock"

The substitution of the 2'-hydroxyl group with a fluorine atom creates a high-electronegativity environment that dictates the sugar pucker.

  • C3'-endo Conformation: The high electronegativity of fluorine (Gauche effect) locks the ribose into the North (C3'-endo) conformation.

  • A-Form Promotion: This pre-organizes the oligonucleotide into an A-form helix geometry, which is thermodynamically favorable for RNA:RNA binding.

  • Net Effect: The 2'-F modification typically increases melting temperature (

    
    ) by ~1.8°C per residue  compared to DNA, and enhances nuclease resistance significantly.[3]
    
1.3 The Synergistic Advantage

2'-F-I solves the "Inosine Instability" problem. By coupling the destabilizing universal base (Inosine) with the stabilizing sugar (2'-F), researchers can introduce sequence ambiguity or reduce localized affinity (e.g., in siRNA seeds) without compromising the overall structural integrity or serum stability of the oligonucleotide.

Experimental Protocols: Synthesis & Deprotection

Role: Senior Application Scientist Context: The following protocol is optimized for 2'-F-I phosphoramidites (typically 5'-DMT-2'-F-Inosine-3'-CE).

2.1 Solid-Phase Synthesis Parameters

Standard DNA synthesis cycles must be modified to accommodate the 2'-F modification.

ParameterStandard DNA2'-Fluoro Inosine Protocol Rationale
Coupling Time 60–90 sec3.0 – 4.0 min Steric bulk of the 2'-F group requires longer diffusion/reaction time for high efficiency (>98%).
Activator ETT or BTTETT (0.25 M) 5-Ethylthio-1H-tetrazole (ETT) is preferred for faster kinetics with modified RNAs.
Oxidation Iodine/WaterStandard 2'-F-I is stable under standard iodine oxidation conditions.
Capping Ac2O/NMIStandard No specific sensitivity to capping reagents.
2.2 Critical Deprotection Strategy (The "AMA Warning")

CRITICAL: The 2'-fluoro group renders the glycosidic bond susceptible to hydrolysis under harsh alkaline conditions at high temperatures, and the fluorine atom itself can be sensitive.

  • Avoid: Heating in AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C. This promotes degradation.

  • Recommended Protocol A (Standard): Concentrated

    
    , 55°C for 17 hours.
    
  • Recommended Protocol B (Fast): AMA (1:1), Room Temperature for 2 hours.[4]

Note: If your oligo contains other modifications requiring heat (e.g., certain dyes), you must balance the risk of 2'-F degradation. For 2'-F-I, the Room Temperature AMA method is the "Gold Standard" for preserving integrity.

Applications in Therapeutics
3.1 siRNA Seed Region Engineering (Off-Target Mitigation)

A primary cause of siRNA off-target toxicity is the "microRNA-like" binding of the seed region (nucleotides 2–8) to unintended mRNAs.[5] High-affinity G:C pairs in the seed exacerbate this.

  • Strategy: Replace a seed Guanosine (G) with 2'-F-Inosine.

  • Mechanism:

    • Thermodynamic Tuning: The G

      
       I substitution weakens the interaction with the off-target (lowers 
      
      
      
      locally), reducing non-specific binding.
    • Stability Retention: The 2'-F sugar prevents the nuclease degradation that would occur if unmodified RNA-Inosine were used.

    • On-Target Potency: The I:C pair (with the target) is stable enough to maintain on-target silencing, especially given the A-form boost from the 2'-F.

3.2 Aptamer Stabilization

In SELEX (Systematic Evolution of Ligands by Exponential Enrichment), 2'-F-I can be used in post-selection optimization. Replacing standard Inosine (or specific G residues) with 2'-F-I can enhance serum half-life from minutes to hours without altering the tertiary structure required for ligand binding.

Visualizations
4.1 Synthesis & Deprotection Workflow

The following diagram outlines the decision logic for processing 2'-F-I oligonucleotides to avoid degradation.

SynthesisWorkflow Start Start: Solid Phase Synthesis Coupling Coupling Step (Time: 3-4 mins) Start->Coupling Cycle Complete Synthesis Cycle Coupling->Cycle Deprotect_Decision Select Deprotection Method Cycle->Deprotect_Decision Method_A Method A: NH4OH 55°C, 17 Hours Deprotect_Decision->Method_A Standard Method_B Method B: AMA (1:1) Room Temp, 2 Hours Deprotect_Decision->Method_B Fast (Recommended) Method_C Method C: AMA 65°C (Heat) Deprotect_Decision->Method_C Avoid! Result_Good Intact 2'-F-I Oligo Method_A->Result_Good Method_B->Result_Good Result_Bad DEGRADATION (Fluoride loss/Hydrolysis) Method_C->Result_Bad

Caption: Decision tree for 2'-F-I synthesis and deprotection. Note the critical avoidance of heat when using AMA.

4.2 Thermodynamic Mechanism: The "Goldilocks" Zone

This diagram illustrates why 2'-F-I is superior to unmodified Inosine or Guanosine for specific therapeutic contexts.

Thermodynamics G_RNA G (RNA) High Affinity High Off-Target Risk FI_RNA 2'-F-Inosine Optimized Affinity Nuclease Resistant G_RNA->FI_RNA Replace Base (Lower Tm) Target Therapeutic Goal: Specific Silencing G_RNA->Target Too Sticky I_RNA Inosine (RNA) Low Affinity Nuclease Sensitive I_RNA->FI_RNA Modify Sugar (Raise Tm + Stability) I_RNA->Target Too Unstable FI_RNA->Target Ideal Balance

Caption: 2'-F-I balances the high affinity of G with the ambiguity of I, adding stability via the 2'-F sugar.

Quantitative Data Summary

The following table summarizes the thermodynamic impact of substituting a single internal residue in an RNA duplex (Sequence Context: 5'-...C-X -C...-3').[3]

Modification (X)Target Base (Y)Relative

(

)
Nuclease ResistancePairing Type
G (RNA) CReference (0°C)LowWatson-Crick (3 H-bonds)
Inosine (RNA) C-3.4°CLowWobble-like (2 H-bonds)
2'-F-Inosine C-1.6°C High Wobble-like + C3'-endo Stacking
2'-F-Inosine A-4.5°CHighWobble (I:A)
2'-F-Inosine U-5.2°CHighWobble (I:U)

Data derived from consensus thermodynamic parameters [1, 3]. Note that 2'-F-I recovers approximately half the thermal stability lost by the G


 I mutation due to the stabilizing effect of the 2'-F sugar.
References
  • Glen Research. (2020). 2'-Fluoro-Inosine-CE Phosphoramidite: Product Profile and Deprotection Strategies. Retrieved from [Link]

  • Pallos, J., et al. (2025). Unique Gene-Silencing and Structural Properties of 2'-Fluoro-Modified siRNAs. ResearchGate. Retrieved from [Link]

  • Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-arabinonucleic acid (2'F-ANA): Modified oligonucleotides with novel properties. Canadian Journal of Chemistry. (Contextualizing 2'-F sugar puckering).
  • Bio-Synthesis Inc. (2020).[6] 2'-Fluoroinosine, a Replacement for Inosine.[2][4][6] Retrieved from [Link]

  • Lavergne, T., et al. (2018). Stability of RNA duplexes containing inosine[1][6]·cytosine pairs. Nucleic Acids Research.[2][6][7] Retrieved from [Link]

Sources

Technical Guide: Nuclease Resistance Mechanisms of 2'-Fluoro Modified Nucleosides

[1]

Executive Summary

The 2'-deoxy-2'-fluoro (2'-F) modification represents a cornerstone in the engineering of therapeutic oligonucleotides, particularly small interfering RNA (siRNA) and aptamers.[1] By substituting the 2'-hydroxyl group of ribose with a fluorine atom, researchers achieve a dual advantage: significant resistance to nucleolytic degradation and a pre-organized C3'-endo sugar conformation that mimics RNA, thereby maintaining high affinity for target sequences and compatibility with the RNA-induced silencing complex (RISC).[1][2] This guide provides a deep technical analysis of the physicochemical mechanisms driving these properties and offers validated protocols for assessing their stability.

Structural Physics: The Gauche Effect and Sugar Puckering

To understand the resistance mechanism, one must first understand the structural consequence of the fluorine substitution.

The Electronegativity Driver

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the C2' position, it exerts a profound electron-withdrawing effect. Unlike the 2'-hydroxyl (2'-OH) group of natural RNA, which can act as both a hydrogen bond donor and acceptor, the 2'-F acts primarily as a weak acceptor but creates a strong dipole.

The Gauche Effect and C3'-endo Conformation

The high electronegativity of fluorine dictates the sugar pucker through the gauche effect.[3] In the ribose ring, the C2'-F bond and the O4'-C1' bond prefer to adopt a gauche orientation (60° dihedral angle) relative to each other to minimize unfavorable orbital overlap and maximize stabilizing hyperconjugation (

  • Result: This forces the ribose ring into a C3'-endo (North) conformation.[3]

  • Biological Consequence: The C3'-endo pucker is the native conformation of RNA in A-form helices.[3][4] Therefore, 2'-F modifications "lock" the oligonucleotide into a structure that is thermodynamically pre-organized for binding to RNA targets, often increasing the melting temperature (

    
    ) by ~1.8°C per modification.
    
Visualization of Structural Logic

The following diagram illustrates the causal pathway from atomic substitution to structural conformation.

Gcluster_0Atomic Substitutioncluster_1Conformational Physicscluster_2Therapeutic OutcomeNode12'-OH Replaced by 2'-FNode2High Electronegativity(Fluorine)Node1->Node2Node3Gauche Effect(Orbital Hyperconjugation)Node2->Node3 InducesNode4Ribose Pucker:C3'-endo (North)Node3->Node4 StabilizesNode5A-Form Helix GeometryNode4->Node5 Mimics RNANode6High Target Affinity(Increased Tm)Node5->Node6 Pre-organization

Caption: Logical flow from fluorine substitution to enhanced binding affinity via the gauche effect.

Mechanisms of Nuclease Resistance

Nuclease resistance is not merely about steric bulk; it is about disrupting the enzymatic catalytic cycle.

Elimination of the Nucleophile

The primary mechanism of RNA degradation by many ribonucleases (e.g., RNase A) involves the 2'-OH group acting as a nucleophile to attack the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate.

  • 2'-F Mechanism: Fluorine cannot act as a nucleophile. By removing the 2'-OH, the 2'-F modification renders the phosphodiester bond chemically stable against transesterification and resistant to nucleases that rely on this specific catalytic mechanism.

Electronic Deactivation

While 2'-F is smaller than 2'-O-Methyl (2'-OMe), it provides resistance against serum exonucleases (like 3'-exonucleases) through electronic effects. The electronegative fluorine alters the electron density around the phosphate backbone, making it a poorer substrate for the active sites of nucleases that rely on specific electrostatic environments to coordinate metal ions (e.g.,

Steric Considerations

Unlike 2'-OMe, which projects a bulky methyl group into the minor groove, 2'-F is relatively compact (Van der Waals radius of F = 1.47 Å vs. O = 1.52 Å).

  • Advantage: This allows 2'-F modified nucleotides to be tolerated in sterically sensitive positions, such as the 5'-end of the siRNA guide strand, where bulky modifications would prevent phosphorylation by Clp1 or loading into the Ago2 protein.

Comparative Technical Analysis

The following table contrasts 2'-F with other standard chemistries to guide selection during drug design.

Feature2'-Fluoro (2'-F)2'-O-Methyl (2'-OMe)Native RNADNA
Sugar Pucker C3'-endo (Rigid North)C3'-endo (North)C3'-endo (North)C2'-endo (South)
Binding Affinity (

)
High Increase (~1.8°C/mod)Moderate IncreaseBaselineLow (vs RNA target)
Nuclease Resistance High (esp. Endonucleases)High (esp. Exonucleases)NoneLow
Steric Bulk Low (Similar to H)High (Protrudes in groove)LowLow
Immune Stimulation Can trigger RIG-I (if 5'-ppp)Suppresses TLR7/8High (TLR7/8, RIG-I)CpG motifs trigger TLR9
Primary Utility 5'-ends, Seed regions, AptamersGapmer wings, Passive regionsN/A (Therapeutic)Gapmer cores (RNase H)

Protocol: Serum Stability Assessment

Trustworthy data on nuclease resistance requires a rigorous assay. The following protocol uses human or mouse serum to simulate physiological degradation.

Reagents & Equipment
  • Oligonucleotide: 2'-F modified vs. Unmodified Control (

    
     stock).
    
  • Matrix: Pooled Human Serum (Sigma or Innovative Research) or Mouse Serum. Note: Avoid heat-inactivation as it destroys nucleases.

  • Quenching Buffer: TBE-Urea Sample Buffer (2x) + Proteinase K (

    
    ).
    
  • Analysis: 20% Polyacrylamide Gel (PAGE) containing 7M Urea.

Experimental Workflow (DOT Visualization)

Experimentcluster_timeTime PointsStartOligonucleotide(5 μM Final)SerumIncubation90% Serum @ 37°CStart->SerumT00 minSerum->T0T130 minSerum->T1T24 hrsSerum->T2T324 hrsSerum->T3QuenchQuench & Digest(Proteinase K)T0->QuenchT1->QuenchT2->QuenchT3->QuenchAnalyzePAGE / HPLCAnalysisQuench->Analyze Remove Proteins

Caption: Workflow for Serum Stability Assay including Proteinase K digestion step.

Step-by-Step Methodology
  • Preparation: Dilute oligonucleotide to

    
     in 90% serum (balance with PBS). Prepare enough master mix for all time points.
    
  • Incubation: Incubate the mixture at

    
    .
    
  • Sampling: At defined intervals (e.g., 0, 15m, 1h, 4h, 12h, 24h), remove

    
     aliquots.
    
  • Quenching (Critical Step): Immediately add

    
     of TBE-Urea buffer containing 
    
    
    of Proteinase K. Incubate at
    
    
    for 30 minutes.
    • Self-Validation: Failure to use Proteinase K will result in serum proteins binding to the oligo, causing it to remain in the well during PAGE (smearing/retention).

  • Analysis: Heat samples to

    
     for 3 minutes (to denature secondary structures) and load onto a 20% TBE-Urea PAGE gel. Stain with SYBR Gold.
    
Data Interpretation
  • Unmodified RNA: Should show >50% degradation within 15-30 minutes.

  • 2'-F Modified: Should remain intact (>90%) for 24+ hours, depending on the number of modifications and presence of Phosphorothioate (PS) backbone linkages.

Therapeutic Implications & Safety

The "Gold Standard" Motif

In modern GalNAc-siRNA conjugates (e.g., Givosiran, Inclisiran), 2'-F is rarely used alone. It is typically employed in an alternating pattern with 2'-OMe (e.g., the ESC+ chemistry by Alnylam).

  • Why? 2'-F is metabolically stable but can be toxic if overused (see below). 2'-OMe is safer but sterically bulky.

  • Strategy: Use 2'-F at positions requiring tight steric fit (near the cleavage site) and 2'-OMe elsewhere to reduce total fluorine content.

Toxicity Considerations

While 2'-F RNA is generally safe, certain 2'-F nucleosides (like FIAU) have historically shown mitochondrial toxicity by inhibiting DNA Polymerase


5
  • RIG-I Activation: 2'-F modified RNAs with 5'-triphosphates can potently activate RIG-I, leading to interferon production. This is desirable for antiviral applications but detrimental for gene silencing. 2'-OMe suppresses this recognition.

References

  • Alnylam Pharmaceuticals. (2011).[6] The impact of 2'-fluoro modifications on the activity and stability of siRNAs.[1][7] Nature Biotechnology. Link

  • Glen Research. (2020). Technical Note: Sugar Conformations and Modifications (2'-F RNA).Link

  • National Institutes of Health (NIH). (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PubMed Central. Link

  • Pallan, P. S., et al. (2011).[8] Structure and nuclease resistance of 2'-fluoro modified nucleic acids.[8][1][3][9][10][11] ResearchGate. Link

  • BenchChem. (2025).[12] 2'-Fluoro RNA Duplexes Exhibit Enhanced Thermal Stability Over Native RNA.[1][2][10][12]Link

Difference between 2'-deoxyinosine and 2'-fluoro-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Analysis

I'm starting my deep dive by focusing on 2'-deoxyinosine and 2'-fluoro-2'-deoxyinosine. I'm hitting up Google searches to get data on their structures and conformational properties.

Gathering Detailed Information

I'm now expanding my search to include the impact of these molecules in nucleic acid structure, their potential therapeutic applications, and how enzymes process them. I'm investigating experimental protocols for synthesis and structural analysis. I'm building a logical outline for the guide, contrasting structures and highlighting the effects of the 2'-fluoro substitution. I'll synthesize data to relate structural differences to observed properties.

Expanding Research Scope

I'm now focusing my Google searches on chemical structures and conformational preferences, particularly regarding the sugar ring and glycosidic bond stability. I'm also looking into their roles in nucleic acid structure, their potential therapeutic applications, and how enzymes interact with them, to expand the scope and utility of the guide. I'm investigating protocols for synthesis and structural analysis, and have developed a logical outline for the guide. Now, I'll relate structural differences to observed properties.

Analyzing Nucleoside Analogs

I've been gathering details on nucleoside analogs, specifically 2'-deoxyinosine and 2'-fluoro-2'-deoxyinosine. I am particularly interested in their structural characteristics and roles in base pairing. I understand the "universal base" nature of 2'-deoxyinosine, with its preferential pairing affinities. My focus is now on mapping the differences of the 2'-fluoro-2'-deoxyinosine.

Structuring the Information

I've compiled extensive data on both nucleoside analogs. For 2'-deoxyinosine, I've covered its universal base characteristics, base pairing preferences, and roles in primer design and adduct formation. For 2'-fluoro-2'-deoxyinosine, I've detailed its structure, glycosidic bond stability, sugar pucker preference, and applications in antisense and antiviral strategies. Now, my focus is structuring this info logically, starting with chemical differences and linking them to functional outcomes for the technical guide.

Organizing the Data

I have a wealth of data on both analogs. For 2'-deoxyinosine, I've covered its role as a universal base, adduct formation, and miscoding properties. 2'-fluoro-2'-deoxyinosine's glycosidic bond stability, sugar pucker preference, and applications are clear. My challenge is now synthesizing this information into a logical flow. I am focusing on chemical differences and how they lead to functional outcomes, and developing visualizations and protocols.

Technical Guide: Base Pairing Properties of 2'-Fluoro Inosine (2'F-I)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Fluoro Inosine (2'F-I) represents a high-performance hybrid nucleotide that merges the promiscuous base-pairing capabilities of inosine with the thermodynamic stability and nuclease resistance of 2'-fluoro-modified RNA. While standard deoxyinosine (dI) is a well-established "universal" base, it often destabilizes duplexes due to poor stacking and weaker hydrogen bonding compared to canonical pairs.

This guide details how the 2'-fluoro modification compensates for this destabilization by pre-organizing the sugar-phosphate backbone into a rigid C3'-endo conformation. This modification significantly enhances thermal melting temperatures (


) and binding affinity, making 2'F-I a superior choice for high-fidelity applications such as antisense oligonucleotides (ASOs), siRNA off-target mitigation, and degenerate PCR primers where stability is critical.

Structural & Mechanistic Basis[1][2][3]

Chemical Structure and Sugar Pucker

The defining feature of 2'F-I is the substitution of the 2'-hydroxyl group of ribosine with a fluorine atom. This substitution exerts a profound electronic and steric effect on the nucleotide's geometry:

  • Electronegativity: Fluorine is highly electronegative, inducing a strong gauche effect with the ring oxygen (O4').

  • Conformation: This forces the ribose ring into a C3'-endo (North) pucker, characteristic of A-form RNA helices.

  • Comparison: Unlike deoxyinosine (dI), which prefers the flexible C2'-endo (South) pucker of B-form DNA, 2'F-I is structurally pre-organized. This reduces the entropic penalty of duplex formation (

    
    ), leading to a net increase in thermodynamic stability (
    
    
    
    ).
The "Universal" Base Mechanism

The nucleobase hypoxanthine (Inosine) lacks the N2-amino group found in guanine.[1][2] This absence removes the steric clash that would otherwise prevent pairing with A or G, allowing Inosine to function as a universal base. However, "universal" does not mean "equal affinity."

Base Pairing Properties with A, C, G, and T[4][5][6][7][8][9][10]

The base pairing of 2'F-I follows the standard wobble rules of inosine but with an elevated baseline stability due to the 2'-fluoro modification.

Thermodynamic Hierarchy

The stability of 2'F-I pairs follows a strict hierarchy based on hydrogen bonding potential and geometric fit.

Target BasePairing ModeH-BondsStability RankStructural Context
Cytosine (C) Watson-Crick-like21 (Highest) Iso-structural to G:C but weaker (2 vs 3 H-bonds).
Adenine (A) Wobble22 (High) Standard wobble geometry; widely used for A-to-I editing mimicry.
Uracil/Thymine (U/T) Wobble1-23 (Moderate) Weaker interaction; geometry varies.
Guanine (G) Syn-Anti14 (Lowest) Requires one base to adopt syn conformation; sterically unfavorable.
Quantitative Stability Data

While unmodified deoxyinosine (dI) typically lowers the


 of a DNA duplex by 2–4°C  per substitution compared to a canonical match, the 2'F-I modification mitigates this loss .
  • vs. RNA Targets: 2'F-I is highly stabilizing. The C3'-endo pucker matches the RNA target (A-form), typically adding +0.5°C to +1.8°C per residue compared to dI.

  • vs. DNA Targets: The effect is context-dependent. While 2'F-I is more stable than dI, a continuous stretch of 2'F-I may induce B-to-A form transition stresses in a DNA duplex.

Visualization of Pairing Interactions

BasePairing cluster_legend Thermodynamic Stability I_Base 2'F-Inosine (Hypoxanthine) Target_C Target: Cytosine (C) (Watson-Crick-like) I_Base->Target_C Strongest Pair (2 H-bonds) ΔG ~ -1.5 kcal/mol Target_A Target: Adenine (A) (Wobble Pair) I_Base->Target_A Stable Pair (2 H-bonds) ΔG ~ -0.8 kcal/mol Target_T Target: Thymine/Uracil (Weak Wobble) I_Base->Target_T Weak Pair (1-2 H-bonds) Target_G Target: Guanine (G) (Syn-Anti Clash) I_Base->Target_G Unstable (Steric Clash) Legend High Stability (C) > Moderate (A) > Low (T/G)

Caption: Hierarchy of 2'F-Inosine base pairing stability. Green arrows indicate preferred pairing; red/dotted arrows indicate weaker interactions.

Applications and Workflow

When to Choose 2'F-I

Use 2'F-I when you need to introduce ambiguity (universal pairing) without sacrificing the structural integrity of the oligonucleotide.

  • siRNA/RNAi: To reduce off-target effects in the seed region (positions 2-8). 2'F-I destabilizes the interaction with off-targets (which often rely on G:C matches) while the 2'F modification maintains sufficient thermal stability for the on-target complex.

  • Antisense Oligonucleotides (ASO): To target SNP sites. If a target mRNA has a single nucleotide polymorphism (SNP), placing 2'F-I at that position allows the ASO to bind both alleles effectively.

  • PCR Primers: For highly degenerate viral sequences where standard dI is too destabilizing to support annealing at standard PCR temperatures.

Decision Matrix

DecisionMatrix Start Need Universal Base? TargetType What is the Target? Start->TargetType RNA_Target RNA Target (siRNA, ASO) TargetType->RNA_Target DNA_Target DNA Target (PCR, Sequencing) TargetType->DNA_Target Use_2FI Use 2'-Fluoro Inosine (Max Stability + Nuclease Resistance) RNA_Target->Use_2FI Preferred StabilityReq Is Stability Critical? DNA_Target->StabilityReq StabilityReq->Use_2FI High Tm Required Use_dI Use Deoxyinosine (dI) (Standard Cost/Availability) StabilityReq->Use_dI Standard Tm OK Use_Nitro Use 5-Nitroindole (True Universal, Low Stability) StabilityReq->Use_Nitro Complete Ambiguity Needed

Caption: Selection workflow for integrating 2'F-Inosine into oligonucleotide designs.

Experimental Protocols

Synthesis Parameters

2'F-Inosine phosphoramidites are commercially available and compatible with standard solid-phase synthesizers.

  • Coupling Time: Increase coupling time to 3 minutes (standard is often 1-2 min) to ensure high efficiency due to the steric bulk of the 2'-fluoro group.

  • Reagents: Use standard 0.02 M Iodine for oxidation.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended.

Deprotection (CRITICAL)

Warning: The 2'-fluoro group is sensitive to elimination under harsh alkaline conditions at high temperatures, particularly in the presence of strong nucleophiles.

  • Recommended: Concentrated Ammonium Hydroxide (

    
    ) at 55°C for 17 hours .
    
  • Alternative: Ammonium Hydroxide/Methylamine (AMA) (1:1) at Room Temperature for 2 hours .

  • PROHIBITED: Do NOT heat in AMA . Heating 2'F-containing oligos in AMA (e.g., 65°C for 10 min) will lead to significant degradation via HF elimination.

UV Melting ( ) Protocol

To validate the stability of 2'F-I containing duplexes:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Concentration: 1.0 µM strand concentration (1:1 stoichiometry).

  • Ramp: Heat to 95°C, cool slowly to 20°C (annealing), then heat from 20°C to 95°C at 0.5°C/min .

  • Analysis: Monitor absorbance at 260 nm. Calculate

    
     using the first derivative method (
    
    
    
    ).[3]

References

  • Glen Research. (n.d.). 2'-Fluoro-Inosine-CE Phosphoramidite. Retrieved from [Link]

  • Martin, F. H., et al. (1985).[2][4] Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938. Retrieved from [Link]

  • Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495. Retrieved from [Link]

  • Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831–841. Retrieved from [Link]

  • Watts, J. K., & Damha, M. J. (2008). 2'-Fluoroarabinonucleic acid (2'F-ANA): modified DNA with RNA-like activity.[5] Canadian Journal of Chemistry, 86(7), 641-656. Retrieved from [Link]

Sources

An In-depth Technical Guide on the C3'-endo Sugar Pucker Conformation of 2'-fluoro-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational state of the sugar moiety in nucleoside analogues is a critical determinant of their biological activity. For 2'-fluoro-2'-deoxyinosine, a modified purine nucleoside with recognized antiviral properties, the preference for a C3'-endo sugar pucker conformation has profound implications for its interaction with viral polymerases and its overall therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the structural biology underpinning this conformational preference, outlines detailed experimental methodologies for its characterization, and discusses the functional consequences in the context of drug design and development.

Introduction: The Significance of Sugar Pucker in Nucleoside Analogues

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C2'-endo and C3'-endo.[3] This seemingly subtle structural variation has a significant impact on the overall geometry of the nucleoside, influencing the distance between the phosphate backbone and the nucleobase, as well as the orientation of the base itself.[4] In the realm of antiviral and anticancer nucleoside analogues, the preferred sugar pucker can dictate whether the molecule is recognized and incorporated by viral or cellular polymerases, and subsequently, its efficacy as a therapeutic agent.[5][6]

The introduction of a fluorine atom at the 2'-position of the deoxyribose ring, as in 2'-fluoro-2'-deoxyinosine, exerts a strong stereoelectronic effect that significantly influences this conformational equilibrium.[7] The high electronegativity of the fluorine atom favors a C3'-endo pucker, which mimics the conformation found in RNA rather than the C2'-endo pucker characteristic of DNA.[7][8] This "RNA-like" conformation is a key feature that contributes to the biological activity of many 2'-fluorinated nucleosides.

Structural Biology of 2'-fluoro-2'-deoxyinosine: A Preference for C3'-endo

The conformational preference of the sugar ring in 2'-fluoro-2'-deoxyinosine for the C3'-endo pucker has been established through various analytical techniques, most notably X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. X-ray Crystallography Insights

Single-crystal X-ray diffraction studies of 2'-deoxy-2'-fluoroinosine monohydrate have provided direct evidence of its solid-state conformation.[1] These studies revealed that the sugar ring predominantly adopts a C3'-endo type pucker. Specifically, the analysis identified twisted conformations described as C(3')-endo-C(4')-exo and C(4')-exo-C(3')-endo.[1] This preference for a C3'-endo pucker is a characteristic feature observed in other 2'-fluoronucleosides as well.[1]

2.2. NMR Spectroscopy in Solution

In solution, the sugar ring exists in a dynamic equilibrium between the C2'-endo and C3'-endo conformers. NMR spectroscopy is a powerful tool to study this equilibrium. The magnitude of the vicinal coupling constant between the H1' and H2' protons (³J(H1'-H2')) is a key indicator of the sugar pucker conformation.[9] A small ³J(H1'-H2') value (typically < 2 Hz) is indicative of a predominantly C3'-endo (North) conformation, whereas a larger value (typically > 7 Hz) suggests a C2'-endo (South) conformation. For 2'-fluoro-2'-deoxyinosine and related 2'-fluororibonucleosides, NMR studies consistently show small ³J(H1'-H2') coupling constants, confirming the strong preference for the C3'-endo pucker in solution.[10][11]

Experimental Methodologies for Determining Sugar Pucker Conformation

Accurate determination of the sugar pucker conformation is essential for understanding the structure-activity relationship of nucleoside analogues. The following sections provide detailed protocols for the two primary experimental techniques used for this purpose.

3.1. High-Resolution NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. The analysis of proton-proton (¹H-¹H) coupling constants within the sugar ring allows for the quantitative determination of the conformational equilibrium.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2'-fluoro-2'-deoxyinosine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Spectral Analysis:

    • Identify and assign the proton resonances of the sugar moiety (H1', H2', H3', H4').

    • Measure the coupling constant ³J(H1'-H2') from the splitting pattern of the H1' or H2' signal.

  • Data Interpretation:

    • Utilize the Karplus equation, or established empirical relationships, to correlate the measured ³J(H1'-H2') value to the percentage of C3'-endo and C2'-endo conformers. A simplified estimation can be made using the relationship: % C3'-endo ≈ (10 - J(H1'-H2')) / 9 * 100.

3.2. Single-Crystal X-ray Crystallography

Principle: X-ray crystallography provides a precise three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms can be determined, revealing the sugar pucker conformation.

Experimental Protocol:

  • Crystallization: Grow single crystals of 2'-fluoro-2'-deoxyinosine of suitable size and quality. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson techniques to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to achieve the best fit with the experimental data.

  • Conformational Analysis:

    • Calculate the endocyclic torsion angles of the furanose ring.

    • Determine the pseudorotation phase angle (P) and puckering amplitude (τm) to precisely define the sugar pucker conformation.[12]

Data Presentation and Visualization

Table 1: Representative NMR Coupling Constants and Conformational Populations for 2'-Modified Nucleosides

Nucleoside Analogue³J(H1'-H2') (Hz)Predominant Conformation% C3'-endo (approx.)Reference
2'-deoxyuridine~6.1C2'-endo~39%[7]
2'-fluoro-2'-deoxyuridine (ribo)~0C3'-endo>90%[11]
2'-fluoro-2'-deoxyuridine (arabino)~5.7C2'-endo~43%[7]

Diagram 1: Sugar Pucker Conformational Equilibrium

G cluster_0 Factors Influencing Equilibrium C2_endo C2'-endo (South) DNA-like C3_endo C3'-endo (North) RNA-like C2_endo->C3_endo Equilibrium 2'-substituent 2'-substituent Solvent Solvent Base Base

Caption: The dynamic equilibrium between C2'-endo and C3'-endo sugar pucker conformations.

Diagram 2: Experimental Workflow for Sugar Pucker Determination

G cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography NMR_Sample Sample Preparation NMR_Acq Data Acquisition NMR_Sample->NMR_Acq NMR_Analysis Spectral Analysis (³J(H1'-H2')) NMR_Acq->NMR_Analysis NMR_Result Conformational Equilibrium in Solution NMR_Analysis->NMR_Result Xray_Crystal Crystallization Xray_Data Data Collection Xray_Crystal->Xray_Data Xray_Refine Structure Solution & Refinement Xray_Data->Xray_Refine Xray_Result Solid-State Conformation Xray_Refine->Xray_Result Start 2'-fluoro-2'-deoxyinosine Start->NMR_Sample Start->Xray_Crystal

Caption: Workflow for determining sugar pucker conformation using NMR and X-ray crystallography.

Functional Implications in Drug Development

The strong preference of 2'-fluoro-2'-deoxyinosine for a C3'-endo conformation is not merely a structural curiosity; it is a key determinant of its biological activity.

5.1. Interaction with Viral Polymerases

Many viral RNA-dependent RNA polymerases (RdRps), such as that of the hepatitis C virus, recognize and process substrates with an RNA-like C3'-endo sugar pucker.[13] The C3'-endo conformation of 2'-fluoro-2'-deoxyinosine allows it to act as a substrate mimic, becoming incorporated into the growing viral RNA chain. Once incorporated, it can act as a chain terminator or disrupt the function of the viral genome, thereby inhibiting viral replication.[14]

5.2. Resistance to Phosphorolytic Excision

Some viral reverse transcriptases, like that of HIV-1, possess an excision mechanism to remove incorporated chain-terminating nucleosides. Studies have shown that nucleosides with a C3'-endo (North) sugar pucker are more resistant to this excision process.[5] This increased resistance enhances the durability of the antiviral effect.

5.3. Modulation of Duplex Stability

The incorporation of 2'-fluorinated nucleosides with a C3'-endo pucker can also influence the stability of nucleic acid duplexes. In general, this conformation tends to stabilize RNA:DNA and RNA:RNA duplexes, which can be a desirable property in the context of antisense and siRNA therapeutics.[7][15]

Conclusion and Future Directions

The C3'-endo sugar pucker conformation of 2'-fluoro-2'-deoxyinosine is a critical structural feature that underpins its antiviral activity. A thorough understanding of this conformational preference and the ability to accurately characterize it using techniques like NMR and X-ray crystallography are essential for the rational design of next-generation nucleoside analogues. Future research in this area will likely focus on fine-tuning the conformational properties of nucleosides through further chemical modifications to optimize their interaction with specific viral targets and improve their therapeutic profiles. The insights gained from studying 2'-fluoro-2'-deoxyinosine will continue to inform the development of novel antiviral and anticancer agents.

References

  • Hakoshima, T., Omori, H., Tomita, K., Miki, H., & Ikehara, M. (n.d.). The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. Nucleic Acids Research. [Link]

  • Galegov, G. A., Leont'eva, N. A., & Fediaev, V. V. (2001). [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells]. Voprosy virusologii, 46(5), 40–42. [Link]

  • Champ-Saunier, L., et al. (2013). Nucleotide Sugar Pucker Preference Mitigates Excision by HIV-1 RT. ACS Chemical Biology, 8(8), 1699-1707. [Link]

  • Wilds, C. J., & Damha, M. J. (2000). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Nucleic Acids Research, 28(18), 3625-3635. [Link]

  • Marquez, V. E., et al. (1996). Nucleosides with a twist. Can fixed forms of sugar ring pucker influence biological activity in nucleosides and oligonucleotides? Journal of Medicinal Chemistry, 39(19), 3739–3747. [Link]

  • Watts, J. K., et al. (2018). Adjusting the Structure of 2′-Modified Nucleosides and Oligonucleotides via C4′-α-F or C4′-α-OMe Substitution: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 83(15), 7899-7911. [Link]

  • Donlin, M. J., et al. (2009). Impact of sugar pucker on base pair and mispair stability. Biochemistry, 48(50), 11943–11953. [Link]

  • Stuyver, L. J., et al. (2006). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715. [Link]

  • IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Northwestern University. [Link]

  • Lu, X. J., & Olson, W. K. (2003). 3DNA: a software package for the analysis, rebuilding and visualization of three-dimensional nucleic acid structures. Nucleic Acids Research, 31(17), 5108–5121. [Link]

  • Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Report 35.16. [Link]

  • Bergeron, D., & Damha, M. J. (1999). deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Biochemistry, 38(11), 3561–3569. [Link]

  • Zhang, S., et al. (2019). Kinetic explanations for the sequence biases observed in the nonenzymatic copying of RNA templates. eLife, 8, e49186. [Link]

  • University of California, Davis. (n.d.). Lecture 2: Hydrogen Bonded Base Pairs and Double Helix. [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

Sources

An In-depth Technical Guide to the Applications of 2'-Fluoro Inosine in siRNA and Antisense Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-deoxy-2'-fluoro (2'-F) modifications have emerged as a critical tool for enhancing the drug-like properties of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). This guide provides a comprehensive technical overview of the application of a specific and uniquely valuable modification: 2'-fluoro inosine (2'-F-I). We will delve into the causal mechanisms by which this modification imparts favorable characteristics, including increased duplex stability, enhanced nuclease resistance, and modulation of the innate immune response. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced properties of 2'-fluoro inosine in their siRNA and antisense research programs. We will explore its synthesis, incorporation into oligonucleotides, and the profound impact on thermodynamic, structural, and biological properties. Detailed experimental protocols and data-driven insights will be provided to facilitate the practical application of this powerful chemical modification.

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

Native oligonucleotides, while possessing exquisite sequence specificity, are inherently poor drug candidates. They are rapidly degraded by serum and cellular nucleases and can trigger unwanted innate immune responses.[1][2] Chemical modifications are therefore essential to impart "drug-like" properties, enhancing stability, optimizing target affinity, and mitigating off-target effects and immunogenicity.[2][3][4]

The 2'-position of the ribose sugar is a prime site for modification. The 2'-hydroxyl group is a key recognition element for nucleases, and its replacement can significantly increase the metabolic stability of an oligonucleotide.[5] The 2'-fluoro (2'-F) modification is particularly advantageous. The high electronegativity of the fluorine atom preorganizes the sugar into a C3'-endo conformation, which is characteristic of RNA helices.[1][6] This conformational preference leads to a more stable A-form duplex upon hybridization with a target RNA molecule.[7]

Inosine, a naturally occurring nucleoside containing the nucleobase hypoxanthine, is considered a "universal base" due to its ability to form hydrogen bonds with all four standard bases (A, C, G, and U/T).[8] This property is particularly useful in applications where sequence ambiguity exists, such as in primers or probes targeting variable regions.[8] The combination of a 2'-fluoro modification with inosine creates a powerful tool for oligonucleotide design, offering enhanced stability and the unique base-pairing properties of inosine.[9]

The Physicochemical and Therapeutic Advantages of 2'-Fluoro Inosine

The incorporation of 2'-fluoro inosine into siRNA and antisense oligonucleotides confers a range of beneficial properties that are critical for therapeutic efficacy. These advantages stem from the fundamental changes in the chemical and structural nature of the oligonucleotide.

2.1. Enhanced Duplex Stability and Target Affinity

A primary benefit of the 2'-F modification is the significant increase in the thermal stability of the oligonucleotide duplex.[1] This is quantified by the melting temperature (Tm), which can increase by approximately 1.8°C for each 2'-F-RNA residue incorporated into an oligonucleotide hybridized to an RNA target.[7][10] This enhanced stability is predominantly due to favorable enthalpic contributions, suggesting stronger Watson-Crick hydrogen bonding and improved base stacking interactions.[1][6]

The increased stability of duplexes containing 2'-fluoro inosine can be attributed to the C3'-endo sugar pucker induced by the fluorine atom, which preorganizes the oligonucleotide for an A-form helical geometry, the preferred conformation for RNA:RNA and RNA:DNA duplexes.[1][6][7] This pre-organization reduces the entropic penalty of duplex formation.

ModificationChange in Melting Temperature (ΔTm) per modificationReference
2'-Fluoro (2'-F) ~ +1.8 °C[7][10]
2'-O-Methyl (2'-OMe) ~ +1.3 °C[7]
Locked Nucleic Acid (LNA) +4 to +8 °C[11]
2'-O-Methoxyethyl (2'-MOE) ~ +2.5 °C[11]

Table 1: Comparative thermal stability enhancements of common 2'-sugar modifications.

2.2. Increased Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[1] The 2'-hydroxyl group is a critical recognition site for many of these nucleases. Replacing the 2'-OH with a 2'-F group significantly hinders nuclease-mediated degradation, thereby increasing the in vivo half-life of the therapeutic oligonucleotide.[1][5] For instance, an unmodified siRNA can be completely degraded within hours in serum, whereas a 2'-F-modified siRNA can have a half-life exceeding 24 hours.[1]

2.3. Modulation of the Innate Immune Response

Unmodified siRNAs can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the production of pro-inflammatory cytokines and interferons.[12][13] This innate immune stimulation is a major safety concern for siRNA therapeutics. Chemical modifications, including 2'-F substitutions, can effectively reduce or abrogate these immunostimulatory effects.[1][12][13]

Interestingly, the 2'-F modification has been shown to have a differential effect on various PRRs. While it can abrogate the activation of TLR3 and TLR7, it may enhance the activity of RIG-I-stimulating RNAs.[14][15] This differential modulation offers a sophisticated tool for designing therapeutic RNAs with specific immunological profiles, for example, enhancing anti-tumor immunity while minimizing systemic inflammation.[14] Studies have also suggested that 2'-fluoro modification of adenosine is particularly effective at reducing cytokine induction while preserving gene knockdown activity.[12]

Applications in siRNA Research

In the context of RNA interference (RNAi), 2'-fluoro inosine can be strategically incorporated into siRNA duplexes to enhance their therapeutic potential.

3.1. Improving siRNA Stability and In Vivo Potency

The increased nuclease resistance and thermal stability conferred by 2'-F modifications directly translate to improved in vivo performance of siRNAs.[1][16] Fully 2'-F-modified siRNAs have demonstrated significantly greater stability in serum compared to their unmodified counterparts.[1] This prolonged half-life allows for sustained target gene silencing. In some cases, 2'-F-modified siRNAs have shown improved in vitro and in vivo activity relative to unmodified controls.[1][16]

3.2. Mitigating Off-Target Effects

The universal base-pairing properties of inosine can also be leveraged to mitigate off-target effects. By replacing a nucleotide in the seed region with 2'-fluoro inosine, the overall binding affinity of the seed region to potential off-targets can be modulated, potentially reducing unintended gene silencing.

siRNA_Mechanism cluster_cytoplasm Cytoplasm siRNA 2'-F-I Modified siRNA Duplex RISC RISC Loading siRNA->RISC 1. Unwinding Active_RISC Active RISC (Guide Strand) RISC->Active_RISC 2. Passenger Strand Ejection mRNA Target mRNA Active_RISC->mRNA 3. Target Recognition (Sequence Complementarity) Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA 4. Slicer-mediated Cleavage Degradation mRNA Degradation Cleaved_mRNA->Degradation

Figure 1: The RNA interference (RNAi) pathway incorporating a 2'-fluoro inosine modified siRNA.

Applications in Antisense Research

In antisense technology, single-stranded oligonucleotides are designed to bind to a target mRNA and modulate its function, typically by promoting its degradation via RNase H or by sterically blocking translation.

4.1. Enhancing RNase H-Mediated Degradation

While 2'-F modifications generally do not support RNase H activity, chimeric antisense oligonucleotides, often referred to as "gapmers," can be designed to overcome this limitation.[19] A gapmer typically consists of a central block of DNA or other RNase H-competent nucleotides flanked by "wings" of modified nucleotides, such as 2'-F-RNA.[19] The modified wings provide high affinity for the target RNA and nuclease resistance, while the central "gap" allows for RNase H recognition and cleavage of the target mRNA.[19]

The incorporation of 2'-fluoro inosine into the wings of a gapmer can further enhance its binding affinity and stability, potentially leading to more potent and durable antisense activity.

Antisense_Mechanism cluster_nucleus_cytoplasm Nucleus / Cytoplasm ASO 2'-F-I Modified Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid 1. Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH 2a. RNase H Recruitment Translation_Blocked Steric Blockage of Translation Hybrid->Translation_Blocked 2b. Steric Hindrance Cleaved_mRNA Cleaved mRNA Fragments RNaseH->Cleaved_mRNA 3a. mRNA Cleavage

Figure 2: Mechanisms of action for antisense oligonucleotides, including those modified with 2'-fluoro inosine.

Experimental Protocols
5.1. Synthesis and Purification of 2'-Fluoro Inosine Modified Oligonucleotides

The synthesis of oligonucleotides containing 2'-fluoro inosine is achieved using standard automated solid-phase phosphoramidite chemistry.[8][20] The 2'-fluoro-inosine-CE phosphoramidite is commercially available and can be incorporated at any desired position within the oligonucleotide sequence.[8][9]

Step-by-Step Protocol:

  • Oligonucleotide Design: Design the siRNA or antisense sequence, specifying the positions for 2'-fluoro inosine incorporation.

  • Automated Synthesis: Utilize a standard automated DNA/RNA synthesizer.

    • Phosphoramidite Preparation: Dissolve the 2'-fluoro-inosine-CE phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.10 M).[20]

    • Synthesis Cycle:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

      • Coupling: Activation of the 2'-fluoro-inosine phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A coupling time of 3 minutes is generally sufficient.[8]

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to the more stable phosphate triester.

  • Cleavage and Deprotection:

    • Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups using standard conditions (e.g., ammonium hydroxide).

    • Caution: Avoid heating in AMA (ammonium hydroxide/methylamine), as this can lead to degradation of 2'-F RNA.[8]

  • Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quality Control: Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

Oligo_Synthesis_Workflow start Start design Oligonucleotide Design (Specify 2'-F-I positions) start->design synthesis Automated Solid-Phase Synthesis (Phosphoramidite Chemistry) design->synthesis cleavage Cleavage from Support & Deprotection synthesis->cleavage purification Purification (e.g., HPLC) cleavage->purification qc Quality Control (Mass Spec, HPLC) purification->qc end Final Product qc->end

Figure 3: A generalized workflow for the synthesis and purification of 2'-fluoro inosine modified oligonucleotides.

Conclusion and Future Perspectives

The incorporation of 2'-fluoro inosine represents a sophisticated and powerful strategy for enhancing the therapeutic properties of both siRNA and antisense oligonucleotides. The unique combination of increased duplex stability, enhanced nuclease resistance, and modulation of the innate immune response provided by the 2'-fluoro modification, coupled with the universal base-pairing capabilities of inosine, offers a versatile tool for drug development professionals. As our understanding of the intricate interactions between modified oligonucleotides and the cellular machinery continues to grow, the rational design and application of novel chemical modifications like 2'-fluoro inosine will be paramount in realizing the full therapeutic potential of RNA-based medicines. Future research will likely focus on the development of novel delivery strategies for these advanced oligonucleotides and a more nuanced understanding of their long-term safety profiles.[21]

References
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  • Crooke, S. T., Witztum, J. L., Bennett, C. F., & Baker, B. F. (2018). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 36(8), 740-754. [Link]

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  • Shen, W., et al. (2015). 2'-Fluoro-modified Phosphorothioate Oligonucleotide Can Cause Rapid Degradation of P54nrb and PSF. Nucleic Acids Research, 43(9), 4569-4578. [Link]

  • Roberts, T. C., et al. (2020). RNA therapeutics: RNAi and antisense mechanisms and clinical applications. Nature Reviews Drug Discovery, 19(10), 673-694. [Link]

  • Kumar, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296. [Link]

  • Fougère, M., et al. (2022). Fluorogenic RNA-Based Biosensors of Small Molecules: Current Developments, Uses, and Perspectives. Biosensors, 12(12), 1146. [Link]

  • Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21.211. [Link]

  • Lo Giudice, C., et al. (2020). Bioinformatics for Inosine: Tools and Approaches to Trace This Elusive RNA Modification. Genes, 11(10), 1177. [Link]

  • Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

  • Martin-Pintado, N., et al. (2007). 2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 35(2), 617-627. [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). [Link]

  • Madsen, C. S., et al. (2021). Strategy for phosphoramidite synthesis in a flow-based setup. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing 2'-Fluoro-2'-deoxyinosine (2'-F-dI)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2'-Fluoro Modified Oligonucleotides

The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among these, 2'-fluoro (2'-F) modifications have garnered significant attention for their ability to confer desirable pharmacological properties. The substitution of the 2'-hydroxyl group with a fluorine atom enhances nuclease resistance, a critical factor for in vivo stability, and increases binding affinity to target RNA sequences.[][2] This enhanced affinity is attributed to the fluorine's high electronegativity, which favors an A-form helical structure, ideal for targeting RNA.[3] These characteristics make 2'-F modified oligonucleotides potent candidates for various applications, including antisense therapies, siRNAs, and aptamers.[4][5]

This document provides a comprehensive guide to the solid-phase synthesis of oligonucleotides incorporating 2'-Fluoro-2'-deoxyinosine (2'-F-dI) phosphoramidite. Inosine, a naturally occurring purine nucleoside, is particularly valuable as it can form stable base pairs with adenosine (A), cytosine (C), and uracil (U), making it a useful tool for introducing controlled ambiguity or for specific therapeutic applications where targeting multiple sequences is desired.[6]

The Solid-Phase Synthesis Cycle: A Step-by-Step Workflow

Solid-phase oligonucleotide synthesis is a cyclical process involving four key chemical reactions: detritylation, coupling, capping, and oxidation.[7] This method allows for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support.[8]

Solid_Phase_Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Monomer Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocked Failures Oxidation->Detritylation Stable Phosphate Backbone

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocol for 2'-F-dI Incorporation

This protocol is designed for automated solid-phase oligonucleotide synthesizers. All reagents, especially acetonitrile (ACN) and phosphoramidites, must be anhydrous to ensure high coupling efficiency.[9]

Reagent Preparation
ReagentConcentrationSolventNotes
2'-F-dI Phosphoramidite0.1 MAnhydrous ACNUse freshly prepared or properly stored solution.
Activator (DCI)0.25 - 0.5 MAnhydrous ACN4,5-Dicyanoimidazole (DCI) is recommended for modified phosphoramidites.[5]
Capping AAcetic AnhydrideTetrahydrofuran (THF)Standard formulation.
Capping BN-MethylimidazoleTetrahydrofuran (THF)Standard formulation.
OxidizerIodine (I₂)THF/Water/PyridineStandard formulation.
Deblocking Solution3% Trichloroacetic Acid (TCA)Dichloromethane (DCM)Standard formulation.
Synthesis Cycle Parameters

The following parameters are recommended for the incorporation of 2'-F-dI phosphoramidite. Note that these may require optimization based on the specific synthesizer and sequence context.

StepReagentWait TimeNotes
Detritylation 3% TCA in DCM60 secondsRemoves the 5'-DMT protecting group.
Coupling 2'-F-dI Phosphoramidite + Activator3 - 5 minutesAn extended coupling time is crucial for sterically hindered 2'-F phosphoramidites.[5]
Capping Capping A + Capping B30 secondsAcetylates unreacted 5'-OH groups to prevent the formation of deletion mutants.[7]
Oxidation Iodine Solution30 secondsOxidizes the unstable phosphite triester to a stable phosphate triester.[7]

Rationale for Extended Coupling Time: The electronegative fluorine atom at the 2' position can sterically hinder the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10] Extending the coupling time ensures a higher probability of successful reaction, leading to improved coupling efficiency and overall yield of the full-length product.

Cleavage and Deprotection

Crucial Note: Avoid using AMA (Ammonium Hydroxide/Methylamine) for deprotection of oligonucleotides containing 2'-F modifications, as it can lead to degradation of the product.[9]

Method 1: Aqueous Methylamine

  • Cleavage and Base Deprotection: Treat the solid support with 40% aqueous methylamine at 35°C for 30 minutes.[11]

  • Elution: Elute the oligonucleotide from the support using the same solution.

  • Drying: Evaporate the solution to dryness.

Method 2: Lithium Hydroxide and Triethylamine

  • Drying: Dry the CPG support under a stream of argon.

  • Deprotection Mixture: Prepare a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine in methanol (1:10 v/v).[12]

  • Incubation: Treat the CPG support with the deprotection mixture at 75°C for 60 minutes.[12]

  • Quenching: Chill the reaction mixture to -20°C for 5 minutes and add glacial acetic acid.

  • Elution: Carefully remove the supernatant containing the deprotected oligonucleotide.

Purification and Analysis

The crude oligonucleotide should be purified to remove truncated sequences and other impurities.[] High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying 2'-fluoro modified oligonucleotides.[2] The final product should be analyzed by mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Moisture in reagents- Degraded phosphoramidite- Suboptimal activator concentration- Insufficient coupling time- Use anhydrous reagents and solvents.- Use freshly prepared phosphoramidite solutions.- Optimize activator concentration.- Increase coupling time or perform a double coupling step.[9]
Presence of n-1 Species Incomplete capping or coupling.- Ensure efficient capping by using fresh reagents.- Optimize coupling parameters as described above.
Degradation during Deprotection Use of harsh deprotection conditions (e.g., AMA).- Use the recommended milder deprotection methods (aqueous methylamine or LiOH/TEA).[11][12]

Conclusion

The successful synthesis of oligonucleotides containing 2'-F-dI phosphoramidite hinges on careful optimization of the coupling and deprotection steps. By employing an extended coupling time with an appropriate activator and utilizing a milder deprotection strategy that avoids AMA, researchers can achieve high yields of high-quality modified oligonucleotides. These molecules hold significant promise for the development of next-generation nucleic acid-based therapeutics and diagnostics.

References

  • Bio-Synthesis Inc. 2' Fluoro RNA Modification. Available from: [Link].

  • Gryaznov, S. M., & Lloyd, D. H. (1996). Oligo-2′-fluoro-2′-deoxynucleotide N3′→P5′ phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514. Available from: [Link].

  • Prakash, T. P., et al. (2005). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 33(19), 6295–6305. Available from: [Link].

  • Google Patents. Improved coupling activators for oligonucleotide synthesis.
  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available from: [Link].

  • Seela, F., & Gumbi, B. (1995). Oligonucleotides containing fluorescent 2'-deoxyisoinosine: solid-phase synthesis and duplex stability. Nucleic Acids Research, 23(13), 2499–2505. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Available from: [Link].

  • Gryaznov, S. M., et al. (1996). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 24(8), 1508–1514. Available from: [Link].

  • Azhayev, A. V., & Antopolsky, M. L. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(13), E64. Available from: [Link].

  • Google Patents. Deprotection and purification of oligonucleotides and their derivatives.
  • Gryaznov, S. M., & Lloyd, D. H. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514. Available from: [Link].

  • Glen Research. Methods to Avoid Inactivation of Primary Amines. Available from: [Link].

  • Glen Research. AMA – Ubiquitous Reagent for Oligo Deprotection. Available from: [Link].

  • Scribd. Deprotection Guide 20200110. Available from: [Link].

  • Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Available from: [Link].

  • ResearchGate. Coupling efficiency vs. time of NPPOC-dT phosphoramidite. Coupling... Available from: [Link].

  • Eurofins Genomics. How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs. Available from: [Link].

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Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Coupling Times for 5'-O-DMT-2'-fluoro-2'-deoxyinosine in Oligonucleotide Synthesis

Abstract

The incorporation of 2'-fluoro modified nucleosides, such as 5'-O-DMT-2'-fluoro-2'-deoxyinosine, into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. These modifications confer desirable properties, including enhanced nuclease resistance and increased binding affinity to target RNA sequences.[1][2] However, the unique stereoelectronic properties of the 2'-fluoro group present distinct challenges during solid-phase synthesis, most notably a reduction in the rate of the phosphoramidite coupling reaction. This guide provides an in-depth analysis of the factors governing the coupling efficiency of 2'-fluoro-2'-deoxyinosine and delivers field-proven protocols with recommended coupling times to ensure high-yield synthesis of modified oligonucleotides.

Introduction: The Challenge of 2'-Fluoro Modifications

The replacement of the 2'-hydroxyl group with a fluorine atom induces a C3'-endo (RNA-like) sugar pucker, which pre-organizes the oligonucleotide backbone into an A-form helix.[3] This conformation is responsible for the observed increase in the thermal stability of duplexes with complementary RNA targets.[3]

From a synthetic chemistry perspective, the highly electronegative fluorine atom exerts a powerful electron-withdrawing effect. This effect diminishes the nucleophilicity of the adjacent 3'-position, which is the site of the phosphoramidite group, and can lead to significantly lower coupling efficiencies compared to standard 2'-deoxynucleosides under identical conditions.[4] Consequently, a direct substitution of a standard DNA synthesis cycle with a 2'-fluoro amidite without protocol optimization will invariably result in a higher incidence of truncated sequences (n-1) and a lower overall yield of the desired full-length product. Therefore, extending the coupling time is a critical, yet nuanced, adjustment.

The Phosphoramidite Coupling Reaction: A Mechanistic Overview

Solid-phase oligonucleotide synthesis is a cyclical process involving four key steps for each monomer addition: detritylation, coupling, capping, and oxidation. The coupling step is the most critical for sequence integrity.

Phosphoramidite_Cycle Detritylation 1. Detritylation (Acidic removal of 5'-DMT group) Coupling 2. Coupling (Addition of activated phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents (n-1) elongation Oxidation->Detritylation Forms stable P(V) linkage Ready for next cycle

Figure 1: The four-step automated phosphoramidite synthesis cycle.

The coupling reaction itself involves the activation of the phosphoramidite monomer by a weak acid, typically a tetrazole derivative. This protonates the diisopropylamino group, creating a highly reactive phosphonium intermediate that is susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain anchored to the solid support.[]

Optimizing Coupling of 2'-Fluoro-2'-deoxyinosine

Achieving high coupling efficiency (>98%) with 2'-fluoro amidites requires careful consideration of the activator, coupling time, and reagent quality.

Activator Selection

Standard activators like 1H-Tetrazole can be used, but more potent activators are often recommended to overcome the reduced reactivity of 2'-fluoro phosphoramidites. Activators such as 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) provide a better balance of acidity and nucleophilicity, promoting the reaction more effectively than standard tetrazole.[6]

Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Amidite 2'-F Amidite P(OR)(N(iPr)₂) Activated_Amidite Activated Intermediate P(OR)(Activator) Amidite->Activated_Amidite Forms reactive intermediate Activator Activator (e.g., DCI) Activator->Amidite:f1 Protonation Coupled_Product Elongated Oligo | Phosphite Triester Linkage Activated_Amidite->Coupled_Product Support Growing Oligo Chain | 5'-OH Support:f1->Activated_Amidite:f1 Nucleophilic Attack

Figure 2: Mechanism of phosphoramidite activation and coupling.

Recommended Coupling Times

While standard DNA phosphoramidites couple efficiently within 15-30 seconds, 2'-fluoro amidites require significantly extended coupling times.[7][8] The optimal time is dependent on the chosen activator and the specific synthesizer setup. Field experience and literature data suggest that a coupling time between 5 and 15 minutes is generally required to achieve high efficiency.[8]

The following table provides recommended starting points for optimization. It is crucial to validate the efficiency on your specific instrument platform, which can be done by monitoring the trityl cation release after each step.

ActivatorTypical Concentration (in Acetonitrile)Recommended Coupling Time (minutes)Notes
1H-Tetrazole0.45 M12 - 20A less potent activator; requires the longest coupling times.
5-Ethylthio-1H-tetrazole (ETT)0.25 M8 - 15A commonly used, more effective activator for modified amidites.[8]
4,5-Dicyanoimidazole (DCI)0.25 M - 0.50 M5 - 12A highly effective, non-nucleophilic activator.[8] Often a preferred choice.

Detailed Synthesis Protocol

This protocol outlines the steps for a single coupling cycle of 5'-O-DMT-2'-fluoro-2'-deoxyinosine on an automated solid-phase oligonucleotide synthesizer.

Audience: This protocol is intended for researchers familiar with the operation of automated DNA/RNA synthesizers.

Reagents & Materials:

  • 5'-O-DMT-2'-fluoro-2'-deoxyinosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • High-purity, anhydrous acetonitrile (ACN)

  • Selected Activator Solution (e.g., 0.25 M DCI in ACN)

  • Standard synthesizer reagents: Deblock (e.g., 3% Trichloroacetic acid in Dichloromethane), Capping solutions (Cap A and Cap B), Oxidizer (e.g., 0.02 M Iodine solution).

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

Step-by-Step Methodology:

  • Phosphoramidite Preparation:

    • Allow the 5'-O-DMT-2'-fluoro-2'-deoxyinosine phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.08 M - 0.15 M).[8] Ensure the solution is completely dissolved and fresh.

  • Synthesizer Programming:

    • Install the prepared phosphoramidite solution on a designated port on the synthesizer.

    • Modify the standard DNA synthesis cycle for the specific step where the 2'-fluoro-inosine is to be incorporated. The key modification is to the "Coupling" wait step.

    • Program the coupling time to 10 minutes (using DCI as the activator). This is a robust starting point for optimization.

  • Execution of the Coupling Cycle:

    • Step 1: Detritylation: The CPG support is washed with ACN, followed by the delivery of the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside on the support. A wash with ACN follows to remove the acid and the cleaved trityl cation.

    • Step 2: Coupling: The 2'-fluoro-inosine phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the programmed 10-minute wait time .

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation using the capping reagents. This prevents the formation of failure sequences (n-1) in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable pentavalent phosphate triester using the iodine solution. This is followed by an ACN wash to prepare the column for the next synthesis cycle.

  • Post-Synthesis Processing:

    • After the full sequence is assembled, the oligonucleotide is cleaved from the solid support and deprotected.

    • Standard deprotection with concentrated ammonium hydroxide at 55°C for 16 hours is generally sufficient for oligonucleotides containing 2'-fluoro modifications.[8]

    • Always consult the deprotection guidelines for any other sensitive modifications (e.g., dyes) present in the sequence.[9]

Conclusion and Best Practices

The successful incorporation of 5'-O-DMT-2'-fluoro-2'-deoxyinosine is readily achievable with careful attention to the coupling step. The electron-withdrawing nature of the 2'-fluoro substituent necessitates a significant extension of the coupling time compared to standard DNA monomers. By selecting a potent activator like DCI or ETT and increasing the coupling wait time to a 5-15 minute window, researchers can consistently achieve high-yield synthesis of these valuable modified oligonucleotides. Always use fresh, anhydrous reagents and validate protocols on your specific instrument platform for optimal results.

References

  • SciSpace. (2017, April 15). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA) and Their Phosphorothioate Derivatives. Available at: [Link]

  • Metelev, V., & Agrawal, S. (n.d.). Oligo-2′-Fluoro-2′-deoxynucleotide N3′→P5′ phosphoramidates: Synthesis and Properties. Nucleic Acids Research, Oxford Academic. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Available at: [Link]

  • Martin, P. (2009). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 37(5), 1493–1502. Available at: [Link]

  • OligoSERVICE. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Available at: [Link]

  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. Available at: [Link]

  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • ResearchGate. (2016). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Available at: [Link]

  • Azvolinsky, A., & Zarytova, V. (1998). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 26(15), 3672–3674. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Glen Research. (n.d.). 2'-F-RNA Phosphoramidites. Available at: [Link]

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Application Notes and Protocols: Enhancing Gapmer Antisense Oligonucleotides with 2'-Fluoro Inosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for targeting disease-associated RNAs. The "gapmer" design, featuring a central DNA-like region flanked by modified nucleotide "wings," is particularly effective at inducing RNase H-mediated degradation of target mRNA. Chemical modifications are crucial for enhancing the drug-like properties of ASOs, including nuclease resistance, binding affinity, and pharmacokinetic profiles. This document provides a detailed guide on the strategic incorporation of 2'-fluoro inosine (2'-F-Inosine) into gapmer ASOs. We will explore the rationale behind this modification, its impact on biophysical properties, and provide comprehensive protocols for synthesis, characterization, and in vitro evaluation.

Introduction: The Rationale for Advanced Gapmer ASO Design

Gapmer ASOs are synthetic single-stranded nucleic acid sequences, typically 15-22 nucleotides in length, designed to bind to a specific mRNA target through Watson-Crick base pairing.[1][2] The defining feature of a gapmer is its tripartite structure: a central "gap" of deoxynucleotides that is a substrate for RNase H, flanked by "wings" of modified ribonucleotides.[3][4] This design cleverly combines the high target affinity and nuclease resistance conferred by the wing modifications with the potent gene-silencing ability of RNase H-mediated cleavage of the target RNA.[5]

The choice of chemical modifications in the wings is critical to the overall performance of the ASO.[6] Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems.[7] Modifications at the 2' position of the ribose sugar are a cornerstone of modern ASO design.[8] The 2'-fluoro (2'-F) modification, in particular, offers a compelling set of advantages. The high electronegativity of the fluorine atom locks the sugar pucker into an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its RNA target, thereby increasing duplex stability (Tm).[9][10][11] This modification also provides significant resistance to nuclease degradation.[12][13][14]

Inosine is a naturally occurring nucleobase that can form hydrogen bonds with all four canonical bases (A, C, G, and U), making it a "universal base".[15] Incorporating inosine at specific positions can be a strategic choice in ASO design, for instance, when targeting sequences with known single nucleotide polymorphisms (SNPs). The 2'-fluoro modification can be applied to inosine to create 2'-F-Inosine, a building block that combines the universal binding property of inosine with the stability and affinity enhancements of the 2'-fluoro group.[16]

This guide will focus on the practical aspects of incorporating 2'-F-Inosine into the wings of gapmer ASOs to potentially enhance their therapeutic profile.

Biophysical Impact of 2'-Fluoro Inosine Incorporation

The introduction of 2'-F-Inosine into the wings of a gapmer ASO is expected to modulate several key biophysical parameters that are predictive of in vivo performance.

Biophysical Parameter Expected Impact of 2'-F-Inosine Rationale
Thermal Stability (Tm) IncreaseThe 2'-fluoro modification pre-organizes the sugar into a C3'-endo pucker, favoring an A-form helix upon hybridization with RNA, which is thermodynamically more stable.[9][10]
Nuclease Resistance Significant IncreaseThe 2'-fluoro group sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone.[12][14] Combining this with a phosphorothioate (PS) backbone further enhances resistance.[17]
Binding Affinity (Kd) Increase (Lower Kd)The increased thermal stability directly correlates with a higher binding affinity to the target RNA sequence.
RNase H Activation MaintainedWhen confined to the wings, 2'-F modifications do not inhibit the activity of RNase H, which requires a DNA:RNA duplex in the gap region.[9][17]
Specificity Potentially ModulatedThe "universal" base pairing of inosine can be leveraged to tolerate target sequence variability, though this must be carefully considered to avoid off-target effects.[15]

Experimental Protocols

Synthesis of 2'-F-Inosine Modified Gapmer ASOs

The synthesis of 2'-F-Inosine containing oligonucleotides is readily achievable using standard automated solid-phase phosphoramidite chemistry.[11][18]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA and 2'-modified RNA phosphoramidites (e.g., 2'-O-Methyl, 2'-MOE)

  • 2'-Fluoro-Inosine-CE Phosphoramidite[15][19]

  • Activator (e.g., DCI)

  • Capping reagents

  • Oxidizing or sulfurizing agent (for phosphodiester or phosphorothioate backbones, respectively)

  • Deblocking and cleavage reagents (e.g., ammonium hydroxide/methylamine)

  • Purification cartridges or HPLC system

Protocol:

  • Sequence Design: Design the gapmer ASO sequence with the desired placement of 2'-F-Inosine in the wing regions. A typical design is a 3-10-3 or 5-10-5 configuration, where the numbers represent the length of the 5' wing, the DNA gap, and the 3' wing, respectively.

  • Synthesizer Setup: Program the DNA synthesizer with the designed sequence and specify the use of the 2'-F-Inosine phosphoramidite at the appropriate cycles.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction with the following steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group.

    • Coupling: Addition of the activated phosphoramidite. A slightly extended coupling time of 3 minutes is recommended for 2'-F-Inosine phosphoramidite.[15]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation/Sulfurization: Conversion of the phosphite triester to a more stable phosphate triester (for phosphodiester backbone) or a phosphorothioate triester (for phosphorothioate backbone).

  • Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone using an appropriate deprotection solution (e.g., AMA). Avoid prolonged heating with AMA for 2'-F modified oligos to prevent degradation.[15]

  • Purification: Purify the crude oligonucleotide using reverse-phase HPLC or other suitable chromatographic methods to isolate the full-length product.[20]

  • Desalting: Desalt the purified oligonucleotide to remove excess salts.

Quality Control of Synthesized ASOs

Rigorous quality control is essential to ensure the identity and purity of the synthesized ASOs.[21]

dot

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Synth Oligonucleotide Synthesis Purify HPLC Purification Synth->Purify Desalt Desalting Purify->Desalt LCMS LC-MS (Identity & Purity) Desalt->LCMS CE Capillary Electrophoresis (Purity & Length) Desalt->CE UV UV Spectrophotometry (Quantification) Desalt->UV

Caption: Quality control workflow for synthetic ASOs.

Methods:

  • Mass Spectrometry (LC-MS): Use liquid chromatography-mass spectrometry to confirm the molecular weight of the synthesized ASO and to identify any deletion or failure sequences.[20][22]

  • Capillary Electrophoresis (CE) or Polyacrylamide Gel Electrophoresis (PAGE): Assess the purity and length of the oligonucleotide.[21]

  • UV Spectrophotometry: Determine the concentration of the purified ASO by measuring its absorbance at 260 nm.[21]

In Vitro Evaluation of ASO Activity

The efficacy of the 2'-F-Inosine modified gapmer ASOs in silencing the target gene is evaluated in a relevant cell line.[23]

dot

In_Vitro_Workflow Plate Plate Cells Transfect Transfect Cells Plate->Transfect Prepare_ASO Prepare ASO-Lipid Complexes Prepare_ASO->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation RT_qPCR RT-qPCR Analysis RNA_Isolation->RT_qPCR Analysis Data Analysis (% Knockdown) RT_qPCR->Analysis

Caption: Workflow for in vitro ASO activity assessment.

Materials:

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., cationic lipid-based)[24] or self-delivering ASO modifications[25]

  • Purified ASOs (2'-F-Inosine modified and control sequences)

  • RNA isolation kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the target gene and a housekeeping gene

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.[25]

  • ASO Transfection:

    • Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol.[26] A typical starting dose range is 1-30 nM.[26]

    • Alternatively, if using self-delivering ASOs, add the ASO directly to the cell culture medium.[25]

    • Include appropriate controls: a negative control ASO with a scrambled sequence, a positive control ASO known to be effective, and an untreated control.

  • Incubation: Incubate the cells with the ASO complexes for 24-72 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.

  • Reverse Transcription and qPCR:

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the target mRNA and a housekeeping gene using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: Calculate the percentage of target mRNA knockdown relative to the untreated or negative control ASO-treated cells after normalization to the housekeeping gene.

Off-Target Effects and Toxicity Assessment

While optimizing for on-target activity, it is crucial to evaluate potential off-target effects and cytotoxicity.[27][28]

  • In Silico Analysis: Before synthesis, perform a BLAST search of the ASO sequence against the relevant transcriptome to identify potential off-target binding sites.[29]

  • In Vitro Off-Target Gene Expression: Use microarray or RNA-seq analysis to assess global changes in gene expression in cells treated with the ASO.[28]

  • Cytotoxicity Assays: Evaluate the potential toxicity of the modified ASOs using standard cell viability assays (e.g., MTT, LDH).

Conclusion

The strategic incorporation of 2'-fluoro inosine into the wings of gapmer ASOs offers a promising avenue for enhancing their therapeutic properties. This modification can increase thermal stability and nuclease resistance while maintaining the crucial RNase H-mediated mechanism of action. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, quality control, and in vitro evaluation of these advanced ASO designs. As with any therapeutic development, a thorough assessment of both on-target efficacy and potential off-target effects is paramount to identifying lead candidates with an optimal therapeutic index.

References

  • Waters Corporation. (n.d.). Quality Control of Synthetic Oligonucleotides with On-Line Desalting using LC oa-Tof Mass Spectrometry.
  • IDT. (n.d.). Designing RNase H1 “Gapmer” antisense oligonucleotides (ASOs).
  • Paudel, Y. N., et al. (2021). Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs. Nucleic Acids Research, 49(4), 1828–1839.
  • Wincott, F., et al. (1995). 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 23(14), 2677–2684.
  • Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841.
  • Karmakar, S., et al. (2019). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties. Organic & Biomolecular Chemistry, 17(2), 264-275.
  • Seth, P. P., et al. (2011). Synthesis and biophysical characterization of R-6'-Me-α-L-LNA modified oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 21(4), 1122-1125.
  • Wikipedia. (n.d.). Gapmer.
  • GeneLink. (n.d.). Duplex Stability and Nuclease Resistance 2'-F-RNA Monomer.
  • RSC Publishing. (2018). Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties.
  • Creative Biogene. (n.d.). Quality Control of Oligonucleotide.
  • Iwashita, S., et al. (2020). Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro. Methods in Molecular Biology, 2176, 155-161.
  • Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis.
  • O'Shea, J., et al. (2019). In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. Nucleic Acids Research, 47(18), 9508-9523.
  • Gene Link. (n.d.). 2'-F Bases Oligo Modifications.
  • Sigma-Aldrich. (n.d.). Oligonucleotide Quality Control & Quality Assurance.
  • Dhuri, K., et al. (2020). The powerful world of antisense oligonucleotides: From bench to bedside. Journal of Controlled Release, 325, 124-143.
  • ResearchGate. (n.d.). Comprehensive results of in vitro activity of gapmers designed to APP....
  • Synoligo. (2025). Nuclease Resistance Modifications.
  • Sharma, V. K., et al. (2022). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. Journal of the American Chemical Society, 144(1), 336-348.
  • Lorenz, C., et al. (2000). Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction. Antisense & Nucleic Acid Drug Development, 10(3), 117-126.
  • Thermo Fisher Scientific. (n.d.). Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer with extended mass range.
  • IDT. (2023, July 12). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect [Video]. YouTube.
  • IDT. (n.d.). RNA knockdown using gapmer Antisense Oligonucleotides (ASOs) Demonstrated Protocol.
  • Yunnan University. (n.d.). Gapmer ASO Designer.
  • Bio-Synthesis. (2020, August 26). 2'-Fluoroinosine, a Replacement for Inosine.
  • Danaher Life Sciences. (n.d.). RNase H-Mediated Degradation of RNA Using Antisense Oligonucleotides.
  • Liang, X., et al. (2022). Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing. Molecular Therapy - Nucleic Acids, 28, 543-558.
  • Yoshida, T., et al. (2019). Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells, 24(12), 827-835.
  • Glen Research. (n.d.). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report 32.13.
  • AUM Biotech. (n.d.). AUMlnc™ ASO Protocol.
  • Glen Research. (n.d.). 2'-F-I-CE Phosphoramidite.
  • ELLA Biotech. (n.d.). Modification Options For ASO Gapmers.
  • BenchChem. (n.d.). Application Note: Synthesis of 2'-Fluoro Modified RNA using Solid-Phase Phosphoramidite Chemistry.
  • Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. PubMed, 36(7), 831-41.
  • Viazovkina, E., et al. (2002). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA) and Their Phosphorothioate Derivatives. Current Protocols in Nucleic Acid Chemistry, 8(1), 3.10.1-3.10.19.

Sources

Application Note: Optimized Deprotection Strategies for 2'-Fluoro Inosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection Conditions for Oligonucleotides Containing 2'-Fluoro Inosine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Oligonucleotide Chemists, Process Development Scientists

Executive Summary

The incorporation of 2'-deoxy-2'-fluoro-inosine (2'-F-I) into therapeutic oligonucleotides (such as siRNA, ASOs, and aptamers) combines the nuclease resistance and high binding affinity of 2'-fluoro chemistry with the universal base-pairing properties of inosine.[1] However, the unique chemical environment of the 2'-fluorine atom, particularly when adjacent to the hypoxanthine base, introduces specific sensitivities during the cleavage and deprotection phase.

Critical Directive: While 2'-F-Inosine is compatible with standard deprotection reagents, heating in Ammonium Hydroxide/Methylamine (AMA) mixtures must be strictly avoided. Elevated temperatures in the presence of strong nucleophilic amines (AMA) promote the elimination of hydrogen fluoride (HF) and subsequent chain degradation. This guide outlines the validated "Safe-Standard" protocol and a "Fast-Track" room-temperature alternative, ensuring structural integrity and high purity.

Chemical Context & Mechanistic Insight

The 2'-Fluoro Inosine Moiety

Unlike standard RNA, 2'-F-Inosine lacks the 2'-hydroxyl group, rendering it resistant to alkaline hydrolysis via the 2'-3' cyclic phosphate pathway.[1] However, the high electronegativity of the fluorine atom at the C2' position induces an RNA-like C3'-endo sugar pucker (A-form helix promoter), which significantly increases duplex stability (


).
The Degradation Risk: HF Elimination

The primary risk during deprotection is base-catalyzed


-elimination .[1]
  • Mechanism: Under harsh basic conditions (high temperature + strong amine nucleophiles like methylamine), the acidic proton at C2' (alpha to the fluorine) or C1' can be abstracted, or the fluorine itself can act as a leaving group in an elimination reaction.

  • Result: This leads to the formation of an enol ether or furan derivative, resulting in strand scission or depurination.

  • Inosine Specifics: While the hypoxanthine base is generally robust, the 2'-F modification sensitizes the glycosidic linkage. Furthermore, inosine is susceptible to over-oxidation during the synthesis cycle if standard iodine reagents are used excessively (see Section 5: Synthesis Considerations).

Experimental Protocols

Protocol A: Standard Deprotection (Recommended)

The "Gold Standard" for maximizing full-length product yield.[1]

Reagents:

  • Concentrated Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    ).[1]
  • Note: Do not use Methylamine for this protocol.[1]

Workflow:

  • Cleavage & Deprotection:

    • Transfer the CPG (Controlled Pore Glass) column contents to a sealable vial.[2]

    • Add 1.0 - 2.0 mL of concentrated Ammonium Hydroxide.[1]

    • Seal tightly with a Teflon-lined cap.[1]

  • Incubation:

    • Incubate at 55°C for 17 hours .

    • Why: This temperature is sufficient to remove standard benzoyl (Bz) or isobutyryl (iBu) protecting groups from A, C, and G bases without triggering 2'-F elimination.

  • Work-up:

    • Cool the vial to room temperature (RT).

    • Decant the supernatant (containing the oligo) into a fresh tube.

    • Rinse the CPG with 0.5 mL water/ethanol (1:1) and combine.

    • Evaporate to dryness (SpeedVac) or proceed to desalting.[1]

Protocol B: Fast Deprotection (High Throughput)

Use only if rapid turnover is required.[1] Strict temperature control is mandatory.

Reagents:

  • AMA Solution: A 1:1 mixture of 30% Ammonium Hydroxide and 40% Aqueous Methylamine.[3]

Workflow:

  • Cleavage & Deprotection:

    • Add 1.0 - 2.0 mL of AMA solution to the support.[1]

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 2 hours .

    • CRITICAL WARNING: DO NOT HEAT. Heating AMA to 65°C (standard for DNA) will cause significant degradation (10-20% loss) of 2'-F-Inosine oligonucleotides.[1]

  • Work-up:

    • Carefully vent the vial (methylamine is volatile).

    • Evaporate to dryness immediately.[1] Do not leave in AMA for prolonged periods (>4 hours).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the processing of 2'-F-I oligonucleotides.

DeprotectionWorkflow Start Oligonucleotide Synthesis (2'-F-Inosine Incorporated) CheckOx High Inosine Content? (>6 residues) Start->CheckOx Oxidation Use 0.5M CSO Oxidizer (Prevent Iodine Damage) CheckOx->Oxidation Yes StdOx Standard Iodine Oxidation CheckOx->StdOx No Choice Select Deprotection Strategy Oxidation->Choice StdOx->Choice RouteA Route A: Standard (Safe) Ammonium Hydroxide Choice->RouteA Max Purity RouteB Route B: Fast (Riskier) AMA (1:1) Choice->RouteB Speed Required CondA 55°C for 17 Hours RouteA->CondA CondB Room Temp for 2 Hours RouteB->CondB Correct CondFail 65°C (Heat) RouteB->CondFail Incorrect! ResultSuccess Intact 2'-F-I Oligo High Purity CondA->ResultSuccess CondB->ResultSuccess ResultFail DEGRADATION (HF Elimination) CondFail->ResultFail

Caption: Decision tree for 2'-F-Inosine deprotection. Note the critical failure point when heating AMA.

Synthesis Considerations (Upstream Controls)

To ensure the success of the deprotection protocols above, the synthesis cycle must be optimized:

ParameterRecommendationRationale
Coupling Time 3 Minutes 2'-F phosphoramidites are slightly sterically hindered compared to DNA.[1]
Activator 5-Ethylthio-1H-tetrazole (ETT) or DCIStandard activators work, but ETT boosts coupling efficiency.[1]
Oxidation 0.5M CSO (if >6 Inosines)Inosine is susceptible to modification by Iodine.[1][4] If the sequence is Inosine-rich, replace Iodine with Camphorsulfonyl oxaziridine (CSO) and extend time to 3 mins.
Capping Standard (Ac2O/NMI)No specific interference with 2'-F-I.[1]

Quality Control & Troubleshooting

Analytical Verification
  • Method: IP-RP-HPLC (Ion-Pairing Reverse Phase) or LC-MS.[1]

  • Expected Mass: Calculate the exact mass based on 2'-deoxy-2'-fluoro-inosine (

    
    , Monoisotopic Mass residue addition: ~268.08 Da).
    
  • Impurity Profile:

    • Peak Broadening: Often indicates incomplete deprotection of other bases (e.g., G-iBu).[1]

    • Early Eluting Truncations: Indicates degradation (HF elimination) caused by overheating in AMA.[1]

Common Issues Table
ObservationProbable CauseCorrective Action
Low Yield (Full Length) Degradation during deprotectionSwitch from AMA/Heat to NH4OH/55°C or AMA/Room Temp .
Mass Shift (+16 Da) Oxidation side-reactionSwitch oxidizer from Iodine to 0.5M CSO .
Incomplete Deprotection Time/Temp too lowEnsure full 17h at 55°C if using NH4OH. Do not shorten this step.

References

  • Glen Research. 2'-F-I-CE Phosphoramidite (10-3440) Product Profile and Protocols. Glen Research.[1][3][5] [Link]

  • Glen Research. Deprotection - Volume 2 - RNA Deprotection (The Glen Report 21.15).[1] Glen Research.[1][3][5] [Link]

  • Kawasaki, A.M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

  • Watts, J.K., & Damha, M.J. (2008). 2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers.[1] Canadian Journal of Chemistry, 86(7), 641-656. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2'-Substituted Guanine Derivatives via a Convertible 2'-Fluoro-2'-deoxyinosine (2'-F-dI) Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of nucleosides, particularly at the 2'-position of the sugar moiety, is a cornerstone of modern medicinal chemistry and drug development. These modifications can profoundly influence the pharmacological properties of nucleoside analogs, including their metabolic stability, target binding affinity, and cellular uptake. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2'-substituted guanine derivatives utilizing 2'-fluoro-2'-deoxyinosine (2'-F-dI) as a versatile and convertible precursor. This approach offers a streamlined pathway to a diverse range of guanine analogs, which are of significant interest in the development of antiviral and anticancer therapeutics.

Introduction: The Significance of 2'-Substituted Guanine Analogs

Guanine nucleoside analogs represent a critical class of therapeutic agents. Their structural similarity to natural nucleosides allows them to interfere with essential cellular processes, such as DNA and RNA synthesis, making them potent antiviral and anticancer drugs.[1] The introduction of substituents at the 2'-position of the arabinofuranosyl ring is a key strategy for enhancing the therapeutic index of these compounds.[2] Modifications at this position can:

  • Enhance Metabolic Stability: The 2'-position is susceptible to enzymatic degradation. Introducing modifications like a fluorine atom can increase resistance to nucleases.[3][]

  • Modulate Target Affinity: The conformation of the sugar ring, influenced by 2'-substituents, plays a crucial role in the binding affinity to target enzymes like viral polymerases or reverse transcriptases.[5][6]

  • Improve Pharmacokinetic Properties: Altering the lipophilicity and polarity through 2'-substitutions can positively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The synthesis of a library of 2'-substituted guanine derivatives often requires lengthy and divergent synthetic routes. The "convertible nucleoside" strategy, using 2'-F-dI, provides a more convergent and efficient alternative.

The Convertible Nucleoside Strategy: Why 2'-F-dI?

The core principle of the convertible nucleoside approach is to utilize a common intermediate that can be readily transformed into a variety of final products. In this context, 2'-fluoro-2'-deoxyinosine (2'-F-dI) serves as an excellent precursor to guanine derivatives.

Chemical Rationale

Inosine is structurally analogous to guanosine, differing only by the absence of the 2-amino group on the purine base.[7] This structural similarity is key to its utility. The conversion of inosine to guanosine derivatives is a well-established transformation in nucleoside chemistry.[8][9] The process typically involves the activation of the C6-position of the inosine purine ring, followed by amination to introduce the characteristic 2-amino group of guanine.

The 2'-fluoro substituent in the arabino configuration (2'F-ANA) is particularly advantageous. The high electronegativity of the fluorine atom influences the sugar pucker, often favoring an O4'-endo (east) conformation, which can lead to increased duplex stability with target RNA.[6] Furthermore, this modification enhances resistance to enzymatic degradation.[3][]

The Synthetic Pathway: An Overview

The overall synthetic strategy involves a multi-step process that begins with the synthesis of the 2'-F-dI core, followed by its conversion to the desired 2'-substituted guanine derivatives.

G A Starting Material (e.g., 1,3,5-tri-O-benzoyl-α-D-ribofuranose) B Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosyl Intermediate A->B Fluorination C Glycosylation with Hypoxanthine Derivative B->C Coupling D Protected 2'-F-dI C->D E Conversion of Inosine to Guanine (Activation and Amination) D->E Chemical Transformation F Protected 2'-Substituted Guanine Derivative E->F G Deprotection F->G H Final 2'-Substituted Guanine Derivative G->H

Figure 1. A generalized workflow for the synthesis of 2'-substituted guanine derivatives using a 2'-F-dI convertible intermediate.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2'-substituted guanine derivatives via the 2'-F-dI convertible approach. These are representative procedures and may require optimization based on the specific target molecule.

Synthesis of Protected 2'-Deoxy-2'-fluoro-arabinofuranosyl Intermediate

This protocol is adapted from established methods for the synthesis of 2'-deoxy-2'-fluoro-arabinofuranose derivatives.[5][10]

Materials:

  • 1,3,5-tri-O-benzoyl-α-D-ribofuranose

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with water and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected 2-deoxy-2-fluoro-arabinofuranose derivative.

Glycosylation to form Protected 2'-F-dI

This step involves the coupling of the fluorinated sugar with a protected hypoxanthine base.

Materials:

  • Protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate

  • Silylated hypoxanthine (e.g., persilylated hypoxanthine)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf))

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate and silylated hypoxanthine in the anhydrous solvent.

  • Cool the mixture to 0°C.

  • Add the Lewis acid catalyst dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting protected 2'-F-dI by silica gel chromatography.

Conversion of Protected 2'-F-dI to Protected 2'-Substituted Guanine Derivative

This is the key convertible step. A representative protocol for amination is provided.

Materials:

  • Protected 2'-F-dI

  • Activating agent (e.g., phosphoryl chloride or triazole with phosphorus oxychloride)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Amine source (e.g., ammonia in a sealed tube or an appropriate primary/secondary amine for N2-substituted derivatives)

Procedure:

  • Dissolve the protected 2'-F-dI in the anhydrous solvent under an inert atmosphere.

  • Activate the C6-position of the hypoxanthine ring. For example, by reaction with an activating agent to form a 6-chloro or other suitable leaving group.

  • Introduce the amine source. This may require elevated temperatures and pressure (e.g., in a sealed tube).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture, which may involve quenching with water or an aqueous solution, followed by extraction.

  • Purify the protected 2'-substituted guanine derivative by column chromatography.

Deprotection to Yield the Final Product

The final step involves the removal of all protecting groups from the sugar and the base.

Materials:

  • Protected 2'-substituted guanine derivative

  • Deprotection reagent (e.g., ammonia in methanol for benzoyl groups, or tetrabutylammonium fluoride (TBAF) for silyl groups)

  • Solvent (e.g., methanol, THF)

Procedure:

  • Dissolve the protected compound in the appropriate solvent.

  • Add the deprotection reagent and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC.

  • Once deprotection is complete, concentrate the reaction mixture.

  • Purify the final 2'-substituted guanine derivative using a suitable method, such as silica gel chromatography or preparative HPLC.

Characterization and Data Analysis

Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds and for purification.

Example Data Summary:

Compound IDR-Group at 2'-positionMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Found)Purity (HPLC)
G-F-NH₂-NH₂C₁₀H₁₃FN₆O₃288.1033288.1035>98%
G-F-N₃-N₃C₁₀H₁₁FN₈O₃326.0942326.0940>99%
G-F-OMe-OCH₃C₁₁H₁₄FN₅O₄315.1030315.1032>98%

Applications and Future Directions

The 2'-substituted guanine derivatives synthesized using this convertible approach have a wide range of potential applications in drug discovery and chemical biology.

  • Antiviral Agents: These compounds can be screened for activity against a variety of viruses, including HIV, hepatitis B and C, and influenza.[2] The 2'-substituents can be tailored to optimize interactions with viral polymerases.

  • Anticancer Therapeutics: Guanine analogs can be incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells.[1]

  • Probes for Studying Nucleic Acid Structure and Function: The incorporation of fluorinated nucleosides can be used to study nucleic acid conformations and interactions with proteins.[11]

The versatility of the 2'-F-dI convertible nucleoside approach allows for the rapid generation of a diverse library of 2'-substituted guanine derivatives. This enables a more efficient exploration of the structure-activity relationships (SAR) for this important class of compounds, accelerating the discovery of new therapeutic agents.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in fluorination step Incomplete reaction; degradation of DAST.Ensure anhydrous conditions; use fresh DAST; increase reaction time or temperature.
Mixture of anomers in glycosylation Non-stereoselective reaction conditions.Optimize Lewis acid catalyst and solvent; explore different protecting groups on the sugar.
Incomplete conversion of inosine to guanine Insufficient activation; poor reactivity of the amine.Use a more potent activating agent; increase temperature and/or pressure for the amination step.
Difficulty in deprotection Steric hindrance; stable protecting groups.Use stronger deprotection reagents; increase reaction time; consider alternative protecting group strategies in the synthesis design.

References

  • Taylor & Francis. (n.d.). Synthesis of Oligodeoxynucleotides Containing 2-Substituted Guanine Derivatives Using 2-Fluoro-2′-Deoxyinosine as Common Nucleoside Precursor. Retrieved from [Link]

  • Dr.Oracle. (2025, May 25). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)? Retrieved from [Link]

  • Wilds, C. J., & Damha, M. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. Retrieved from [Link]

  • YouTube. (2024, November 6). Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. Retrieved from [Link]

  • Lowary, T. L., & Eichler, E. (2003). Synthesis of 2-deoxy-2-fluoro analogs of polyprenyl beta-D-arabinofuranosyl phosphates. Organic & Biomolecular Chemistry, 1(21), 3873-3879. Retrieved from [Link]

  • Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA). Retrieved from [Link]

  • Mian, A. M., Harris, R., Sidwell, R. W., Robins, R. K., & Khwaja, T. A. (1975). 2' Derivatives of guanosine and inosine cyclic 3',5'-phosphates. Synthesis, enzymic activity, and the effect of 8-substituents. Journal of Medicinal Chemistry, 18(4), 343–347. Retrieved from [Link]

  • American Society for Microbiology. (2024, September 5). Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. Retrieved from [Link]

  • Reichman, U., Watanabe, K. A., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 42(2), 233–240. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Retrieved from [Link]

  • ResearchGate. (2000, October). 2′-Deoxy-2′-fluoro-β-D-arabinonucleosides and oligonucleotides (2′F-ANA): Synthesis and physicochemical studies. Retrieved from [Link]

  • Martin-Pintado, O., Yahyaee-Anzaha, M., Campos, K. J., Juliano, R. L., & Damha, M. J. (2013). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 41(16), 7899–7911. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • Srivastav, N. C., & Robins, M. J. (2000). A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. Nucleosides, Nucleotides & Nucleic Acids, 19(3), 559–565. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 24). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, January 9). 1-(2'-Deoxy-2'-[18F]-fluoro-β-D-arabinofuranosyl)thymine. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Retrieved from [Link]

  • Glen Research. (2019, February 20). Substituting Inosine for Guanosine in DNA: Structural and Dynamic Consequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Increased production of inosine and guanosine by means of metabolic engineering of the purine pathway in Ashbya gossypii. Retrieved from [Link]

  • Ledesma-Amaro, R., Velázquez-Sánchez, J., Revuelta, J. L., & Jiménez, A. (2015). Increased production of inosine and guanosine by means of metabolic engineering of the purine pathway in Ashbya gossypii. Microbial Cell Factories, 14, 58. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convertible and Constrained Nucleotides: The 2′-Deoxyribose 5′-C-Functionalization Approach, a French Touch. Retrieved from [Link]

  • Martin-Pintado, O., Rozners, E., & Egli, M. (2007). 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. Biochemistry, 46(36), 10436–10444. Retrieved from [Link]

  • Lok, C. N., Viazovkina, E., & Damha, M. J. (2006). 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic Acids Research, 34(16), 4577–4588. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of 2′F-RNA on I-Motif Structure and Stability. Retrieved from [Link]

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Application Note: Design Strategies for siRNA Using 2'-Fluoro-2'-Deoxyinosine Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stabilized Wobble" Strategy

In therapeutic siRNA development, a critical bottleneck is the trade-off between on-target potency and off-target specificity . The "seed region" (nucleotides 2–8 of the antisense strand) is the primary driver of off-target toxicity, often acting like a microRNA to repress unintended transcripts with partial complementarity.

Traditional strategies to mitigate this involve introducing Inosine (I) , a universal base that pairs with A, U, and C. While Inosine disrupts strong G:C pairing in the seed—reducing off-target affinity—it simultaneously destabilizes the siRNA duplex, often leading to poor RISC loading and reduced on-target potency.

This guide details the 2'-Fluoro-2'-deoxyinosine (2'-F-dI) strategy. By combining the universal pairing properties of the Inosine base with the thermodynamic stabilizing power of the 2'-Fluoro sugar modification, researchers can create a "stabilized wobble." This modification reduces seed-mediated off-targeting without compromising the thermal stability required for efficient gene silencing.

Scientific Rationale & Mechanism

The Seed Region Problem

The thermodynamic stability of the seed region (positions 2–8) determines the survival of the guide strand within the RISC complex. However, high G:C content in this region significantly increases the probability of "microRNA-like" off-target effects. A single G:C match in the seed can anchor the RISC complex to an unintended mRNA 3' UTR.

The Inosine Solution & Its Flaw

Inosine is a naturally occurring nucleoside (deaminated Adenosine) that forms wobble base pairs:

  • I:C (2 hydrogen bonds, mimics G:C but weaker)[1][2]

  • I:U (2 hydrogen bonds, wobble)

  • I:A (2 hydrogen bonds, wobble)

Replacing a Guanosine (G) with Inosine (I) lowers the melting temperature (


) of the duplex, effectively "blurring" the specificity. However, unmodified Riboinosine (rI) or Deoxyinosine (dI) often lowers the 

by 2–4°C per modification, potentially destabilizing the duplex below the threshold needed for effective Ago2 loading.
The 2'-Fluoro-2'-Deoxyinosine Fix

The 2'-Fluoro (2'-F) modification replaces the 2'-OH with a fluorine atom.[3] This electronegative substitution forces the ribose sugar into a C3'-endo (North) conformation, characteristic of A-form RNA helices.

  • Thermodynamic Gain: ~ +1.8°C to +2.5°C per modification.

  • Nuclease Resistance: High resistance to serum nucleases.

The Synergy: By using 2'-F-dI , we recover the thermal stability lost by the base change (G


 I) via the sugar modification (OH 

F).
Mechanistic Visualization

The following diagram illustrates how 2'-F-dI balances specificity and stability.

G cluster_0 Standard G:C Pair cluster_1 Unmodified Inosine (rI) cluster_2 2'-F-dI Strategy G Guanosine (G) C Target C G->C 3 H-Bonds (High Affinity) (High Off-Target Risk) I Inosine (I) C2 Target C I->C2 2 H-Bonds (Low Affinity) (Duplex Instability) FdI 2'-F-dI (Locked C3'-endo) C3 Target C FdI->C3 2 H-Bonds + Rigid Backbone (Med. Affinity) (Stable & Specific)

Caption: Comparison of binding modes. 2'-F-dI reduces H-bonding (specificity) but rigidifies the backbone (stability).

Design Strategy & Protocol

Phase 1: Sequence Analysis

Objective: Identify "toxic" G residues in the seed region.

  • Input: Target mRNA sequence.

  • Generate Candidates: Design standard 19-21mer siRNAs.

  • Filter: Select candidates with high G:C content in the seed region (positions 2–8 of the Antisense strand).

  • Off-Target Prediction: Use BLAST or specific siRNA off-target algorithms (e.g., TargetScan) to find candidates with high seed complementarity to unintended transcripts.

Phase 2: Substitution Rules

Apply 2'-F-dI modifications based on the following logic:

Position (Antisense)Original BaseModificationRationale
2–8 (Seed) G 2'-F-dI Primary strategy. Disrupts G:C binding to off-targets; 2'-F maintains duplex stability.
9–11 (Cleavage) AnyAvoid This region is catalytically sensitive. Bulky or wobble modifications here can abolish slicing activity.
3' Overhang Any2'-F-RNA Standard stabilization against exonucleases.
Passenger Strand C/U2'-F-RNA General stabilization; does not affect specificity.
Phase 3: Control Design

For every 2'-F-dI modified siRNA, synthesize two controls:

  • Parent Control: The unmodified (or standard 2'-OMe/2'-F) sequence with G at the target position.

  • Destabilized Control: The sequence with unmodified Riboinosine (rI) at the target position (to prove the 2'-F is necessary for stability).

Experimental Protocols

Synthesis & Deprotection

Reagents:

  • Phosphoramidite: 2'-Fluoro-2'-deoxyinosine phosphoramidite (commercial availability: Glen Research, Metkinen, etc.).

  • Coupling: 2'-F modifications often require slightly longer coupling times (e.g., 6–10 mins) compared to standard DNA/RNA bases due to the electron-withdrawing fluorine.

Deprotection Protocol (Standard):

  • Cleavage: Treat solid support with AMA (1:1 Ammonium Hydroxide / 40% Methylamine) for 10 minutes at 65°C.

    • Note: 2'-F-dI is generally stable in AMA. Avoid long exposure to strong acids.

  • Desilylation: If using TBDMS-protected RNA bases elsewhere in the strand, treat with TEA·3HF (Triethylamine trihydrofluoride) for 2.5 hours at 65°C.

  • Precipitation: Ethanol or Butanol precipitation.

Quality Control (QC)
  • ESI-MS: Essential to verify the mass shift.

    • Mass difference between G (RNA) and 2'-F-dI :

      • G (C10H13N5O5) MW: ~283 Da (nucleoside)

      • 2'-F-dI (C10H11FN4O3) MW: ~254 Da (nucleoside)

      • Check calculated MW carefully based on the specific phosphoramidite used.

Functional Validation Workflow

Workflow cluster_QC Step 1: Quality Control cluster_OnTarget Step 2: On-Target Potency cluster_OffTarget Step 3: Off-Target Specificity Start Synthesized 2'-F-dI siRNA QC1 ESI-MS Verification Start->QC1 QC2 Tm Measurement (UV Melting) QC1->QC2 Transfect Transfection (HeLa/HepG2) QC2->Transfect qPCR RT-qPCR / Western Blot Transfect->qPCR PsiCheck PsiCHECK-2 Assay (Luciferase reporter with off-target seed matches) qPCR->PsiCheck Result Validated Lead Candidate PsiCheck->Result

Caption: Validation workflow ensuring structural integrity, potency, and specificity.

Quantitative Expectations

When characterizing 2'-F-dI modified siRNAs, compare your data against these expected ranges:

ParameterUnmodified (G)Riboinosine (rI)2'-F-dI
Melting Temp (

)
Baseline-2.0°C to -3.5°C-0.5°C to -1.0°C (Restored)
Serum Stability (

)
< 15 mins< 15 mins> 24 hours
Off-Target Activity High (100%)Low (< 20%)Low (< 20%)
On-Target IC50 ~10 pM~100 pM (Loss of affinity)~10–20 pM (Retained)

Note: Data represents typical shifts relative to a high-GC seed sequence.

References

  • Pallan, P. S., et al. (2011). "Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA." Nucleic Acids Research, 39(8), 3482–3495. Link

  • Manoharan, M., et al. (2011). "Unique Gene-Silencing and Structural Properties of 2'-Fluoro-Modified siRNAs." Angewandte Chemie International Edition, 50(10), 2284–2288. Link

  • Wright, D. J., et al. (2007). "Thermodynamic stability of RNA duplexes containing inosine-cytosine pairs."[2] Biochemistry, 46(15), 4625–4634.[2] Link

  • Watts, J. K., et al. (2008). "2'-Fluoro-2'-deoxy-beta-D-arabinonucleic acid (2'F-ANA) modified siRNAs." Nucleic Acids Research, 36(15), 5065-5078. Link

  • Glen Research. "2'-F-RNA Synthesis." Glen Research Technical Notes. Link

Sources

Application Note: High-Fidelity Degenerate PCR Using 2'-Fluoro Inosine (2'F-I)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amplification of homologous genes across diverse species or the recovery of sequences from metagenomic samples often requires degenerate primers. Historically, Deoxyinosine (dI) has been the "universal base" of choice for wobble positions. However, dI suffers from a significant thermodynamic penalty: it destabilizes the DNA duplex, lowering the melting temperature (


) and necessitating low annealing temperatures that compromise specificity.

This guide introduces 2'-Fluoro Inosine (2'F-I) as a superior alternative. By introducing a fluorine atom at the 2' position of the ribose ring, the sugar is locked into a C3'-endo (North) conformation.[1][2] This structural rigidity mimics RNA-like binding affinity, significantly increasing duplex stability compared to standard dI while maintaining the universal base-pairing properties of hypoxanthine. This protocol details the mechanism, design guidelines, and experimental workflow for utilizing 2'F-I in high-stringency degenerate PCR.

Scientific Mechanism: The Thermodynamic Advantage

To understand why 2'F-I outperforms dI, we must examine the sugar pucker conformation.

The Sugar Pucker Switch

Standard DNA nucleotides (and Deoxyinosine) predominantly adopt a C2'-endo (South) pucker.[1] This conformation is flexible but thermodynamically less stable when forming hybrids in certain contexts.

In contrast, the high electronegativity of the fluorine in 2'F-I forces the ribose ring into a C3'-endo (North) pucker.[1] This is the conformation found in A-form RNA helices. When a 2'F-I modified primer binds to a DNA template, it induces a local A-form geometry that is thermodynamically tighter than the standard B-form DNA:DNA duplex.

Base Pairing Hierarchy

Like standard Inosine, 2'F-Inosine contains the hypoxanthine base.[3][4] It is not "truly" universal in terms of energetics, but it is promiscuous. The stability order of the pairs remains:


[3][4]

The Critical Difference: While the order is the same, the overall binding energy (


) of the 2'F-I containing duplex is higher (more stable) than the dI equivalent. This allows researchers to design degenerate primers that anneal at higher temperatures (

) rather than the promiscuous low temperatures (

) often required for dI.
Mechanism Diagram

SugarPuckerMechanism cluster_0 Standard Deoxyinosine (dI) cluster_1 2'-Fluoro Inosine (2'F-I) node_dI Deoxyinosine (dI) conf_dI C2'-endo Pucker (South) node_dI->conf_dI helix_dI B-Form Helix (Flexible/Lower Tm) conf_dI->helix_dI helix_2FI A-Form Like (Rigid/Higher Tm) helix_dI->helix_2FI Thermodynamic Stabilization (+1-3°C/mod) node_2FI 2'-Fluoro Inosine (2'F-I) conf_2FI C3'-endo Pucker (North) node_2FI->conf_2FI Fluorine Electronegativity conf_2FI->helix_2FI

Caption: Comparison of sugar pucker effects. 2'F-I locks the ribose in C3'-endo, promoting high-stability A-form geometry.[2]

Primer Design Guidelines

Designing with 2'F-I requires a shift in strategy from standard degenerate primers.

ParameterStandard Degenerate (Mixed Bases)Deoxyinosine (dI)2'-Fluoro Inosine (2'F-I)
Degeneracy Source Mixed synthesis (N, R, Y)Universal Base (Hypoxanthine)Stabilized Universal Base
Thermodynamics Highly variable

across pool
Lowers

significantly
Restores/Increases

Primer Concentration High (1-5

M)
High (1-5

M)
Standard/Moderate (0.5 - 1

M)
3' End Rule Avoid degeneracy in last 3 basesAvoid in last 3-5 basesAvoid in last 3-5 bases
Placement Rules
  • The "Wobble" Position: Place 2'F-I at the 3rd position of codons where the amino acid sequence is conserved but the nucleotide sequence varies (e.g., Glycine GGN, Valine GTN).

  • 3' Clamp: Ensure the last 3-4 bases at the 3' end of the primer are standard DNA bases (G/C preferred) to ensure efficient polymerase initiation. Do not place 2'F-I within 3 bases of the 3' terminus.

  • Spacing: If multiple degeneracies are required, separate 2'F-I residues by at least 3 standard bases to prevent excessive backbone rigidity which might inhibit polymerase progression.

Experimental Protocol: 2'F-I Touchdown PCR

This protocol utilizes a "Touchdown" cycling strategy. This is critical for degenerate PCR because it allows the most specific primer-template hybrids (those with the best match to the 2'F-I) to amplify first at high temperatures, establishing the dominant product before the cycle temperature drops to allow less specific binding.

Reagents
  • Template: 10–100 ng Genomic DNA or cDNA.

  • Primers: 2'F-I modified forward and reverse primers (stock 100

    
    M).
    
  • Polymerase: High-fidelity hot-start polymerase (e.g., Phusion or Q5) is recommended, but standard Taq is compatible.

    • Note: Proofreading polymerases may stall at Inosine residues. If yield is low, switch to a non-proofreading Taq blend.

  • dNTPs: Standard mix (10 mM each).

Reaction Setup (50 L)
ComponentVolumeFinal Conc.Notes
Nuclease-free Waterto 50

L
N/A
5X PCR Buffer10

L
1XEnsure

is

mM
dNTPs (10 mM each)1.0

L
200

M
Fwd Primer (2'F-I) 2.5

L
0.5 - 1.0

M
Higher conc. than standard PCR
Rev Primer (2'F-I) 2.5

L
0.5 - 1.0

M
Higher conc. than standard PCR
Template DNAVariable< 500 ng
Polymerase0.5

L
1-2 Units
Thermal Cycling: The "2'F-I Touchdown"

Since 2'F-I stabilizes the duplex, we start at a higher annealing temperature than typical dI protocols.

  • Initial Denaturation:

    
     for 3 min (Hot Start).
    
  • Phase 1: Touchdown (10-15 cycles)

    • Denature:

      
       for 15 sec.
      
    • Anneal: Start at

      
       , decrease by 
      
      
      
      per cycle
      down to
      
      
      .
    • Extension:

      
       for 30-60 sec/kb.
      
  • Phase 2: Amplification (20-25 cycles)

    • Denature:

      
       for 15 sec.
      
    • Anneal: Constant at

      
        (Final touchdown temp).
      
    • Extension:

      
       for 30-60 sec/kb.
      
  • Final Extension:

    
     for 5 min.
    

Workflow Visualization

PCRWorkflow start Start: Target Amino Acid Sequence design Design Primers Replace Wobble Bases with 2'F-I (Avoid 3' terminus) start->design synthesis Oligo Synthesis Coupling: 3 mins Deprotection: Standard (No AMA heat) design->synthesis setup PCR Setup High Primer Conc (1 uM) Non-proofreading Polymerase (Optional) synthesis->setup cycling Touchdown PCR Start Ta: 65°C -> End Ta: 50°C setup->cycling check Gel Electrophoresis cycling->check decision Single Band? check->decision success Sequence/Clone decision->success Yes trouble Troubleshoot: 1. Lower End Ta 2. Increase Mg2+ decision->trouble No trouble->setup

Caption: Step-by-step workflow for implementing 2'F-I in degenerate PCR experiments.

Troubleshooting & Optimization

The self-validating nature of this protocol relies on the Touchdown phase. If results are suboptimal, adjust based on these causal factors:

ObservationCausal FactorCorrective Action
No Bands

too high; 2'F-I stabilization overestimated.
Lower the starting Touchdown temperature by

. Increase primer concentration to 2

M.
Smearing Non-specific binding;

too low.
Raise the final annealing temperature. Reduce cycle count in Phase 2.
Low Yield Polymerase stalling at 2'F-I sites.Switch to a polymerase tolerant of modified bases (e.g., Taq variants) rather than strict proofreading enzymes (Pfu).
Degradation Improper deprotection during synthesis.Ensure synthesis did not use AMA (Ammonium Hydroxide/Methylamine) with heat, which degrades 2'-Fluoro chemistry [1].[3]

References

  • Glen Research. (2018). 2'-Fluoro-Inosine-CE Phosphoramidite Application Note. Glen Report 32.13. Link

  • Kawasaki, E. S. (1990). PCR Protocols: A Guide to Methods and Applications. Academic Press.
  • Martin, F. H., et al. (1985).[3][5] Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927-8938. Link

  • Ben-Dov, E., et al. (2006).[3] Application of 2'-deoxyinosine-containing primers for 16S rRNA gene amplification in environmental studies. Applied and Environmental Microbiology. (Demonstrates improved diversity recovery with Inosine). Link

Sources

Troubleshooting & Optimization

Improving coupling efficiency of 2'-fluoro phosphoramidites in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2'-Fluoro Challenge

Welcome to the Technical Support Center. You are likely here because your 2'-fluoro (2'-F) oligonucleotide synthesis is showing lower-than-expected coupling efficiencies (typically <97%) or complex impurity profiles (n-1 deletions).[1][2]

The Core Problem: Unlike standard DNA phosphoramidites, 2'-F monomers present a unique kinetic challenge.[1][2] The electronegative fluorine atom at the 2'-position induces a C3'-endo sugar pucker (RNA-like), which increases the thermodynamic stability of the final duplex but creates significant steric hindrance and electron-withdrawing effects during synthesis.[1][2] This reduces the nucleophilicity of the 5'-hydroxyl group on the growing chain and alters the reactivity of the phosphoramidite P-N bond.

This guide provides a field-proven, self-validating protocol to overcome these barriers.

Module 1: Critical Reagent Optimization (Pre-Flight Check)

Before starting the synthesizer, you must validate your reagents. 80% of coupling failures stem from activator choice or moisture ingress.

Activator Selection: The Acid/Nucleophile Balance

Standard 1H-Tetrazole is often insufficient for 2'-F coupling due to its lower acidity (pKa ~4.9).[1][2] You need a more acidic activator to protonate the diisopropylamino group effectively, but not so acidic that it causes premature detritylation (leading to n+1 dimers).[1]

Recommendation: Use 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .[1][2][3]

ActivatorpKaSolubility (ACN)Suitability for 2'-FRisk Profile
ETT ~4.3High (0.75 M)Optimal. Excellent balance of acidity and solubility.[1][2]Low risk of precipitation.
BTT ~4.1Moderate (0.33 M)High. Very fast kinetics.[1][2]High Risk: Can cause n+1 impurities due to dimer formation if coupling time is excessive.
DCI ~5.2Very High (1.2 M)Good. Less acidic, highly nucleophilic.[1][2]Slower kinetics; requires longer coupling times but safer for large-scale.[1][2]
Tetrazole ~4.9Moderate (0.45 M)Poor. Often leads to incomplete coupling (<95%).[1][2]
Moisture Control: The Zero-Tolerance Policy

2'-F phosphoramidites are highly sensitive to hydrolysis.[1][2]

  • Specification: Acetonitrile (ACN) water content must be < 30 ppm .[1][2]

  • Protocol: Install molecular sieve traps (3Å) on all amidite positions. Do not rely on the "anhydrous" label of the bottle once opened.

Module 2: The Optimized Reaction Cycle

Do not use a standard DNA coupling cycle.[1][2] Use the following High-Fidelity 2'-F Protocol .

Step-by-Step Methodology
  • Dilution: Dissolve 2'-F phosphoramidites to 0.10 M or 0.15 M (standard DNA is often 0.06 M). The higher concentration drives the reaction kinetics forward (Le Chatelier's principle).

  • Delivery: Ensure the delivery lines are primed to remove any gas bubbles, which are more common with the viscous 2'-F solutions.

  • Coupling (The Critical Step):

    • Standard Approach: Single coupling for 6 minutes (using ETT).

    • High-Fidelity Approach (Recommended): Double Coupling.[1][2]

      • Inject 1: 3.0 minutes.[1][2][4]

      • Wash: Acetonitrile wash (removes water/scavenged byproducts).[1][2]

      • Inject 2: 3.0 minutes (fresh amidite/activator).[1][2]

    • Why? The second shot attacks difficult-to-access 5'-OH sites that failed the first round, significantly reducing n-1 deletions.[1][2]

  • Oxidation: Use standard Iodine/Water/Pyridine but ensure the oxidation time is at least 45 seconds . The electron-withdrawing fluorine can slightly destabilize the P(III) intermediate, so complete oxidation to P(V) is vital before the next acid step.[1]

  • Capping: Use aggressive capping (Ac2O/NMI) to permanently block unreacted 5'-OH groups.[1][2] This simplifies purification by ensuring failure sequences are truncated early.[1][2]

Visualizing the Workflow

The following diagram illustrates the modified cycle with specific intervention points for 2'-F chemistry.

TwoFluoroCycle cluster_Coupling CRITICAL: Modified Coupling Phase Start 5'-DMT Protected Support/Oligo Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Wash1 Wash (ACN) Detritylation->Wash1 Activation 2. Activation (ETT or BTT) Wash1->Activation Free 5'-OH Coupling 3. Coupling Reaction (Target: 6 mins total) Activation->Coupling Activated Amidite DoubleCouple Optional: Double Couple (Re-inject fresh reagents) Coupling->DoubleCouple <98% Eff? Oxidation 4. Oxidation (I2/Pyridine/H2O) Coupling->Oxidation P(III) Triester DoubleCouple->Coupling Repeat DoubleCouple->Oxidation Capping 5. Capping (Ac2O/NMI) Oxidation->Capping P(V) Triester NextCycle Next Cycle Capping->NextCycle NextCycle->Detritylation Repeat

Caption: Optimized 2'-F synthesis cycle highlighting the critical coupling intervention and optional double-coupling loop.

Module 3: Troubleshooting HQ (FAQ)

Q1: I am seeing significant "n-1" peaks in my mass spec/HPLC. What is the cause? A: "n-1" deletions indicate a failure to couple.[1][4]

  • Diagnosis: If the deletions are random (scattered throughout the sequence), your water content is likely too high or your coupling time is too short .

  • Fix: Switch to ETT activator, extend coupling time to 6 minutes, and ensure ACN is <30ppm water.

  • Diagnosis: If the deletion is specific to a certain base (e.g., after a Purine), it may be steric hindrance.[1] Use the Double Coupling protocol described in Module 2.

Q2: I see "n+1" peaks. Is my material contaminated? A: Likely not.[1] This is often a synthesis artifact caused by activator acidity .[1][2]

  • Mechanism: If you use BTT (very acidic) and extend the time too long, the activator can strip the DMT group off the incoming phosphoramidite while it is still in the delivery line or reaction column. This "activated" DMT-off monomer then reacts with another monomer, forming a dimer that couples to your sequence.[1][2]

  • Fix: Reduce acidity (switch from BTT to ETT) or reduce the excess equivalents of activator.

Q3: My coupling efficiency drops after the 10th base. Why? A: This is often due to aggregation or steric crowding in the pore.

  • Fix: 2'-F RNA strands are more rigid. If synthesizing on Controlled Pore Glass (CPG), ensure you are using 1000Å pore size (or larger) for oligos >20-mers.[1][2] Small pores (500Å) clog easily with bulky 2'-F modifications, halting synthesis.[1][2]

Q4: Can I use standard Ammonia deprotection? A: Yes, 2'-F groups are stable to standard ammonium hydroxide deprotection (55°C for 8-16 hours).[1][2] However, for faster results, you can use AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 10-15 minutes.[1][2] Note: If you have benzoyl-protected Cytosine (Bz-C), avoid AMA or use Acetyl-C instead to prevent transamination.[1][2]

References

  • Glen Research. (n.d.).[1][2] 2'-F-RNA Phosphoramidites. Retrieved from [Link]

  • Glen Research. (2018).[1][2] Technical Brief - About Activators: ETT vs BTT. Retrieved from [Link][1][2]

Sources

Technical Support Center: Preventing Fluoride Degradation During Deprotection of 2'-F-dI Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 2'-Fluoro-2'-deoxyinosine (2'-F-dI) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for a critical step in the synthesis of these valuable molecules: deprotection. Our goal is to equip you with the knowledge to prevent the degradation of the 2'-F-dI moiety, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers working with 2'-F-dI oligonucleotides.

Q1: I am observing a significant loss of my target oligonucleotide containing 2'-F-dI after deprotection with standard ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine) protocols. What is causing this degradation?

A1: This is a frequently observed issue. While the 2'-fluoro modification itself is generally stable, the hypoxanthine base of the 2'-F-dI nucleoside is susceptible to degradation under standard basic deprotection conditions. The electron-withdrawing nature of the fluorine atom at the 2' position is thought to make the purine ring of inosine more electron-deficient. This increased electrophilicity makes the base more vulnerable to nucleophilic attack by ammonia or methylamine, which can lead to ring-opening and other degradative side reactions.

Q2: Is the N-glycosidic bond of 2'-F-dI weaker, leading to depurination?

A2: This is a common misconception. In fact, studies have shown that the presence of an electron-withdrawing 2'-fluoro substituent increases the stability of the N-glycosidic bond in purine nucleosides.[1][2][3] Therefore, the observed degradation is not typically due to simple depurination (cleavage of the bond between the base and the sugar). The problem lies in the chemical instability of the hypoxanthine base itself under the harsh basic conditions of standard deprotection protocols.

Q3: Can I use the same deprotection conditions for 2'-F-dI as I do for other 2'-fluoro modified oligonucleotides like 2'-F-dU or 2'-F-dC?

A3: Not necessarily. While 2'-fluoro pyrimidines (dU and dC) are generally robust and can be deprotected under standard conditions, purines, and specifically the modified purine in 2'-F-dI, are more sensitive. The chemical environment of the purine ring system in inosine makes it more prone to the degradative pathways mentioned in A1. Therefore, a milder deprotection strategy is required for oligonucleotides containing 2'-F-dI.[4][5][6]

Q4: What are the primary degradation products I should look for in my analysis (e.g., LC-MS)?

A4: The degradation can result in a complex mixture of byproducts. You may observe species corresponding to oligonucleotides with modified or cleaved hypoxanthine bases. These can include products of nucleophilic addition of ammonia or methylamine to the purine ring, as well as fragments resulting from subsequent ring-opening reactions. These degradation products will typically have different retention times in reverse-phase HPLC and can be identified by mass spectrometry.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to help you overcome the challenges of deprotecting 2'-F-dI containing oligonucleotides.

Issue 1: Significant Product Loss and Impurity Formation with Standard Deprotection

Root Cause: The hypoxanthine base of 2'-F-dI is labile under the strongly basic and nucleophilic conditions of standard deprotection reagents like concentrated ammonium hydroxide and AMA.

Solution: Employ Mild Deprotection Conditions.

The key to preserving the integrity of your 2'-F-dI containing oligonucleotide is to use a deprotection strategy that is basic enough to remove the protecting groups from the standard nucleobases and the phosphate backbone, but mild enough to avoid degradation of the sensitive inosine analog.

This protocol utilizes potassium carbonate in methanol, a non-nucleophilic base, to gently remove the protecting groups. This method is particularly effective when used in conjunction with "UltraMILD" phosphoramidites for the standard bases (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[4][5]

Experimental Protocol: Potassium Carbonate in Methanol Deprotection

  • Preparation of Deprotection Reagent:

    • Prepare a 0.05 M solution of anhydrous potassium carbonate (K₂CO₃) in anhydrous methanol.

    • Ensure all glassware is thoroughly dried to prevent the introduction of water.

  • Cleavage from Solid Support (if applicable):

    • If your oligonucleotide is still attached to the solid support, it must first be cleaved. For standard succinyl linkers, a brief treatment with concentrated ammonium hydroxide (e.g., 1 hour at room temperature) is typically sufficient for cleavage without significant degradation of 2'-F-dI.

    • Alternatively, for very sensitive sequences, consider using a support with a more labile linker that can be cleaved under milder conditions.

  • Base Deprotection:

    • After cleavage, evaporate the ammonium hydroxide.

    • Add the 0.05 M potassium carbonate in methanol solution to the dried oligonucleotide.

    • Incubate at room temperature for 4-6 hours. The exact time may need to be optimized based on the specific protecting groups used for the standard bases.

  • Work-up:

    • Neutralize the reaction with an appropriate acid, such as acetic acid.

    • Desalt the oligonucleotide using your standard laboratory procedure (e.g., ethanol precipitation, size-exclusion chromatography).

Data Presentation: Comparison of Deprotection Methods

Deprotection ReagentConditionsPurity of 2'-F-dI Oligo (Example)Comments
Conc. Ammonium Hydroxide55°C, 8 hours< 50%Significant degradation observed. Not recommended.
AMA (1:1 NH₄OH/MeNH₂)65°C, 15 minutes< 60%Faster than ammonium hydroxide but still causes significant degradation. Not recommended.
0.05 M K₂CO₃ in MethanolRoom Temp, 4 hours> 90%Recommended for preserving the integrity of 2'-F-dI. Best results with UltraMILD protecting groups.

Diagram: Logical Workflow for 2'-F-dI Oligonucleotide Deprotection

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (with 2'-F-dI phosphoramidite) Cleavage Cleavage from Support (e.g., mild NH4OH treatment) Synthesis->Cleavage Step 1 BaseDeprotection Base Deprotection (0.05 M K2CO3 in Methanol) Cleavage->BaseDeprotection Step 2 Purification Desalting & Purification (e.g., HPLC) BaseDeprotection->Purification Step 3 Analysis Quality Control (LC-MS, CE) Purification->Analysis Step 4

Caption: Recommended workflow for the synthesis and deprotection of 2'-F-dI containing oligonucleotides.

Issue 2: Incomplete Deprotection of Standard Bases with Mild Conditions

Root Cause: While mild deprotection conditions are necessary for 2'-F-dI, they may not be sufficient to completely remove the more robust protecting groups on standard DNA/RNA bases (e.g., benzoyl on dA and dC, isobutyryl on dG).

Solution: Utilize Labile Protecting Groups for Standard Monomers.

To ensure complete deprotection of all nucleobases under mild conditions, it is crucial to use phosphoramidites for the standard bases that have more labile protecting groups.

Recommended Phosphoramidites for Co-synthesis with 2'-F-dI:

  • dA: N⁶-phenoxyacetyl (Pac) or N⁶-dimethylformamidine (dmf) protected dA.

  • dC: N⁴-acetyl (Ac) protected dC.

  • dG: N²-isobutyryl (iBu) is often sufficient, but for extremely sensitive applications, N²-isopropyl-phenoxyacetyl (iPr-Pac) protected dG is recommended.

The use of these "UltraMILD" monomers allows for complete deprotection under the gentle conditions of the potassium carbonate protocol.[4][5]

Diagram: Mechanism of 2'-F-dI Degradation (Hypothesized)

DegradationMechanism cluster_products 2F_dI 2'-F-dI in Oligo Intermediate Unstable Intermediate 2F_dI->Intermediate Nucleophilic Attack on Purine Ring Base Strong Base (e.g., NH3, MeNH2) Degraded_Products Degradation Products (Ring-opened, adducted) Intermediate->Degraded_Products Rearrangement/ Ring Opening

Caption: Hypothesized degradation pathway of 2'-F-dI under harsh basic conditions.

Concluding Remarks

The successful synthesis of high-purity oligonucleotides containing 2'-F-dI is readily achievable with careful consideration of the deprotection strategy. By understanding the underlying chemical instability of the hypoxanthine base under standard basic conditions and employing milder deprotection protocols in conjunction with labile protecting groups for standard monomers, researchers can confidently produce these valuable molecules for their downstream applications. Always remember the guiding principle of oligonucleotide deprotection: "First, do no harm."[4][7]

References

  • Structures and Relative Glycosidic Bond Stabilities of Protonated 2'-Fluoro-Substituted Purine Nucleosides. PubMed. [Link]

  • Synthesis of Oligodeoxynucleotides Containing 2-Substituted Guanine Derivatives Using 2-Fluoro-2′-Deoxyinosine as Common Nucleoside Precursor. Taylor & Francis Online. [Link]

  • Deprotection Guide. Glen Research. [Link]

  • Structures and Relative Glycosidic Bond Stabilities of Protonated 2′-Fluoro-Substituted Purine Nucleosides. Semantic Scholar. [Link]

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]

  • Structures and Relative Glycosidic Bond Stabilities of Protonated 2′-Fluoro-Substituted Purine Nucleosides. Radboud Repository. [Link]

  • Oligonucleotide Deprotection Guide. Glen Research. [Link]

  • Synthesis and structural characterization of 2′-deoxy-2′-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. [Link]

  • Hypoxanthine. Wikipedia. [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]

  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

  • Stability of N-Glycosidic Bonds. ZBio.net. [Link]

  • Hydrolysis of N-Glycosidic Bonds. ZBio.net. [Link]

  • Metabolic pathways of purine degradation in humans. ResearchGate. [Link]

  • Purification and characterisation of oligonucleotides. ATDBio. [Link]

  • Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. PMC. [Link]

  • 2' Fluoro RNA Modification. Bio-Synthesis Inc.. [Link]

  • Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases. Frontiers in Chemistry. [Link]

  • RNA oligonucleotide synthesis. ATDBio. [Link]

  • Degradation of Purine Nucleotides. ResearchGate. [Link]

  • Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid]. YouTube. [Link]

  • Stability of 2'-deoxyxanthosine in DNA. PubMed. [Link]

  • FDMT-On Purification Modifier. Berry & Associates. [Link]

  • Advanced method for oligonucleotide deprotection. PMC. [Link]

  • Deprotection Guide. Scribd. [Link]

  • 2'-Deoxyimmunosine: stereoselective synthesis, base pairing and duplex stability of oligonucleotides containing 8-oxo-7-thiaguanine. PubMed. [Link]

  • Formation of deoxyinosine and inosine. ResearchGate. [Link]

  • Solid-phase synthesis and on-column deprotection of RNA from 2'- (and 3'-) O-levulinated (Lv) ribonucleoside monomers. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting 2'-Fluoro-2'-Deoxyinosine (2'-F-dI) Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your synthesis of oligonucleotides containing 2'-fluoro-2'-deoxyinosine (2'-F-dI) has resulted in low yield or truncated products.

2'-F-dI is a potent modification used to enhance nuclease resistance and thermal stability (Tm) while maintaining the universal base-pairing properties of Inosine. However, the combination of the 2'-fluoro sugar modification and the Inosine base creates a unique set of chemical vulnerabilities. The electron-withdrawing nature of the fluorine atom reduces the reactivity of the phosphoramidite, while the Inosine base introduces sensitivity to acid-catalyzed depurination.

This guide moves beyond standard protocols to address the specific mechanistic failures associated with this modification.

Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the failure stage.

TroubleshootingFlow Start ISSUE: Low Yield with 2'-F-dI CheckTrityl Step 1: Check Trityl Monitor (during synthesis) Start->CheckTrityl TritylLow Trityl Drop at 2'-F-dI Step? CheckTrityl->TritylLow Yes TritylGood Trityl Levels Stable? CheckTrityl->TritylGood No CouplingIssue CAUSE: Coupling Failure (Steric/Electronic) TritylLow->CouplingIssue CheckMS Step 2: Check Mass Spec (Post-Deprotection) TritylGood->CheckMS MassMinus20 Mass Shift: -20 Da (HF Loss)? CheckMS->MassMinus20 Yes MassTruncated Mass: Truncated Sequences? CheckMS->MassTruncated Yes DeprotectionIssue CAUSE: Harsh Deprotection (Base-catalyzed Elimination) MassMinus20->DeprotectionIssue Depurination CAUSE: Acid Depurination (Detritylation too harsh) MassTruncated->Depurination

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in 2'-F-dI synthesis.

Phase 1: Synthesis Optimization (The Coupling Step)

The most common cause of low yield is poor coupling efficiency. The 2'-fluoro group is highly electron-withdrawing, which destabilizes the phosphoramidite intermediate and reduces the kinetics of the coupling reaction compared to standard DNA or RNA.

The Mechanism of Failure
  • Inductive Effect: The electronegative fluorine atom pulls electron density away from the phosphorus center, making it less nucleophilic and slower to react with the activator.

  • Steric Hindrance: The 2'-F atom, while smaller than a 2'-OH, still alters the sugar pucker (favoring C3'-endo, RNA-like), which can cause steric clashes if the coupling time is insufficient.

Optimized Protocol
ParameterStandard ProtocolRequired 2'-F-dI Protocol Rationale
Concentration 0.05 M0.10 M - 0.15 M Higher concentration drives the kinetics of the sluggish reaction.
Coupling Time 2 - 3 mins6 - 10 mins Compensates for the reduced reactivity caused by the electron-withdrawing fluorine [1].
Activator TetrazoleETT or DCI 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are more acidic and efficient activators for modified amidites [2].
Water Content < 50 ppm< 30 ppm (Strict) 2'-F amidites are hygroscopic. Moisture competes with the 5'-OH, terminating chains.

Phase 2: Deprotection (The "Danger Zone")

If your trityl yields were high but your final product is degraded, the issue lies here. 2'-Fluoro oligonucleotides are susceptible to fluoride elimination under harsh basic conditions.[1]

The Mechanism of Failure: HF Elimination

Under high heat and strong basic conditions, the 2'-proton can be abstracted, leading to the elimination of Hydrogen Fluoride (HF). This results in a double bond formation (enol) which subsequently hydrolyzes, breaking the chain or converting the sugar to an arabinose derivative (mass shift of -20 Da or -2 Da) [3].

Recommended Deprotection Strategies

Option A: Standard Ammonia (Safest for Yield)

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: 55°C for 8-16 hours.

  • Note: Do NOT exceed 55°C. The 2'-F-dI bond is stable here, but higher temps risk HF loss.

Option B: AMA (Fastest, but Risky)

  • Reagent: Ammonium Hydroxide / 40% Methylamine (1:1).

  • Conditions: 65°C for 10 minutes.

  • CRITICAL REQUIREMENT: If your oligo contains Cytosine (C), you MUST use Acetyl-dC phosphoramidites. Standard Benzoyl-dC requires longer deprotection times that will degrade the 2'-F-dI in AMA [4].

Phase 3: Preventing Depurination (Inosine Specifics)

Inosine is a purine analog. Like Adenosine and Guanosine, it is susceptible to acid-catalyzed depurination (hydrolysis of the N-glycosidic bond) during the detritylation step of the synthesis cycle [5].

  • The Risk: If the acid flow (DCA/TCA) is too long, the Inosine base is cleaved from the sugar, creating an abasic site. Upon deprotection (basic conditions), the backbone cleaves at this site.[2][3]

  • The Fix:

    • Reduce Acid Contact: Ensure your synthesizer's "Deblock" step is optimized to clear the trityl but not "soak" the column.

    • Solvent Wash: Immediately follow the acid step with a generous Acetonitrile wash to remove residual acid.

Frequently Asked Questions (FAQs)

Q1: My Mass Spec shows a peak at [Expected Mass - 20 Da]. What happened? A: This is the signature of HF elimination . You likely used a deprotection temperature >55°C or an overly strong base for too long.[1] Switch to the "Option A" deprotection protocol listed above.

Q2: Can I use standard DNA synthesis cycles for 2'-F-dI? A: No. Standard DNA coupling times (1-2 mins) are insufficient. You will see a "staircase" of deletion mutants (N-1, N-2) in your capillary electrophoresis (CE) or HPLC data. You must create a custom method with 6-10 minute coupling times .

Q3: Is 2'-F-dI compatible with chemical phosphorylation? A: Yes, but the phosphorylation reagent (CPR) usually requires a 3-minute coupling. Ensure you do not apply the extended 10-minute coupling to the phosphorylation reagent, as it can lead to side reactions.

Q4: Why does my 2'-F-dI oligo elute later than my DNA control on HPLC? A: The 2'-Fluoro modification increases the hydrophobicity of the oligonucleotide compared to the native 2'-OH (RNA) or 2'-H (DNA). Expect a shift to longer retention times on Reverse Phase (RP-HPLC). Do not mistake the main peak for a failure sequence just because it shifted.

References

  • Glen Research. (2018). 2'-F-RNA Phosphoramidites: Coupling and Deprotection.[1] Glen Research Technical Bulletins. Link

  • Biosearch Technologies. (2021).[4] Oligonucleotide Synthesis Basics: Coupling Efficiency. LGC Biosearch Technical Support. Link

  • BenchChem. (n.d.). Technical Support Center: 2'-Fluoro Oligonucleotide Synthesis - Loss of HF and Hydrolysis.Link

  • Glen Research. (2020). Deprotection Guide: UltraFAST Deprotection with AMA.Link

  • National Institutes of Health (NIH). (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PMC.[5][6] Link

Sources

Technical Support Center: Optimizing Oxidation for 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2'-fluoro (2'-F) modified oligonucleotides. The introduction of a 2'-F modification significantly enhances nuclease resistance and binding affinity, making these molecules prime candidates for therapeutic and diagnostic applications.[][2] However, this modification also introduces specific challenges during chemical synthesis, particularly at the critical oxidation step.

This resource provides in-depth, experience-driven guidance to help you navigate and optimize this crucial step, ensuring high-yield and high-purity synthesis of your target oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the oxidation step in phosphoramidite-based oligonucleotide synthesis?

The oxidation step is a fundamental process in solid-phase oligonucleotide synthesis that chemically converts the unstable phosphite triester linkage (P(III)) formed during the coupling step into a more stable phosphate triester (P(V)).[3][4][] This conversion is essential to stabilize the newly formed internucleotide bond before the next synthesis cycle begins.[4][] Without effective oxidation, the phosphite triester is prone to cleavage, leading to chain truncation and a significant reduction in the yield of the full-length oligonucleotide.[]

Q2: Why does the 2'-fluoro modification make the standard oxidation step more challenging?

The fluorine atom at the 2' position of the ribose sugar is highly electronegative. This strong electron-withdrawing nature reduces the electron density of the neighboring phosphite triester linkage.[6] A less electron-rich phosphorus center is less susceptible to oxidation by standard iodine/water reagents, slowing down the reaction rate. Incomplete oxidation can occur if standard conditions, optimized for DNA or unmodified RNA, are used. This results in the accumulation of undesired H-phosphonate species and truncated sequences, ultimately lowering the final product yield and purity.[]

Q3: My final yield of a 2'-F modified oligo is significantly lower than expected. Could incomplete oxidation be the cause?

Yes, it is a very likely cause. Low final yield is one of the most common issues when synthesizing modified oligonucleotides.[7][8] If the oxidation is not driven to completion in every cycle, a portion of the growing oligonucleotide chains will remain as unstable phosphite triesters or related byproducts. These linkages can break during subsequent synthesis cycles or during the final deprotection and cleavage steps, leading to a mixture of truncated sequences and a low yield of the desired full-length product.[] It is crucial to analyze the crude product by methods like HPLC or Mass Spectrometry to identify the presence of failure sequences that can point toward an oxidation issue.

Q4: What are the primary signs of incomplete oxidation in my crude product analysis?

When analyzing your crude product via anion-exchange HPLC or mass spectrometry, the key indicators of incomplete oxidation include:

  • Presence of (n-1), (n-2), etc., shortmers: A higher-than-usual abundance of sequences missing one or more nucleotides suggests chain truncation, a direct consequence of unstable linkages.

  • H-phosphonate Species: The presence of species with a mass corresponding to an unoxidized H-phosphonate linkage is a definitive sign of oxidation failure.

  • Broad or Tailing Peaks: In HPLC chromatograms, inefficient oxidation can lead to a variety of side products that result in broad or tailing peaks for the main product, indicating impurity.

Troubleshooting Guide & Optimization Protocols

This section provides actionable solutions to common problems encountered during the oxidation of 2'-fluoro modified oligonucleotides.

Problem 1: Low Yield and Presence of Truncated Sequences

Root Cause: The standard oxidation time is insufficient for the less reactive 2'-F modified phosphite triester. The standard iodine-based oxidizer is not efficient enough under default conditions.

Solutions:

  • Extend Oxidation Wait Time: The simplest and often most effective first step is to increase the duration of the oxidation step. For oligos containing multiple 2'-F modifications, doubling the standard oxidation time can significantly improve results.

  • Increase Oxidizer Concentration: Using a more concentrated iodine solution can help drive the reaction to completion. However, be cautious, as excessively high concentrations can lead to other side reactions.[]

Experimental Protocol: Extended Oxidation Time

  • Synthesizer Setup: Program your automated DNA/RNA synthesizer to include a custom synthesis protocol for your 2'-F modified sequence.

  • Standard Protocol: Identify the default oxidation step time (e.g., 20-30 seconds).

  • Modified Protocol: Create a copy of the protocol and increase the "wait time" or "reaction time" for the delivery of the oxidizer (typically 0.02-0.05 M Iodine in THF/Pyridine/Water) to 60-120 seconds.

  • Execution: Run the synthesis with the extended oxidation protocol.

  • Analysis: After synthesis, deprotection, and cleavage, analyze the crude product using anion-exchange HPLC and compare the full-length product peak area to a synthesis run with the standard protocol.

Problem 2: Evidence of Strand Cleavage or Base Damage

Root Cause: While iodine is the standard, it can sometimes be too harsh, especially for complex or sensitive modified oligonucleotides, potentially leading to side reactions like strand cleavage.[9]

Solution: Use an Alternative, Milder Oxidizing Agent

For highly sensitive sequences, replacing the iodine-based oxidizer with a milder alternative can prevent degradation. Tert-butyl hydroperoxide (t-BuOOH) is a common and effective alternative.[][9]

Experimental Protocol: Oxidation with Tert-Butyl Hydroperoxide (t-BuOOH)

  • Reagent Preparation: Prepare a solution of 10% t-BuOOH in acetonitrile. Ensure the reagent is fresh.

  • Synthesizer Setup:

    • Thoroughly wash the synthesizer lines to remove all traces of the previous iodine-based oxidizer.

    • Replace the standard oxidizer bottle with the prepared t-BuOOH solution. .

  • Modified Protocol: Program a synthesis cycle where the oxidation step delivers the t-BuOOH solution. A reaction time of 2-5 minutes is typically required.

  • Execution & Analysis: Run the synthesis and analyze the crude product to confirm the reduction of degradation products compared to the iodine oxidation method.

Data Summary: Comparison of Oxidation Conditions
ParameterStandard Iodine OxidationOptimized Iodine Oxidationt-BuOOH OxidationExpected Outcome for 2'-F Oligos
Oxidizing Agent 0.02-0.05 M I₂ in THF/Pyridine/H₂O0.05-0.1 M I₂ in THF/Pyridine/H₂O5-10% t-BuOOH in AcetonitrileVaries by method
Reaction Time 20-30 seconds60-180 seconds2-5 minutesLonger times are generally required
Pros Fast, well-established for DNA/RNASimple optimization, effective for many 2'-F sequencesMilder, reduces side reactions[9]Improved yield and purity
Cons Often incomplete for 2'-F oligos, leading to low yieldMay still be too harsh for very sensitive sequencesSlower reaction time, reagent can be less stablePotential for increased synthesis time

Visualizing the Workflow & Chemistry

To better understand the process, the following diagrams illustrate the synthesis cycle and the core chemical transformation.

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle (Repeats n-1 times) Detritylation 1. Detritylation (Removes 5'-DMT group) Coupling 2. Coupling (Adds next phosphoramidite) Detritylation->Coupling Free 5'-OH Oxidation 3. Oxidation (Stabilizes P(III) to P(V)) Coupling->Oxidation Unstable P(III) linkage Capping 4. Capping (Blocks unreacted 5'-OH groups) Oxidation->Capping Stable P(V) linkage Capping->Detritylation Ready for next cycle End Final Cleavage & Deprotection Capping->End After final cycle Start Start with CPG-bound Nucleoside Start->Detritylation

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Oxidation_Mechanism cluster_main Oxidation of Phosphite Triester cluster_side_reaction Problem with 2'-F Oligos: Incomplete Oxidation P_III Phosphite Triester (P-III) (Unstable) P_V Phosphate Triester (P-V) (Stable) P_III->P_V I₂ / H₂O (Standard Oxidizer) P_III_F 2'-F Modified Phosphite Triester (P-III) H_Phosphonate H-Phosphonate Byproduct (Leads to Truncation) P_III_F->H_Phosphonate Insufficient Oxidation Time or Weak Oxidizer

Sources

Troubleshooting incomplete deprotection of 2'-fluoro inosine sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2'-Fluoro (2'-F) modified inosine-containing oligonucleotides. This resource provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental steps to ensure successful synthesis and deprotection.

Understanding the Challenge: The Chemistry of 2'-Fluoro Inosine

2'-Fluoro modified nucleosides, like 2'-F-Inosine, are valuable tools in therapeutic and diagnostic oligonucleotide development. The fluorine atom at the 2' position of the ribose sugar locks the sugar pucker into a C3'-endo conformation, similar to that of RNA. This pre-organization enhances binding affinity to target RNA sequences and significantly increases nuclease resistance compared to native DNA.[1] Inosine itself is useful as a "universal base," capable of pairing with all four canonical bases (A, C, G, T), making it ideal for primers and probes targeting ambiguous sequences.[2]

The primary challenge in synthesizing these modified oligonucleotides lies in the final deprotection step. During solid-phase synthesis, the hypoxanthine base of inosine is protected, typically with an N,N-dimethylformamidine (dmf) group, to prevent side reactions.[3] While the 2'-F modification is stable, removing the dmf protecting group from the inosine base requires carefully controlled conditions to avoid incomplete deprotection, which can compromise the purity and function of the final oligonucleotide product.[4][5] Deprotection of 2'-F RNA is generally treated similarly to DNA deprotection.[6]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the deprotection of 2'-F inosine sequences in a question-and-answer format.

Q1: My mass spectrometry (MS) data shows a mass higher than expected for my full-length product. What is the likely cause?

A: The most common reason for an unexpectedly high mass is incomplete removal of a protecting group from a nucleobase. For 2'-F inosine, this is almost always the dimethylformamidine (dmf) group on the hypoxanthine base. The dmf group has a mass of +55 Da. If you observe a significant peak at [Expected Mass + 55 Da], it is a clear indicator of incomplete deprotection.

  • Causality: The dmf group is more resistant to removal by standard ammonium hydroxide treatment than other common protecting groups like isobutyryl (iBu) on guanosine.[4][5] Insufficient deprotection time, low temperature, or degraded reagents can lead to its retention.

  • Solution: Re-treat your oligonucleotide with fresh, potent deprotection solution and/or increase the incubation time and temperature. For robust deprotection, switching to an AMA (Ammonium Hydroxide/Methylamine) solution is highly recommended.[7][8]

Q2: My HPLC chromatogram shows a broad peak or a shoulder eluting after my main product peak. Is this related to deprotection?

A: Yes, this is a classic sign of incomplete deprotection. Partially protected oligonucleotides are more hydrophobic than their fully deprotected counterparts. In reverse-phase (RP)-HPLC, this increased hydrophobicity causes them to be retained longer on the column, resulting in a peak or shoulder that elutes after the main product.[7]

  • Expert Insight: The separation between the fully deprotected oligo and the +dmf species can sometimes be minimal, leading to peak broadening rather than a distinct second peak. If you suspect this, collect the tail end of your peak and analyze it by mass spectrometry to confirm the presence of the incompletely deprotected species.[9][10]

  • Solution: Optimize your deprotection protocol as described in Q1. If using an AMA protocol, ensure your conditions are stringent enough (e.g., 10 minutes at 65°C).[8][11]

Q3: I am using AMA for deprotection, but I'm still seeing issues. What could be wrong?

A: While AMA is a powerful deprotection agent, its effectiveness can be compromised.[8][11] Consider the following:

  • Reagent Quality: AMA is a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[8] Ammonium hydroxide solutions can degrade over time as ammonia gas escapes, reducing their potency. Always use fresh, refrigerated ammonium hydroxide.[4][6] Methylamine can also have regulatory hurdles for procurement in some regions.[11]

  • Temperature Control: Ensure your heat block or water bath is accurately calibrated to 65°C. Lower temperatures will significantly slow down the deprotection kinetics.[7]

  • Compatibility with Other Modifications: While 2'-F inosine itself is compatible with AMA, be aware that some other modifications, particularly certain fluorescent dyes, can be sensitive to methylamine.[11] Always check the compatibility of all modifications in your sequence with the chosen deprotection method.[4][12] It's important to note that heating 2'-F RNA in AMA may cause some degradation and should be approached with caution.[2]

Q4: Can I use standard ammonium hydroxide instead of AMA for deprotection?

A: Yes, but it requires significantly longer incubation times and is more prone to failure, especially for sequences rich in dG(dmf) or dI(dmf). Standard deprotection with concentrated ammonium hydroxide may require 1-2 hours at 65°C or up to 8 hours at 55°C to completely remove the dmf group.[5]

  • Recommendation: For reliability and speed, AMA is the superior choice.[13] If you must use ammonium hydroxide, ensure it is fresh and extend the deprotection time significantly. Always verify complete deprotection by MS and HPLC.

Optimized Deprotection Protocols

To prevent issues proactively, follow these validated protocols. The choice between Standard and High-Potency methods depends on the complexity of your sequence and the presence of other sensitive modifications.

Experimental Workflow Overview

The overall process from synthesis to analysis is critical for success. Each step must be performed carefully to ensure the integrity of the final product.

DeprotectionWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis QC & Analysis Synthesis Automated Synthesis on CPG Support Cleavage Cleave from Support & Deprotect Bases Synthesis->Cleavage Add Deprotection Reagent (e.g., AMA) Evaporation Evaporate Solution (SpeedVac) Cleavage->Evaporation Transfer Supernatant Resuspend Resuspend Pellet in RNase-Free H2O Evaporation->Resuspend Analysis Analyze via HPLC & ESI-MS Resuspend->Analysis

Caption: General workflow for oligonucleotide deprotection and analysis.

Protocol 1: High-Potency Deprotection with AMA

This is the recommended method for all 2'-F inosine-containing sequences due to its speed and efficacy.[8]

Reagents & Materials:

  • Ammonium Hydroxide (28-30%), refrigerated

  • Methylamine (40% in water)

  • Oligonucleotide on Controlled Pore Glass (CPG) support in a 2 mL screw-cap tube

  • Heat block or water bath set to 65°C

  • SpeedVac or vacuum concentrator

Step-by-Step Methodology:

  • Prepare AMA Solution: In a fume hood, prepare the AMA reagent by mixing equal volumes of cold Ammonium Hydroxide and 40% aqueous Methylamine (1:1 v/v). Prepare this solution fresh just before use.

  • Cleavage & Deprotection: Add 1.0 mL of the freshly prepared AMA solution to the tube containing the CPG support with your synthesized oligonucleotide.

  • Incubation: Tightly cap the tube and vortex thoroughly. Place the tube in the heat block at 65°C for a minimum of 10 minutes. For sequences with high G or I content, extending this to 15-20 minutes can provide extra insurance.

  • Cooling & Transfer: After incubation, remove the tube and let it cool to room temperature. Carefully transfer the supernatant containing the cleaved oligonucleotide to a new microfuge tube.

  • Drying: Dry the oligonucleotide solution to a pellet using a SpeedVac. Do not apply excessive heat, as this can damage the oligo.

  • Analysis: Resuspend the pellet in RNase-free water for analysis by HPLC and Mass Spectrometry.

Protocol 2: Extended Deprotection with Ammonium Hydroxide

Use this method if AMA is not available or if your sequence contains modifications incompatible with methylamine.

Step-by-Step Methodology:

  • Cleavage & Deprotection: Add 1.0 mL of fresh, concentrated Ammonium Hydroxide to the CPG support.

  • Incubation: Tightly cap the tube and vortex. Place the tube in a heat block at 65°C for 2 hours OR at 55°C for 8 hours.

  • Follow Steps 4-6 from the AMA protocol above.

Deprotection Parameter Summary
ParameterHigh-Potency (AMA)Standard (Ammonium Hydroxide)Key Consideration
Reagent 1:1 NH₄OH / 40% MeNH₂Conc. NH₄OHAMA is significantly faster and more effective for dmf groups.[7][13]
Temperature 65°C55°C - 65°CHigher temperatures accelerate deprotection kinetics.[7]
Time 10 - 20 minutes2 - 8 hoursDrastic time difference; AMA enables same-day turnaround.[7]
Best For Routine 2'-F-Inosine, G/I-rich sequencesSequences with methylamine-sensitive dyesAlways verify dye stability before using AMA.[11]

Verification of Complete Deprotection

Trustworthy analysis is a self-validating system. Never assume deprotection is complete without verification. A combination of HPLC and Mass Spectrometry is the gold standard for confirming the purity and identity of your final product.[9][14]

Analytical Troubleshooting Logic

This diagram outlines the decision-making process for analyzing your deprotection results.

AnalysisLogic start Start: Crude Deprotected Oligo ms_analysis Analyze by ESI-MS start->ms_analysis hplc_analysis Analyze by RP-HPLC start->hplc_analysis mass_check Is Primary Mass Correct? ms_analysis->mass_check hplc_check Single, Sharp Peak? hplc_analysis->hplc_check plus55_check Is [M+55] Peak Present? mass_check->plus55_check No mass_check->hplc_check Yes re_deprotect Incomplete Deprotection: Re-treat with AMA plus55_check->re_deprotect Yes fail Other Issue: Check Synthesis Steps (e.g., capping, deletions) plus55_check->fail No hplc_check->re_deprotect No (Broad or Tailing Peak) success Success: Deprotection Complete hplc_check->success Yes re_deprotect->start Re-analyze

Caption: Troubleshooting flowchart for post-deprotection analysis.

Expected Mass Spectrometry Results:

  • Success: A primary peak (often with multiple charge states) corresponding to the calculated molecular weight of the fully deprotected 2'-F inosine oligonucleotide.

  • Failure: A significant peak at [M+55], where M is the expected mass. Other synthesis-related impurities like n-1 deletions may also be present but are unrelated to the deprotection step itself.[14][15]

Expected HPLC Results:

  • Success: A single, sharp, symmetrical peak for the full-length product.

  • Failure: A main peak followed by a later-eluting shoulder or a distinct secondary peak, indicating a more hydrophobic, incompletely deprotected species.[7]

By combining this foundational knowledge with robust protocols and rigorous analytical verification, you can consistently achieve complete and efficient deprotection of your 2'-fluoro inosine-containing oligonucleotides.

References

  • Glen Research. (n.d.). Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. [Link]

  • Glen Research. (n.d.). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. [Link]

  • Ohkubo, A., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(11), 2496-9. [Link]

  • Shandiz, A. T., et al. (2007). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 35(4), 1173-1183. [Link]

  • Galaverna, G., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10294-10302. [Link]

  • Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]

  • Vinogradov, S. V., et al. (1991). Advanced method for oligonucleotide deprotection. Tetrahedron Letters, 32(52), 7721-7724. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Link Technologies. (n.d.). Fast Deprotection Chemistry. [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Kurata, M., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(19), 6649. [Link]

  • Horizon Discovery. (n.d.). Deprotection 2'- ACE protected RNA. [Link]

  • Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Glen Research. (n.d.). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. [Link]

  • St. Gelais, M. (2022). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING. [Link]

  • Glen Research. (n.d.). Glen Report 8.13: New Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. [Link]

  • Gao, W., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2138-2144. [Link]

  • Glen Research. (n.d.). Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. [Link]

Sources

Technical Support Center: Reducing Steric Hindrance in 2'-Fluoro-2'-Deoxyinosine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Incorporating 2'-fluoro-2'-deoxyinosine (2'-F-dI) into oligonucleotide chains presents a unique dual challenge: conformational rigidity and electronic deactivation .

Unlike standard DNA (B-form, C2'-endo), the high electronegativity of the 2'-fluorine atom forces the furanose ring into a C3'-endo (Northern, RNA-like) pucker. While the fluorine atom itself has a small Van der Waals radius (1.47 Å, similar to oxygen), this conformational lock alters the trajectory of the 5'-hydroxyl group, creating a kinetic bottleneck during the phosphoramidite coupling step. Furthermore, the electron-withdrawing nature of the fluorine reduces the nucleophilicity of the 3'-phosphoramidite center, necessitating more potent activation strategies than standard DNA synthesis.

This guide provides field-proven protocols to overcome these barriers, ensuring high coupling efficiency (>98%) and preventing downstream degradation.

Troubleshooting & FAQ: Field-Proven Solutions

Q1: Why am I observing low coupling efficiency (90-95%) even with extended times?

Diagnosis: The issue is likely the activator pKa and nucleophilicity , not just the time. Standard 1H-tetrazole (pKa ~4.9) is often too weak to protonate the diisopropylamino group effectively in the presence of the electron-withdrawing 2'-fluoro group.

Solution: Switch to 5-Ethylthiotetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .

  • ETT (0.25 M - 0.5 M): The "Gold Standard" for 2'-F modifications. It offers a lower pKa (4.28) and higher acidity, accelerating the formation of the reactive tetrazolide intermediate.

  • DCI (0.5 M - 1.0 M): Highly effective due to its high nucleophilicity, which stabilizes the reactive intermediate. It is particularly useful if you observe precipitation with tetrazole-based activators at high concentrations.

Q2: My full-length product disappears during deprotection. What is happening?

Diagnosis: You are likely using AMA (1:1 Ammonium Hydroxide/Methylamine) with heat . While 2'-F-DNA is generally more stable than RNA, the 2'-fluorine makes the backbone susceptible to base-catalyzed elimination (fluoride loss) at elevated temperatures, leading to chain cleavage.

Solution:

  • Method A (Preferred): Concentrated Ammonium Hydroxide at 55°C for 17 hours .

  • Method B (Fast): AMA at Room Temperature for 2 hours . Never heat 2'-F sequences in AMA.

Q3: How do I manage the aggregation of G-rich sequences containing Inosine?

Diagnosis: Inosine is often used to disrupt G-quadruplexes, but 2'-F-dI itself promotes a rigid A-form helix which can induce aggregation on the solid support during synthesis.

Solution:

  • Solvent: Use Acetonitrile (ACN) with low water content (<30 ppm).

  • Diluent: If solubility is an issue, dissolve the amidite in 10-15% anhydrous Dichloromethane (DCM) / Acetonitrile mixture.

  • Support: Use High-Loading CPG (Controlled Pore Glass) with larger pore sizes (1000 Å) if the oligo is >40-mer to reduce steric crowding on the surface.

Optimized Experimental Protocol

Reagents & Parameters
ComponentStandard DNA ProtocolOptimized 2'-F-dI Protocol
Activator 0.45 M Tetrazole0.25 M ETT or 0.5 M DCI
Coupling Time 60 - 90 seconds3 - 6 minutes (180 - 360s)
Amidite Conc. 0.1 M0.12 M - 0.15 M
Oxidizer 0.02 M Iodine (Standard)0.05 M Iodine (Ensure complete P(III)→P(V) conversion)
Capping Standard Ac2O/NMIStandard (Double capping recommended for long oligos)
Step-by-Step Workflow
  • System Drying: Ensure all lines are flushed with anhydrous acetonitrile. The 2'-F phosphoramidite is highly sensitive to moisture due to the inductive effect of fluorine making the P-N bond more labile to hydrolysis once activated.

  • Dissolution: Dissolve 2'-F-dI phosphoramidite in anhydrous acetonitrile to a concentration of 0.15 M . Allow to sit for 10 minutes to ensure complete dissolution; verify no particulates are visible.

  • Coupling Cycle:

    • Delivery: Simultaneous injection of Amidite and Activator (ETT/DCI).

    • Wait Step: Program a "wait" or "recycle" step for 3 minutes . For sequences >50-mer, increase to 6 minutes .

  • Oxidation: Use 0.05 M Iodine.[1] The steric bulk of the 2'-F group can slow down the approach of the oxidizing agent; a slightly higher concentration ensures the phosphite triester is fully converted to the stable phosphate.

  • Deprotection:

    • Cleave from support using Ammonium Hydroxide (28-30%).

    • Incubate at 55°C for 17 hours .

    • Alternative: AMA at 25°C for 2 hours (Strictly monitor temperature).

Visualizing the Kinetic Bottleneck

The following diagram illustrates the mechanistic difference between Standard DNA coupling and the Sterically Hindered 2'-F-dI coupling, highlighting where the optimization interventions occur.

CouplingOptimization cluster_Standard Standard DNA Coupling cluster_2FdI 2'-F-dI Coupling (Problem) cluster_Optimized Optimized 2'-F-dI Coupling (Solution) Start 5'-OH on Solid Support Standard_Act Activator: Tetrazole (pKa 4.9) Start->Standard_Act Steric_Block Steric/Electronic Barrier (C3'-endo + Inductive Effect) Start->Steric_Block Standard_Time Time: 60s Standard_Act->Standard_Time Standard_Result Yield: >99% Standard_Time->Standard_Result Standard_Act_Fail Activator: Tetrazole Steric_Block->Standard_Act_Fail Inefficient Protonation Opt_Act Activator: ETT (pKa 4.3) or DCI (Nucleophilic) Steric_Block->Opt_Act Overcome Barrier Low_Yield Yield: <90% (n-1 Deletion) Standard_Act_Fail->Low_Yield Opt_Time Time: 180s - 360s Opt_Act->Opt_Time High_Yield Yield: >98% Opt_Time->High_Yield

Figure 1: Optimization pathway for 2'-F-dI coupling. The steric and electronic barriers introduced by the 2'-fluoro group (Yellow) require stronger activators (ETT/DCI) and extended reaction times (Green) to achieve comparable yields to standard DNA synthesis.

References

  • Glen Research. 2'-F-RNA Phosphoramidites: Usage and Deprotection. Retrieved from

  • BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly: Influence of Base-Protecting Groups and Activators. Retrieved from

  • emp BIOTECH. Synthesis Reagents: ETT and DCI Activator Performance. Retrieved from

  • TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. Retrieved from

  • National Institutes of Health (PMC). Synthesis and properties of Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates. Retrieved from

Sources

Technical Support Center: AMA Deprotection of 2'-Fluoro Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oligonucleotide deprotection. This guide is designed for researchers, scientists, and drug development professionals who are working with 2'-fluoro modified nucleosides and utilizing AMA (Ammonium Hydroxide/Methylamine) for deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate and resolve common challenges.

Frequently Asked Questions (FAQs)

Q1: What is AMA deprotection and why is it so widely used?

A: AMA is a deprotection reagent composed of a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (NH₄OH) and 40% aqueous Methylamine (CH₃NH₂).[1] Its popularity stems from its efficiency; the presence of methylamine, a stronger nucleophile than ammonia, dramatically accelerates the removal of protecting groups from the synthesized oligonucleotide.[2][3] Standard deprotection with AMA can be completed in as little as 10 minutes at 65°C, a significant reduction from the hours or even days required for traditional ammonium hydroxide methods.[4] This rapid deprotection minimizes the risk of side reactions associated with prolonged exposure to basic conditions.

Q2: Are there any special considerations for using AMA with 2'-fluoro modified oligonucleotides?

A: Oligonucleotides containing 2'-fluoro (2'-F) modifications on the ribose sugar are generally deprotected under the same conditions as standard DNA oligonucleotides.[4][5] The 2'-fluoro group is stable to basic conditions. The primary considerations are not unique to the 2'-F modification itself, but are the standard best practices for AMA deprotection that become critical when working with high-value modified oligonucleotides. These include using the correct protecting group on deoxycytidine (dC) and ensuring complete removal of all protecting groups.

Q3: I see an unexpected peak in my HPLC analysis after AMA deprotection. What is the most common cause?

A: The most frequent side reaction when using AMA is the transamination of deoxycytidine. This occurs if you use benzoyl-protected dC (Bz-dC). The methylamine in the AMA solution can react with the Bz-dC, resulting in the formation of N4-methyl-dC, a permanent modification to your oligonucleotide.[2] To completely avoid this, it is mandatory to use acetyl-protected dC (Ac-dC) for synthesis when planning to use AMA for deprotection. [1][4]

Q4: My final product has a lower yield or purity than expected. Could the 2'-fluoro modification be the cause?

A: While the 2'-fluoro group itself is robust, its strong electronegativity can influence the stability of the N-glycosidic bond, particularly in purines, under certain conditions.[6][7] However, issues with yield and purity after deprotection are more commonly traced back to incomplete deprotection (especially of the dG protecting group), side reactions as described in Q3, or issues during synthesis or purification. It is crucial to confirm the molecular weight of your product and any impurities via mass spectrometry to diagnose the problem accurately.[5]

Troubleshooting Guide for 2'-Fluoro Oligonucleotides

This section addresses specific issues you may encounter during the AMA deprotection of oligonucleotides containing 2'-fluoro nucleosides.

Issue 1: Incomplete Deprotection Detected by Mass Spectrometry

You observe peaks in your mass spectrum corresponding to the mass of your desired oligonucleotide plus the mass of a protecting group (e.g., +70 Da for isobutyryl on dG).

  • Causality: The protecting group on guanine (typically isobutyryl, iBu) is the most difficult to remove and is often the rate-limiting step in deprotection.[1][5] Insufficient time or temperature can lead to incomplete removal, leaving a portion of your oligonucleotides with residual protecting groups. These modified oligos may be biologically inactive or exhibit altered hybridization properties.[8]

  • Solution Workflow:

    G start Mass Spec shows +70 Da (iBu-dG) peak check_time Was deprotection time at least 10 min at 65°C? start->check_time check_reagent Is the AMA reagent fresh and properly mixed? check_time->check_reagent Yes extend_time Action: Increase deprotection time to 20-30 min at 65°C check_time->extend_time No new_reagent Action: Prepare fresh AMA (1:1 NH4OH / 40% MeNH2) check_reagent->new_reagent No / Unsure final_analysis Analyze via Mass Spec check_reagent->final_analysis Yes, re-deprotect with existing reagent re_deprotect Re-deprotect sample extend_time->re_deprotect new_reagent->re_deprotect re_deprotect->final_analysis

    Caption: Troubleshooting workflow for incomplete dG deprotection.
  • Recommended Deprotection Conditions:

dG Protecting Group Temperature Time Notes
iBu-dG, dmf-dG, Ac-dG65 °C10 minStandard "UltraFAST" conditions.[1]
iBu-dG, dmf-dG, Ac-dG55 °C15 minA slightly milder option.
iBu-dG, dmf-dG, Ac-dGRoom Temp2 hoursFor very sensitive oligos, though less common.[1]
Issue 2: HPLC Shows a Post-Eluting Peak, Mass Spec Confirms +14 Da Adduct

You observe a new peak in your reverse-phase HPLC that elutes slightly after your main product. Mass spectrometry confirms this impurity has a molecular weight that is 14 Da higher than the desired product.

  • Causality: This is the classic signature of N4-methylation of a cytidine base. As detailed in the FAQs, this is caused by a reaction between the methylamine in AMA and a benzoyl (Bz) protecting group on dC. The acetyl (Ac) group on Ac-dC is removed much more rapidly, preventing the subsequent transamination reaction.[2]

  • Mechanism of Bz-dC Transamination:

    G cluster_0 Reaction Pathway Bz_dC Bz-Protected dC in Oligo Intermediate Reactive Intermediate Bz_dC->Intermediate Me_dC N4-Methyl-dC Adduct (+14 Da) Intermediate->Me_dC Irreversible MeNH2 Methylamine (from AMA) MeNH2->Intermediate Nucleophilic Attack Prevention Use Ac-dC: Acetyl group is removed too quickly for transamination to occur.

    Caption: Mechanism of N4-methylation of Bz-dC by methylamine.
  • Solution & Prevention:

    • Immediate Fix: Unfortunately, this modification is irreversible. The batch of oligonucleotide must be re-synthesized.

    • Prevention: This side reaction is completely preventable. Always use Ac-dC phosphoramidite (and Ac-rC for RNA portions) in syntheses that will be deprotected with AMA. [2][4]

Issue 3: Formation of N3-Cyanoethyl Adducts on Thymidine

While less common with AMA, you may detect adducts with a mass of +53 Da, corresponding to the addition of acrylonitrile.

  • Causality: During deprotection, the β-cyanoethyl protecting groups are removed from the phosphate backbone via a β-elimination reaction. This produces acrylonitrile as a stoichiometric byproduct. Acrylonitrile is a Michael acceptor and can alkylate the N3 position of thymidine residues.[9]

  • The Protective Role of AMA: One of the benefits of AMA is that the high concentration of methylamine acts as a scavenger for the liberated acrylonitrile, reacting with it before it can modify the oligonucleotide.[3] Therefore, seeing this side product when using AMA is rare and may indicate a problem with the reagent itself.

  • Troubleshooting Steps:

    • Verify AMA Composition: Ensure your AMA solution was prepared correctly with a 1:1 ratio of ammonium hydroxide to 40% aqueous methylamine. An insufficient concentration of methylamine will reduce the scavenging effect.

    • Consider a Pre-treatment: For extremely sensitive sequences or if the problem persists, a pre-treatment with a solution like 20% diethylamine in anhydrous acetonitrile for 10 minutes while the oligonucleotide is still on the support can be used to remove the cyanoethyl groups before cleavage and deprotection.[10]

Experimental Protocols

Protocol 1: Standard AMA Deprotection ("UltraFAST")

This protocol is suitable for most DNA and 2'-F-RNA oligonucleotides synthesized with Ac-dC.

  • Synthesize the oligonucleotide on the solid support.

  • Place the support (e.g., in a column or well of a plate) into a 2 mL screw-cap tube.

  • Prepare fresh AMA solution by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Add 1 mL of the AMA solution to the tube, ensuring the support is fully submerged.

  • Seal the tube tightly. Use a cap with an o-ring to prevent leakage.

  • Place the tube in a heat block or water bath set to 65°C for 10-15 minutes.[1]

  • Remove the tube and allow it to cool to room temperature.

  • Carefully open the tube in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis and quantification.

Protocol 2: Analysis of Deprotection by Mass Spectrometry
  • After resuspension, dilute a small aliquot of the crude oligonucleotide solution to a final concentration of approximately 5-10 µM in a solution compatible with ESI-MS (e.g., 50:50 water:acetonitrile with 0.1% formic acid, though this may vary by instrument).

  • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquire the spectrum in negative ion mode over a mass range appropriate for the expected molecular weight of the oligonucleotide.

  • Use deconvolution software to transform the raw m/z spectrum into a zero-charge mass spectrum.

  • Compare the major observed mass with the calculated theoretical mass of the desired full-length product.

  • Scrutinize the spectrum for peaks corresponding to incomplete deprotection (e.g., M+70 for iBu-dG) or side reactions (e.g., M+14 for N4-Me-dC, M+53 for cyanoethyl adducts).

References

  • Current time inform
  • Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research. [Link]

  • Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules. [Link]

  • Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

  • Advanced method for oligonucleotide deprotection. ResearchGate. [Link]

  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

  • Method for deprotecting oligonucleotides.
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, Oxford Academic. [Link]

  • Deprotection Guide. Glen Research. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • The effect of 2'-fluoro-2'-deoxycytidine on herpes virus growth. PubMed. [Link]

  • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. [Link]

  • 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews (RSC Publishing). [Link]

  • Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Glen Research. [Link]

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]

  • 2'-Deoxy-2'-fluorocytidine. Wikipedia. [Link]

  • Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. NRC Publications Archive. [Link]

  • 2′-Deoxy-2′-fluoro-2′-C-methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

  • Glen Report 25.13 - Technical Brief - Side Reaction of Fluorescein during Deprotection with Methylamine. Glen Research. [Link]

  • Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. [Link]

  • A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy. PubMed. [Link]

  • Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research. [Link]

  • GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. International Journal of Molecular Sciences. [Link]

  • Formation of acyclic and cyclic guanine adducts in DNA reacted with alpha-acetoxy-N-nitrosopyrrolidine. PubMed. [Link]

  • Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. PubMed. [Link]

  • 2'-Fluoro-dGTP. Jena Bioscience. [Link]

  • Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%). ResearchGate. [Link]

  • 2'-Deoxy-2'-fluoroadenosine. Metkinen Chemistry. [Link]

Sources

Technical Support Center: Purification of 2'-Fluoro Inosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2'-fluoro inosine (2'-F I) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these chemically modified nucleic acids. The unique properties conferred by the 2'-fluoro modification, while beneficial for therapeutic applications, introduce specific challenges during the purification process. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2'-fluoro inosine modified oligonucleotides, offering probable causes and actionable solutions.

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Question: My 2'-fluoro inosine modified oligonucleotide is showing significant peak broadening and tailing during reverse-phase HPLC purification. What could be the cause, and how can I resolve this?

Answer:

Poor peak shape is a common issue in the purification of modified oligonucleotides and can stem from several factors.

Probable Causes & Solutions:

  • Secondary Structures: Oligonucleotides, particularly those with stable secondary structures like hairpin loops, can exist in multiple conformations that interact differently with the stationary phase, leading to broad peaks. The 2'-fluoro modification can further stabilize these structures.

    • Solution: Increase the column temperature to 60-80°C.[1][2] This will help to denature secondary structures, leading to a more uniform interaction with the column and sharper peaks. Ensure your column and HPLC system are rated for these temperatures.[2]

  • Inappropriate Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent are critical for good separation.[2][3] An inadequate ion-pairing agent may not effectively mask the negative charges on the phosphate backbone, leading to poor retention and peak shape.

    • Solution: Optimize the ion-pairing reagent. Triethylammonium acetate (TEAA) is a common choice, but for challenging separations, consider using other alkylamines like hexylamine or octylamine, which have greater hydrophobicity and can improve retention and peak shape.[4] Adjusting the concentration of the ion-pairing agent (typically 50-100 mM) can also have a significant impact.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the amount of oligonucleotide injected onto the column. If a larger scale purification is required, consider moving to a larger diameter column.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause peak distortion upon injection.

    • Solution: Whenever possible, dissolve the crude oligonucleotide in the initial mobile phase or a compatible solvent system.[6]

Issue 2: Co-elution of Full-Length Product (FLP) and N-1 Truncated Sequences

Question: I'm struggling to separate the full-length 2'-fluoro inosine modified oligonucleotide from the n-1 failure sequence using ion-pair reversed-phase HPLC. They are co-eluting or have very poor resolution. How can I improve this separation?

Answer:

Separating the full-length product from closely related impurities like n-1 sequences is a significant challenge, especially for longer oligonucleotides.[1]

Probable Causes & Solutions:

  • Insufficient Resolution of RP-HPLC: While excellent for many applications, RP-HPLC separates based on hydrophobicity.[1][7] The small difference in hydrophobicity between an n-mer and an n-1 mer can be difficult to resolve, especially as the oligonucleotide length increases.

    • Solution 1: Optimize the Gradient. Employ a shallower acetonitrile gradient. A slower increase in the organic solvent concentration can enhance the separation between species with minor hydrophobic differences.[8]

    • Solution 2: "Trityl-On" Purification. A highly effective strategy is to perform the purification with the hydrophobic dimethoxytrityl (DMT) group still attached to the 5' end of the full-length product ("DMT-on" or "trityl-on" purification).[1][9] This significantly increases the hydrophobicity of the desired product, allowing for excellent separation from the "trityl-off" failure sequences. The DMT group is then cleaved post-purification.[1]

    • Solution 3: Anion-Exchange Chromatography (AEX). AEX separates oligonucleotides based on the number of phosphate groups (i.e., their length).[7][10] This makes it an excellent choice for resolving length-based impurities like n-1 sequences.[11] AEX can be used as the primary purification method or as a secondary polishing step after RP-HPLC.

Issue 3: Low Recovery of the Purified Oligonucleotide

Question: After purification, the yield of my 2'-fluoro inosine modified oligonucleotide is very low. What are the potential reasons for this loss of product?

Answer:

Low recovery can be frustrating and costly. Several factors during the purification process can contribute to product loss.

Probable Causes & Solutions:

  • Irreversible Adsorption to the Column: Highly modified or "sticky" oligonucleotides can sometimes bind irreversibly to the stationary phase.

    • Solution: After the main elution, perform a column wash with a high concentration of organic solvent (e.g., 95% acetonitrile) to elute any strongly bound product. Also, ensure the pH of your mobile phase is within the recommended range for your column (typically pH 2-8) to avoid degradation of the stationary phase.[6]

  • Precipitation on the Column: If the oligonucleotide is not fully soluble in the mobile phase, it can precipitate at the head of the column.

    • Solution: Ensure the sample is fully dissolved before injection. If solubility is an issue, you may need to adjust the pH or composition of your sample buffer.

  • Inefficient Extraction from PAGE Gels: If using polyacrylamide gel electrophoresis (PAGE) for purification, the elution of the oligonucleotide from the gel matrix can be inefficient.

    • Solution: Optimize the gel extraction protocol. This may involve crushing the gel slice thoroughly, increasing the elution time, and using an appropriate elution buffer. Be aware that PAGE purification can sometimes result in lower yields compared to HPLC.[12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2'-fluoro inosine modified oligonucleotides.

Q1: What is the best initial purification strategy for a newly synthesized 2'-fluoro inosine modified oligonucleotide?

For most applications, ion-pair reversed-phase HPLC (IP-RP-HPLC) is the recommended starting point.[5] It is a versatile technique that can effectively separate the desired product from a wide range of synthesis-related impurities.[5][7] For enhanced separation of the full-length product from truncated sequences, "trityl-on" RP-HPLC is a powerful approach.[1][9]

Q2: How does the 2'-fluoro modification affect the purification process compared to standard RNA?

The 2'-fluoro modification increases the hydrophobicity of the oligonucleotide compared to its 2'-hydroxyl counterpart.[13] This can lead to:

  • Increased Retention Time in RP-HPLC: The modified oligonucleotide will elute at a higher acetonitrile concentration.[14]

  • Enhanced Nuclease Resistance: This is a key therapeutic benefit and also means the oligonucleotide is more stable during the purification process.[15][16]

  • Potential for Non-Specific Interactions: Some studies suggest that 2'-fluoro modifications can lead to increased non-specific binding to proteins, which could translate to stronger interactions with certain column matrices.[13][]

Q3: When should I consider using Anion-Exchange (AEX) chromatography?

AEX chromatography is particularly useful in the following scenarios:

  • High-Resolution Separation of Length Variants: When the primary impurities are n-1, n-2, or n+1 sequences, AEX provides excellent resolution based on charge differences.[7][10][11]

  • Orthogonal Purification: Using AEX in conjunction with RP-HPLC provides a powerful two-dimensional purification strategy, as the separation mechanisms are different (charge vs. hydrophobicity).[18] This is often employed when very high purity is required for therapeutic applications.

Q4: Are there any special considerations for the deprotection of 2'-fluoro inosine modified oligonucleotides before purification?

Yes, while many 2'-fluoro inosine phosphoramidites are compatible with standard deprotection conditions, it's crucial to avoid prolonged heating in AMA (ammonium hydroxide/methylamine), as this can lead to some degradation of 2'-F RNA.[19] Always refer to the manufacturer's recommendations for the specific phosphoramidite used. Milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary for oligonucleotides containing other sensitive modifications.[20]

Q5: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for comprehensive characterization:

  • Analytical HPLC (RP or AEX): To assess the purity of the final product.

  • Mass Spectrometry (e.g., LC-ESI-MS): To confirm the molecular weight of the full-length product and identify any impurities.[21][22] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.[23]

  • Capillary Gel Electrophoresis (CGE): Offers high-resolution separation based on size and can be a valuable tool for purity assessment.

III. Experimental Protocols & Data

Protocol 1: General Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for 2'-Fluoro Inosine Modified Oligonucleotides

This protocol provides a starting point for the purification of 2'-fluoro inosine modified oligonucleotides. Optimization will likely be required based on the specific sequence and length.

  • Column: A C8 or C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.[8]

  • Mobile Phase B: 0.1 M TEAA, pH 7.5, in 50% acetonitrile.[8]

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.

  • Column Temperature: 60°C.[1]

  • Detection: UV absorbance at 260 nm.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes. A typical starting point could be 10-50% Buffer B. The exact gradient will need to be optimized.

  • Sample Preparation: Dissolve the crude oligonucleotide in water or Mobile Phase A.

Table 1: Comparison of Purification Methods
Purification MethodPrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) HydrophobicityGeneral purpose purification of modified and unmodified oligonucleotides.[5][7]High precision and efficiency, suitable for a wide range of modifications.[7]Resolution may decrease for longer oligonucleotides; secondary structures can cause peak broadening.[1][24]
Anion-Exchange HPLC (AEX-HPLC) Charge (number of phosphate groups)High-resolution separation of oligonucleotides based on length.[7]Excellent for removing n-1 and other truncated sequences.[11]Can be more sensitive to buffer conditions; may not separate oligonucleotides with the same length but different modifications.
Polyacrylamide Gel Electrophoresis (PAGE) Size and ChargePurification of longer oligonucleotides (≥50 bases) when high purity is essential.[25]High resolution for size-based separation.[7]Lower yields due to complex extraction; urea can damage certain modifications.[12]

IV. Visualizing the Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude 2'-F Inosine Oligonucleotide is_long Oligo Length > 50 bases? start->is_long main_impurity Primary Impurity Type? is_long->main_impurity No page PAGE Purification is_long->page Yes rphplc IP-RP-HPLC ('Trityl-on' recommended) main_impurity->rphplc Hydrophobic Impurities aex AEX-HPLC main_impurity->aex Truncated Sequences (n-1) final_product High Purity Product rphplc->final_product orthogonal Consider Orthogonal Purification (RP-HPLC + AEX) rphplc->orthogonal aex->final_product aex->orthogonal page->final_product

Caption: A decision tree to guide the selection of an appropriate purification strategy.

V. References

  • Oligonucleotide purification techniques. (n.d.). Oligofastx. Retrieved February 12, 2026, from [Link]

  • Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved February 12, 2026, from [Link]

  • Optimising analytical separations of synthetic RNA with modified HPLC. (2021, April 21). Technology Networks. Retrieved February 12, 2026, from [Link]

  • (PDF) Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • RP-HPLC Purification of Oligonucleotides. (n.d.). Mass Spectrometry Research Facility. Retrieved February 12, 2026, from [Link]

  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]

  • Ion pairing RP-LC for the separation of large RNA molecules. (2025, January 21). LabRulez LCMS. Retrieved February 12, 2026, from [Link]

  • New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. (n.d.). Glen Research. Retrieved February 12, 2026, from [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

  • 2' Fluoro RNA Modification. (n.d.). Bio-Synthesis. Retrieved February 12, 2026, from [Link]

  • 2'-Fluoroinosine, a Replacement for Inosine. (2020, August 26). Bio-Synthesis. Retrieved February 12, 2026, from [Link]

  • 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. (2015, April 8). PMC. Retrieved February 12, 2026, from [Link]

  • Self‐Assembly and Biological Properties of Highly Fluorinated Oligonucleotide Amphiphiles. (2025). Angewandte Chemie. Retrieved February 12, 2026, from [Link]

  • Solutions for Oligonucleotide Analysis and Purification. (2024, March 19). Retrieved February 12, 2026, from [Link]

  • HPLC Purification of Chemically Modified RNA Aptamers. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Evaluating orthogonality between ion-pair reversed phase, anion exchange, and hydrophilic interaction liquid chromatography for the separation of synthetic oligonucleotides. (2023, August 30). PubMed. Retrieved February 12, 2026, from [Link]

  • Purifying Oligonucleotides. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

  • Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]

  • Impact of 2'-fluoro nucleobase modifications on CD detection, sensitivity and specificity of short oligonucleotides bound to alginate hydrogels. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 12, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (2023, June). IJSDR. Retrieved February 12, 2026, from [Link]

  • Two-dimensional liquid chromatography-mass spectrometry for the characterization of modified oligonucleotide impurities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cleavage and Deprotection of Oligonucleotides. (n.d.). Sierra Biosystems Support Center. Retrieved February 12, 2026, from [Link]

  • Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025, April 9). Retrieved February 12, 2026, from [Link]

  • Fluorous Affinity Purification of Oligonucleotides. (n.d.). Glen Research. Retrieved February 12, 2026, from [Link]

  • 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Reagents for oligonucleotide cleavage and deprotection. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • Advanced method for oligonucleotide deprotection. (2025, August 5). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry for Oligonucleotide Characterization. (n.d.). BioPharmaSpec. Retrieved February 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 12, 2026, from [Link]

  • Oligonucleotides analysis by Ion Exchange Chromatography and Effects of pH Changes in the Mobile Phase on Separation. (2022, February 2). Shimadzu. Retrieved February 12, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved February 12, 2026, from [Link]

  • Advanced Oligonucleotide Characterization Using Multi-Reflecting Time-of-Flight Technology. (2025, May 2). Retrieved February 12, 2026, from [Link]

  • Oligonucleotide Mass Confirmation and Impurities Identification. (2024, September 10). Agilent. Retrieved February 12, 2026, from [Link]

  • Industry perspective on synthetic oligonucleotides. (2023, February 2). European Medicines Agency (EMA). Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Thermal Stability of 2'-F-dI and 2'-O-Methyl Inosine in Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics and diagnostics, the precise control of duplex stability is paramount. Chemical modifications to the sugar moiety of nucleosides are a cornerstone of this control, enhancing nuclease resistance and modulating hybridization affinity. Among the myriad of available modifications, 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions are workhorses of the field. This guide provides an in-depth comparison of the thermal stability (Tm) imparted by 2'-deoxy-2'-fluoro-inosine (2'-F-dI) and 2'-O-methyl inosine (2'-OMe-I) when incorporated into nucleic acid duplexes.

While direct, head-to-head thermodynamic comparisons of these two specific inosine modifications within the same duplex context are not extensively documented in publicly available literature, we can construct a robust comparative analysis based on the well-established principles and experimental data for these modifications on canonical bases.

The Structural Basis of Enhanced Stability: A-Form Helicity and Sugar Pucker

The thermodynamic stability of a nucleic acid duplex is intrinsically linked to its three-dimensional structure. Both 2'-F and 2'-OMe modifications steer the sugar moiety towards a C3'-endo conformation, which is characteristic of an A-form helix, the preferred helical geometry for RNA:RNA and many modified duplexes. This pre-organization of the single-stranded oligonucleotide into an A-form-like conformation reduces the entropic penalty of duplex formation, thereby increasing thermal stability.

The high electronegativity of the fluorine atom in 2'-F modifications strongly favors the C3'-endo sugar pucker, leading to a pronounced stabilization of the A-form helix. Similarly, the methoxy group in 2'-OMe modifications also promotes a C3'-endo conformation, contributing to enhanced duplex stability.

G cluster_0 2'-Modification cluster_1 Structural Consequences cluster_2 Thermodynamic Outcome 2F_dI 2'-F-dI C3_endo C3'-endo Sugar Pucker 2F_dI->C3_endo Strongly Favors 2OMe_I 2'-O-Methyl Inosine 2OMe_I->C3_endo Favors A_form A-Form Helix C3_endo->A_form Induces Increased_Tm Increased Tm (Duplex Stability) A_form->Increased_Tm Results in

Caption: The causal relationship between 2'-modifications and increased duplex thermal stability.

Comparative Analysis of Thermal Stability (Tm)

Experimental data consistently demonstrates that both 2'-F and 2'-OMe modifications increase the melting temperature of duplexes compared to their unmodified DNA or RNA counterparts. When comparing the two, the 2'-fluoro modification generally imparts a greater degree of thermal stability.

A study on antisense oligonucleotides targeting RNA showed that the increase in Tm per modification relative to an unmodified DNA strand was approximately:

  • +1.3 °C for 2'-O-Methyl RNA [1]

  • +1.8 °C for 2'-Fluoro-RNA

While this data is for canonical bases, the underlying principles of conformational pre-organization and helical stability are expected to apply to inosine-containing duplexes as well. Therefore, it is highly probable that a duplex containing a 2'-F-dI modification will exhibit a higher Tm than an equivalent duplex with a 2'-O-Methyl inosine modification.

ModificationTypical ΔTm per substitution (vs. DNA)Expected Relative Stability
2'-F-dI ~ +1.8 °CHigher
2'-O-Methyl Inosine ~ +1.3 °CLower

Note: The exact ΔTm is sequence-dependent. The values presented are indicative of the general trend.

Thermodynamic Insights: Enthalpy vs. Entropy

The increased stability of 2'-F modified duplexes has been shown to be primarily enthalpy-driven. This suggests that the enhanced stability is not just due to the pre-organization of the sugar (an entropic effect), but also due to stronger Watson-Crick hydrogen bonding and improved base stacking interactions. In contrast, the stabilization from 2'-OMe modifications is also linked to favorable entropic contributions from the pre-organized C3'-endo sugar pucker.

For inosine, which forms two hydrogen bonds with cytidine (in an I-C pair), the enhanced stability from a 2'-F modification would likely stem from a combination of the pre-organized A-form helix and potentially stronger hydrogen bonding and stacking interactions.

Inosine Pairing Considerations

Inosine is often utilized as a "universal" base due to its ability to pair with all four canonical bases, albeit with varying affinities. The general stability of these pairings is I-C > I-A > I-T ≈ I-G. The introduction of 2'-F or 2'-OMe modifications is not expected to alter this fundamental pairing preference but will enhance the overall stability of the duplex in which these pairs reside.

Experimental Protocol: Determining Duplex Tm via UV Thermal Melt Analysis

A robust and widely accepted method for determining the thermal stability of oligonucleotide duplexes is UV-Vis spectrophotometry with a temperature-controlled cell holder.

Objective: To determine the melting temperature (Tm) of a duplex containing either a 2'-F-dI or 2'-O-Methyl inosine modification.

Materials:

  • Oligonucleotides (sense and antisense strands, with and without modifications)

  • Annealing Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Nuclease-free water

  • UV-Vis Spectrophotometer with a Peltier temperature controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Quantify the concentration of each single strand by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) to ensure the disruption of any secondary structures.

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the sense and antisense strands in the annealing buffer to a final duplex concentration of 1-5 µM.

    • Heat the mixture to 95 °C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours. This can be achieved by placing the tube in a heat block and turning it off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.

  • UV Thermal Melt Analysis:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.

    • Set the instrument to monitor the absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature below the expected Tm (e.g., 20 °C) to a temperature above the expected Tm (e.g., 90 °C) at a rate of 0.5-1.0 °C per minute.

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the melting curve, which can be determined by taking the first derivative of the curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of melting curves obtained at multiple oligonucleotide concentrations.

Caption: Workflow for UV Thermal Melt Analysis of Oligonucleotide Duplexes.

Conclusion and Practical Implications

For researchers and drug developers, the choice between 2'-F-dI and 2'-O-Methyl inosine modifications will depend on the desired level of duplex stability and the specific application.

  • 2'-F-dI is the preferred choice when maximal thermal stability is required. The greater increase in Tm per modification makes it ideal for applications demanding high affinity, such as in short interfering RNAs (siRNAs) or antisense oligonucleotides where a strong and stable interaction with the target RNA is critical.

  • 2'-O-Methyl Inosine provides a significant enhancement in thermal stability and is a well-established modification with a long history of use in therapeutic oligonucleotides. It offers a balance of increased stability and nuclease resistance and may be sufficient for many applications.

References

  • Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

  • Martin, P. (1995). A new access to 2'-O-alkylated ribonucleosides and properties of 2'-O-alkylated oligo-ribonucleotides. Helvetica Chimica Acta, 78(2), 486-504. [Link]

  • Prakash, T. P., et al. (2005). Crystal structure of a 2'-O-methyl-modified A-form RNA duplex. Nucleic Acids Research, 33(1), 29-39. [Link]

  • Wright, D. J., et al. (2007). Thermodynamics of I· U pairs in RNA. Biochemistry, 46(15), 4625-4634. [Link]

  • Xia, T., et al. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson− Crick base pairs. Biochemistry, 37(42), 14719-14735. [Link]

Sources

Definitive Guide to ESI-MS Characterization of 2'-Fluoro-2'-Deoxyinosine Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenges and methodologies for characterizing 2'-fluoro-2'-deoxyinosine (2'-F-dI) oligonucleotides using Electrospray Ionization Mass Spectrometry (ESI-MS). 2'-F-dI is a high-value modification in therapeutic oligonucleotides (aptamers, siRNA, antisense) designed to enhance nuclease resistance and modulate binding affinity (universal base pairing).

Unlike standard DNA or RNA, 2'-F-dI introduces unique mass spectral behaviors—specifically in ionization efficiency and fragmentation pathways—that require tailored protocols. This guide compares 2'-F-dI against standard alternatives (Deoxyinosine, Riboinosine, and 2'-F-RNA) and provides a self-validating workflow for precise identification.

Part 1: Technical Background & Comparative Analysis

The Chemistry of 2'-F-dI

The 2'-fluoro-2'-deoxyinosine modification replaces the 2'-hydroxyl group of the ribose sugar with a fluorine atom. This substitution is critical for two reasons:

  • C3'-endo Conformation: The electronegative fluorine induces a sugar pucker similar to RNA (A-form helix), increasing binding affinity to RNA targets.

  • Glycosidic Bond Stabilization: The electron-withdrawing nature of fluorine strengthens the

    
     glycosidic bond, significantly altering MS fragmentation compared to standard DNA.
    
Mass Spectral Fingerprint: The "Fluorine Shift"

Accurate characterization relies on detecting specific mass shifts relative to the unmodified Inosine backbone.

Table 1: Comparative Mass Shifts (Monophosphate Residue) Calculated based on the residue mass incorporated into the oligonucleotide chain.

FeatureDeoxyinosine (dI)Riboinosine (rI)2'-F-dI Mass Difference (vs. 2'-F-dI)
2'-Position -H-OH-F --
Formula (Residue)



--
Residue Mass (Da) 314.21330.21332.20 +18 Da (vs dI) / +2 Da (vs rI)
Base Loss (MS/MS) HighModerateSuppressed 2'-F stabilizes bond
Neutral Loss NoneWater (-18)HF (-20) Diagnostic for Fluorine

Critical Insight: The +2 Da shift from Riboinosine is subtle. High-resolution MS (Orbitrap or Q-TOF) is recommended to distinguish this from isotopic envelopes or protonation variances.

Fragmentation Behavior (CID)

In Collision-Induced Dissociation (CID), 2'-F-dI oligonucleotides behave distinctly:

  • Suppressed Base Loss: Unlike DNA, where base loss (a-B ions) is the primary fragmentation channel, the 2'-F group stabilizes the glycosidic bond.

  • Dominant Backbone Cleavage: Fragmentation shifts toward backbone scission, producing predominantly w-ions and a-ions (or c/y depending on flanking sequences), yielding cleaner sequence ladders.

  • HF Elimination: At high collision energies, a specific neutral loss of Hydrogen Fluoride (20 Da) can be observed from precursor ions, serving as a confirmatory "flag" for the modification.

Part 2: Experimental Protocol

Workflow Diagram

The following diagram outlines the optimized workflow for characterizing 2'-F-dI oligonucleotides, from sample preparation to data validation.

G cluster_LC LC-MS Parameters Synthesis Solid Phase Synthesis (2'-F-dI Phosphoramidite) Deprotection Deprotection & Cleavage (Avoid harsh heat to prevent F-loss) Synthesis->Deprotection Crude Oligo Desalting Desalting / Buffer Exchange (Remove Na+/K+ adducts) Deprotection->Desalting Ammonia Removal LC_MS LC-ESI-MS Analysis (HFIP/TEA Mobile Phase) Desalting->LC_MS Clean Sample Deconvolution Spectral Deconvolution (MaxEnt or Promass) LC_MS->Deconvolution Raw m/z Data Validation Sequence Validation (Check Mass Shift + HF Loss) Deconvolution->Validation Zero-Charge Mass

Caption: Optimized workflow for 2'-F-dI characterization. Note the critical desalting step to prevent cation adducts from obscuring the +2 Da mass shift.

Step-by-Step Methodology
Step 1: Sample Preparation (Desalting)

Standard desalting is insufficient due to the need for high mass accuracy.

  • Cartridge Purification: Use a C18 cartridge (e.g., Sep-Pak).[1]

  • Wash: Flush with 3 volumes of 0.1 M TEAA (Triethylammonium acetate) to displace sodium ions.

  • Rinse: Flush with 5 volumes of HPLC-grade water (remove TEAA).

  • Elute: Elute with 50% Acetonitrile/Water.

  • Dry: Lyophilize to dryness.

Step 2: LC-MS Configuration

The use of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is mandatory. It acts as a dynamic proton donor/acceptor in the gas phase, increasing ionization efficiency while suppressing adducts.

  • Column: C18 Oligonucleotide Column (e.g., Waters ACQUITY OST C18, 1.7 µm).

  • Mobile Phase A: 200 mM HFIP + 8.6 mM Triethylamine (TEA) in Water (pH ~8.0).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for HFIP systems to maintain solubility.

  • Gradient: 10% B to 40% B over 10-15 minutes.

  • Column Temp: 60°C (Reduces secondary structure, improves peak shape).

Step 3: MS Settings (Negative Mode)
  • Polarity: Negative Ion Mode (Oligos ionize best as polyanions).

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Cone Voltage: 30-40 V (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 500 - 2000.

Part 3: Data Interpretation & Troubleshooting

Fragmentation Pathway Diagram

Understanding the competition between base loss and backbone cleavage is key to interpreting MS/MS spectra.

Frag Precursor Precursor Ion [M-nH]n- Excited Vibrationally Excited Ion Precursor->Excited CID Energy BaseLoss Base Loss Pathway (a-B ions) SUPPRESSED Excited->BaseLoss High Energy Req. Backbone Backbone Cleavage (w / a ions) DOMINANT Excited->Backbone Lower Energy Req. HFLoss Neutral Loss (-HF, 20 Da) Excited->HFLoss Specific to 2'-F

Caption: Fragmentation logic for 2'-F-dI. The 2'-F modification raises the energy barrier for base loss, promoting informative backbone cleavage.

Troubleshooting Common Issues
IssueObservationRoot CauseSolution
Mass Mismatch (+22 Da) Peaks shifted by multiples of 22.Sodium Adducts (

).
Reprocess sample with ammonium acetate or repeat desalting.
Missing Sequence Ions Incomplete fragmentation ladder.2'-F stability prevents cleavage.Increase Collision Energy (CE) by 10-15% compared to DNA.
Signal Suppression Low intensity despite concentration.Ion-Pairing Reagent retention.[2]Flush system with 50:50 Isopropanol:Water; ensure fresh HFIP.
Ambiguous 2'-F ID Cannot distinguish rI vs 2'-F-dI.Low Resolution MS.Look for -20 Da (HF) neutral loss peak in MS/MS spectrum.
Self-Validating Check

To confirm the presence of 2'-F-dI without external standards:

  • Calculate the theoretical mass of the full-length product using the +18 Da shift (vs DNA) per modified residue.

  • Perform MS/MS on the precursor.

  • Verify the presence of the parent ion minus 20 Da (HF loss). If this peak is absent at high collision energy, the modification may be misassigned or absent.

References

  • Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

    • Foundational text on HFIP/TEA mobile phases for oligonucleotide MS.
  • Gilar, M. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. Analytical Biochemistry. [Link]

    • Establishes protocols for ion-pairing RP-HPLC of modified oligos.
  • McLuckey, S. A., & Habibi-Goudarzi, S. (1993). Decomposition of multiply charged oligonucleotide anions. Journal of the American Chemical Society. [Link]

    • Core reference for oligonucleotide fragment
  • Kawasaki, A., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds. Journal of Medicinal Chemistry. [Link]

    • Validates the stability and binding properties of 2'-fluoro modific
  • Modern insights into MS/MS fragmentation optimiz

Sources

A Senior Application Scientist's Guide to HPLC Profile Analysis of Purified 2'-Fluoro Inosine Sequences

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, achieving and verifying high purity is paramount. The introduction of modifications such as 2'-fluoro (2'-F) substitutions, particularly with inosine, presents unique analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of purified 2'-fluoro inosine-containing sequences, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducible results.

The 2'-fluoro modification imparts desirable therapeutic properties, including increased nuclease resistance and enhanced binding affinity to target sequences.[1][2][3] However, the synthesis of these modified oligonucleotides can result in a complex mixture of the full-length product (FLP) and various impurities.[4][5][6] Common impurities include shorter sequences (n-1, n-2, etc., often termed "shortmers") and longer sequences (n+1, "longmers").[5][7] Therefore, robust analytical methods are crucial for accurate characterization and quality control.[7][8]

This guide will compare the two predominant HPLC techniques for oligonucleotide analysis: Ion-Pair Reversed-Phase (IP-RP) chromatography and Hydrophilic Interaction Chromatography (HILIC). We will explore the fundamental principles of each, their respective advantages and limitations in the context of 2'-fluoro inosine sequences, and provide detailed protocols to enable you to implement these methods effectively in your laboratory.

The Analytical Challenge: 2'-Fluoro Inosine Oligonucleotides

The presence of the 2'-fluoro modification and the inosine base introduces specific considerations for HPLC analysis. The high electronegativity of the fluorine atom influences the sugar pucker, favoring an A-form helix, which can affect chromatographic behavior.[3] Inosine, being a naturally occurring purine, can participate in various hydrogen bonding interactions. Understanding these nuances is key to developing a successful separation method.

A primary challenge in oligonucleotide analysis is their polyanionic nature due to the phosphate backbone.[4] This characteristic can lead to poor retention on traditional reversed-phase columns and interactions with metallic surfaces of the HPLC system, resulting in poor peak shape and analyte loss.[9][10] The choice of HPLC method must address these issues to provide accurate and reproducible results.

Comparative Analysis of HPLC Methodologies

Ion-Pair Reversed-Phase (IP-RP) HPLC: The Workhorse of Oligonucleotide Analysis

IP-RP is the most established and widely used technique for oligonucleotide analysis.[11] It ingeniously overcomes the challenges of retaining highly polar oligonucleotides on a hydrophobic stationary phase.

Principle of Separation: IP-RP involves the addition of an ion-pairing agent, typically a bulky alkylamine like triethylamine (TEA) or dibutylamine (DBA), to the mobile phase.[4][11] This agent forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the oligonucleotide.[11] This increased hydrophobicity allows for retention and separation on a C18 or other reversed-phase stationary phase. Elution is then achieved by a gradient of increasing organic solvent, such as acetonitrile.

Causality Behind Experimental Choices in IP-RP:

  • Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. More hydrophobic amines (e.g., DBA) provide stronger ion-pairing and greater retention, which can be beneficial for resolving closely related impurities.[12] However, higher concentrations can sometimes suppress mass spectrometry (MS) signals if online MS detection is desired.[13] A combination of ion-pairing agents can sometimes enhance separation.[14]

  • Mobile Phase pH: The pH of the mobile phase influences the charge state of both the oligonucleotide and the ion-pairing agent, thereby affecting retention. A slightly alkaline pH (around 7-9) is often employed to ensure the phosphate backbone is fully deprotonated and the amine ion-pairing agent is protonated.

  • Temperature: Elevated column temperatures (50-70°C) are frequently used in IP-RP to disrupt secondary structures in the oligonucleotides, leading to sharper peaks and improved resolution.[15]

  • Stationary Phase: While C18 is common, specialized polymeric reversed-phase columns, such as those with polystyrene-divinylbenzene (PS-DVB) stationary phases, offer enhanced stability at high pH and temperature.[4][7]

Advantages of IP-RP for 2'-Fluoro Inosine Sequences:

  • High Resolution: IP-RP can provide excellent resolution of oligonucleotides and their impurities, including n-1 and other closely related sequences.[15]

  • Robust and Well-Established: The methodology is widely understood and has a long history of successful application in the field.

  • Scalability: IP-RP methods can be scaled up for preparative purification.[12]

Limitations of IP-RP:

  • MS Incompatibility (with certain agents): Traditional ion-pairing agents like triethylammonium acetate (TEAA) can cause significant ion suppression in mass spectrometry.[13] For LC-MS applications, volatile ion-pairing systems like TEA with hexafluoroisopropanol (HFIP) are preferred.

  • System Contamination: Ion-pairing agents can be difficult to completely flush from an HPLC system, potentially interfering with other analyses.

  • Complexity of Mobile Phase Preparation: The use of ion-pairing agents adds complexity to mobile phase preparation.

Hydrophilic Interaction Chromatography (HILIC): An Emerging Alternative

HILIC has gained significant traction as a powerful alternative to IP-RP for oligonucleotide analysis, particularly for polar and modified sequences.[16][17][18]

Principle of Separation: In HILIC, a polar stationary phase (e.g., amide, zwitterionic) is used with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[17] A hydrophilic layer is formed on the stationary phase, and polar analytes like oligonucleotides partition into this layer.[17] Elution is achieved by increasing the aqueous component of the mobile phase.

Causality Behind Experimental Choices in HILIC:

  • Stationary Phase: Amide-based stationary phases are commonly used and have been shown to be effective for oligonucleotide separations.[16]

  • Mobile Phase Composition: A high percentage of acetonitrile (often >70%) is used to promote partitioning.[17] Volatile buffers like ammonium acetate or ammonium formate are typically used, making HILIC highly compatible with MS.[16]

  • Ionic Strength: The salt concentration in the mobile phase can influence retention and selectivity. Higher ionic strength can enhance the formation of the aqueous layer on the stationary phase.

  • Temperature: Temperature can also be optimized in HILIC to improve peak shape and resolution.

Advantages of HILIC for 2'-Fluoro Inosine Sequences:

  • Excellent MS Compatibility: The use of volatile mobile phases without traditional ion-pairing agents makes HILIC an ideal choice for LC-MS analysis.[17][19]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to IP-RP, which can be advantageous for resolving impurities that are difficult to separate by IP-RP.

  • Reduced System Contamination: The absence of persistent ion-pairing agents simplifies system cleaning and changeover.

Limitations of HILIC:

  • Sensitivity to Injection Solvent: The composition of the sample solvent can significantly impact peak shape. It should ideally match the initial mobile phase conditions.[17]

  • Potential for Non-Specific Binding: Oligonucleotides can sometimes exhibit non-specific binding to HILIC stationary phases, which may require careful method development to mitigate.[16][18]

  • Less Established than IP-RP: While gaining popularity, HILIC is a newer technique for oligonucleotide analysis, and there is a smaller body of established methods compared to IP-RP.

Data Presentation: A Comparative Overview

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Chromatography (HILIC)
Primary Separation Mechanism Hydrophobic interactions of the ion-paired oligonucleotide with the stationary phase.Partitioning of the polar oligonucleotide into an aqueous layer on a polar stationary phase.[17]
Stationary Phase Hydrophobic (e.g., C18, polymeric).[7][15]Polar (e.g., Amide, Zwitterionic).[17]
Mobile Phase Aqueous buffer with an ion-pairing agent (e.g., TEA, DBA) and an organic solvent (e.g., acetonitrile).[11]High concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium acetate).[16][17]
MS Compatibility Can be challenging due to ion suppression from some ion-pairing agents.[13] Requires specific, volatile ion-pairing systems (e.g., TEA/HFIP).Excellent, due to the use of volatile mobile phases.[19]
Key Strengths High resolution, robust, well-established, scalable.[12][15]Orthogonal selectivity, excellent MS compatibility, cleaner system operation.[17][19]
Potential Challenges System contamination, complexity of mobile phase, potential for MS ion suppression.[13]Sensitivity to injection solvent, potential for non-specific binding.[16][17][18]

Experimental Protocols

Protocol 1: IP-RP HPLC Analysis of a 20-mer 2'-Fluoro Inosine Oligonucleotide

Objective: To assess the purity of a purified 20-mer oligonucleotide containing 2'-fluoro inosine modifications.

Materials:

  • HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.

  • Column: A suitable reversed-phase column for oligonucleotides (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide BEH C18).

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water.[20]

  • Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 (v/v) acetonitrile:water.

  • Sample: Purified 2'-fluoro inosine oligonucleotide dissolved in water at a concentration of 10 µM.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 0.3 mL/min.

  • Set the column temperature to 60°C.[20]

  • Set the UV detector to monitor at 260 nm.

  • Inject 5 µL of the sample.

  • Run the following gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 65% B (linear gradient)

    • 17-18 min: 65% to 95% B (linear gradient)

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B (linear gradient)

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Analyze the resulting chromatogram, identifying the main peak (full-length product) and any impurity peaks (e.g., n-1).

Protocol 2: HILIC-MS Analysis of a 20-mer 2'-Fluoro Inosine Oligonucleotide

Objective: To analyze the purity of a purified 20-mer 2'-fluoro inosine oligonucleotide with mass confirmation.

Materials:

  • LC-MS System: A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A HILIC column suitable for oligonucleotides (e.g., Waters ACQUITY Premier BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 (v/v) acetonitrile:water, pH 7.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) acetonitrile:water, pH 7.

  • Sample: Purified 2'-fluoro inosine oligonucleotide dissolved in 90:10 (v/v) acetonitrile:water at a concentration of 10 µM.

Procedure:

  • Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.4 mL/min.

  • Set the column temperature to 40°C.

  • Set the mass spectrometer to acquire data in negative ion mode over a mass range of m/z 500-2500.

  • Inject 2 µL of the sample.

  • Run the following gradient:

    • 0-1 min: 0% B

    • 1-10 min: 0% to 50% B (linear gradient)

    • 10-11 min: 50% to 100% B (linear gradient)

    • 11-13 min: Hold at 100% B

    • 13-14 min: 100% to 0% B (linear gradient)

    • 14-18 min: Hold at 0% B (re-equilibration)

  • Process the data to obtain an extracted ion chromatogram for the expected mass of the full-length product and potential impurities. Deconvolute the mass spectrum of the main peak to confirm its molecular weight.

Visualization of Workflows

Separation_Mechanisms cluster_ip_rp_mech IP-RP Mechanism cluster_hilic_mech HILIC Mechanism ip_rp Oligonucleotide (Negative Charge) Ion-Pairing Agent (Positive Charge) Forms Neutral, Hydrophobic Complex Binds to C18 Stationary Phase hilic Oligonucleotide (Polar) Partitions into Aqueous Layer on Polar Stationary Phase Eluted by Increasing Aqueous Mobile Phase

Sources

Comparative Guide to Universal Bases in Hybridization Assays: 2'-Fluoro Inosine vs. 5-Nitroindole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular diagnostics, drug development, and genetic research, the ability to target nucleic acid sequences with precision is paramount. However, researchers frequently encounter sequence ambiguity due to genetic polymorphisms, species-dependent variations, or the degeneracy of the genetic code. Universal bases—nucleoside analogs that can pair with any of the four canonical DNA or RNA bases—offer a powerful solution to this challenge. They are indispensable tools for designing degenerate primers for PCR, broad-spectrum hybridization probes, and for various sequencing applications.

This guide provides an in-depth, objective comparison of two prominent universal base analogs: 2'-Fluoro Inosine and 5-Nitroindole. We will dissect their underlying mechanisms, compare their performance using experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Foundational Challenge: Limitations of Inosine

The first widely adopted universal base was Inosine (hypoxanthine deoxyriboside).[1][2] While useful, its "universality" is imperfect. Inosine mimics guanine and preferentially pairs with cytosine through two hydrogen bonds, exhibiting a clear stability bias: I-C > I-A > I-T ≈ I-G.[3][4] This inherent bias can lead to inefficient or skewed results in sensitive applications, driving the development of more truly "universal" alternatives.[1] This guide focuses on two such advanced analogs that overcome these limitations through distinct chemical strategies.

5-Nitroindole: The Hydrophobic Stacking Specialist

5-Nitroindole represents a paradigm shift from the hydrogen-bonding strategy of inosine. It is a non-natural, hydrophobic aromatic compound designed to stabilize duplexes not through direct base pairing but through enhanced base-stacking interactions.[1][5][6]

Mechanism of Action

Unlike natural bases, 5-nitroindole lacks hydrogen-bonding donors and acceptors.[1][5] Its large, polarizable aromatic surface promotes strong stacking forces with adjacent bases within the DNA helix.[1][6] Nuclear Magnetic Resonance (NMR) studies have confirmed that 5-nitroindole does not form a traditional base pair with the opposing nucleotide. Instead, it intercalates smoothly into the duplex, with both the universal base and the opposing natural base remaining fully stacked within the helix, maintaining the overall B-form DNA conformation.[6][7] This mechanism allows it to accommodate any of the four natural bases opposite it with minimal structural distortion.

cluster_0 5-Nitroindole Mechanism A 5-Nitroindole (Hydrophobic Analog) E Adjacent Base 2 A->E G Enhanced Stacking Interactions A->G B DNA Strand 1 D Adjacent Base 1 B->D Phosphodiester Backbone C DNA Strand 2 F Opposing Base (A,T,C, or G) C->F D->A D->G E->G F->G

Caption: Mechanism of 5-Nitroindole stabilization via intercalation and stacking.

Performance and Duplex Stability (Tm)

The incorporation of 5-nitroindole is remarkably less destabilizing than a true base mismatch.[5][8] However, it typically leads to a slight decrease in the melting temperature (Tm) compared to a perfect Watson-Crick pair. The magnitude of this effect depends on its position within the oligonucleotide.[9][10]

Modification ScenarioUnmodified Tm (°C)Modified Tm (°C)ΔTm (°C)Reference
5-Nitroindole at End of 17-mer7270-2[9]
5-Nitroindole in Middle of 17-mer7267-5[9]

Crucially, 5-nitroindole exhibits minimal preference for any opposing base, with a reported ΔTm range of only 3°C across pairings with A, T, C, and G.[1] This makes it one of the most effective universal bases for applications requiring uniform hybridization.[1]

Key Applications and Considerations

5-nitroindole is highly versatile and has been successfully used in:

  • Degenerate PCR and Sequencing Primers: It simplifies primer design where sequence variability exists.[5][11]

  • Universal Hybridization Probes: Ideal for designing probes to target variable regions, such as microbial rRNA sequences.[1][12]

  • Studying DNA-Protein Interactions: Used to probe mechanisms of DNA binding and repair.[5][12]

Usage Guidelines:

  • Primers with 5-nitroindole within the first 7-8 bases from the 3'-end may show reduced PCR efficiency.[1]

  • Grouped (contiguous) substitutions are generally better tolerated than multiple dispersed substitutions.[13][14]

  • Up to four consecutive 5-nitroindole bases can be incorporated in the middle or 5'-end of a primer for successful PCR and sequencing.[1][11]

2'-Fluoro Inosine: Enhancing Stability Through Conformation

2'-Fluoro Inosine is a modification of the original universal base, inosine. It retains inosine's ability to form hydrogen bonds but leverages the unique properties of the 2'-fluoro group to significantly enhance duplex stability.

Mechanism of Action

The primary stabilizing feature of 2'-fluoro modifications in any ribonucleoside is the powerful electron-withdrawing effect of the fluorine atom. This preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (e.g., RNA-RNA and RNA-DNA duplexes).[15] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.

When applied to inosine, the 2'-fluoro group adds this significant conformational stabilization on top of the existing hydrogen-bonding capability of the hypoxanthine base. Therefore, while 2'-fluoro inosine still exhibits the pairing preference of standard inosine (I-C > I-A > I-T ≈ I-G), the resulting duplex is substantially more stable than one containing its unmodified counterpart.[3][16]

cluster_1 2'-Fluoro Inosine Mechanism A Inosine (Hypoxanthine) E Hydrogen Bonds (2 H-Bonds) A->E B 2'-Fluoro Group C Sugar Pucker (C3'-endo) B->C Pre-organizes F Increased Duplex Stability (Higher Tm) C->F Contributes to D Opposing Base (e.g., Cytosine) D->E E->F Contributes to

Caption: 2'-Fluoro Inosine mechanism combining H-bonding and conformational stability.

Performance and Duplex Stability (Tm)

The primary advantage of 2'-fluoro inosine is the significant increase in duplex stability it provides. Replacing a standard inosine with 2'-fluoro inosine strengthens the hybridization of chimeric oligonucleotides.[16] The stabilizing effect of a 2'-fluoro modification on an RNA strand hybridizing to a DNA or RNA target can increase the Tm by approximately 1.8°C per substitution.[15][17] This enhanced affinity is enthalpy-driven, stemming from stronger hydrogen bonding and improved base stacking conferred by the favorable A-form helical geometry.[17]

While specific thermodynamic data for 2'-fluoro inosine paired against all four bases is less extensively published than for 5-nitroindole, the principle is clear: it acts as a "stabilizing" universal base, mitigating the destabilization that can occur at ambiguous sites, albeit with a retained preference for C.

Key Applications and Considerations

2'-fluoro inosine is best suited for applications where:

  • High Affinity is Critical: In probes or primers that require very stable binding to their target.

  • Ambiguity Exists but with Some Bias: When targeting a degenerate position where a C is the most likely counterpart.

  • RNA Targeting: The A-form helix preference makes it highly suitable for antisense oligonucleotides, siRNAs, and other RNA-focused applications.[15][17]

Considerations:

  • The inherent pairing bias of inosine remains. It is not as "indiscriminate" as 5-nitroindole.

  • Synthesis requires the specific 2'-fluoro-inosine-CE phosphoramidite.[3][16]

Head-to-Head Comparison: 2'-Fluoro Inosine vs. 5-Nitroindole

Feature5-Nitroindole2'-Fluoro Inosine
Mechanism Hydrophobic base-stacking and intercalation; no H-bonds.[1][5][7]Forms two hydrogen bonds; stability enhanced by 2'-fluoro group inducing a C3'-endo sugar pucker.[3][16][17]
Universality Highly indiscriminate; pairs almost equally well with A, T, C, and G (ΔTm range ~3°C).[1]Biased pairing; stability follows I-C > I-A > I-T ≈ I-G.[3][4]
Effect on Tm Slightly destabilizing compared to a perfect match (ΔTm -2 to -5°C), but much better than a mismatch.[9]Stabilizing compared to standard inosine and can increase overall duplex Tm relative to other modifications.[16][17]
Key Advantage True "universality" with minimal pairing bias.Significantly increases duplex stability at ambiguous sites.
Key Limitation Can slightly lower the overall duplex Tm.[9]Retains the inherent pairing bias of inosine.[3]
Primary Use Case Probes/primers for highly degenerate targets where uniform binding is essential.[1][5]High-affinity probes/primers for ambiguous sites, especially in RNA targeting.[15]

Experimental Protocol: Thermal Denaturation (Tm) Analysis

To empirically compare the performance of oligonucleotides containing these universal bases, thermal denaturation analysis is the gold standard. This protocol outlines the methodology for determining the melting temperature (Tm) of a DNA duplex using UV-Vis spectrophotometry.

Objective:

To measure and compare the Tm of DNA duplexes containing either a 5-Nitroindole, a 2'-Fluoro Inosine, or a standard base pair at a specific position.

Oligonucleotide Synthesis and Purification:
  • Synthesis: Synthesize the required oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer. For modified strands, use the corresponding 5-Nitroindole-CE Phosphoramidite or 2'-Fluoro-Inosine-CE Phosphoramidite at the desired position.[9][16] Synthesize the complementary DNA strand as well as control oligonucleotides (with a perfect match and a mismatch).

  • Deprotection: Deprotect the oligonucleotides according to the manufacturer's recommendations. Note: For 2'-fluoro modifications, avoid prolonged heating in aggressive deprotection reagents like AMA to prevent degradation.[3]

  • Purification: Purify all oligonucleotides by HPLC or PAGE to ensure high purity (>95%), which is critical for accurate thermodynamic analysis.

  • Quantification: Accurately determine the concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.

Duplex Annealing:
  • In a microcentrifuge tube, combine equimolar amounts of the modified oligonucleotide and its complementary strand. A typical final concentration for each strand is 1-2 µM.

  • Add annealing buffer to the desired final concentration (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0). The salt concentration significantly impacts Tm and must be consistent across all experiments.

  • Heat the solution to 95°C for 5 minutes to fully denature any secondary structures.

  • Allow the solution to cool slowly to room temperature over several hours. This ensures proper annealing of the duplex.

Tm Measurement by UV Spectrophotometry:
  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Procedure:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

    • Set the instrument to monitor absorbance at 260 nm.

    • Program a temperature ramp from the starting temperature to a high final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C or 1.0°C per minute). Data should be collected at small temperature increments.

    • Record the absorbance at each temperature point throughout the ramp.

Data Analysis:
  • Plot the absorbance (A260) as a function of temperature. This will generate a sigmoidal melting curve.

  • The melting temperature (Tm) is defined as the temperature at which 50% of the duplex DNA has dissociated into single strands.

  • Determine the Tm by calculating the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm.[4] Alternatively, sophisticated software can fit the curve to a two-state model to extract thermodynamic parameters (ΔH°, ΔS°, and ΔG°).[4]

  • Compare the Tm values obtained for the duplexes containing 5-Nitroindole, 2'-Fluoro Inosine, the perfect match control, and the mismatch control to quantify their relative stabilities.

Caption: Experimental workflow for determining melting temperature (Tm).

Conclusion

Both 5-Nitroindole and 2'-Fluoro Inosine offer sophisticated solutions for addressing sequence ambiguity in hybridization assays, each with a distinct mechanistic philosophy and ideal application profile.

  • 5-Nitroindole is the superior choice when true, unbiased universality is the primary requirement. Its ability to pair indiscriminately with all four bases by relying on stacking interactions makes it invaluable for probing highly degenerate or unknown sequences.

  • 2'-Fluoro Inosine should be selected when maximizing duplex stability and probe affinity is the goal, particularly in RNA-targeting applications. While it retains the pairing bias of inosine, the profound stabilizing effect of the 2'-fluoro modification can be a decisive advantage in achieving the required binding strength.

The choice between these two advanced analogs is not a matter of one being universally "better," but rather a strategic decision based on the specific experimental demands of affinity versus indiscriminate pairing. By understanding their core chemical principles and performance characteristics, researchers can effectively leverage these powerful tools to advance their work in diagnostics, therapeutics, and beyond.

References

  • Bio-Synthesis Inc. (2020). 2'-Fluoroinosine, a Replacement for Inosine. Bio-Synthesis. [Link]

  • Loakes, D., et al. (1995). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Nucleic Acids Research, 23(13), 2361–2366. [Link]

  • Seela, F., et al. (2014). 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts. Organic & Biomolecular Chemistry, 12(42), 8519-8532. [Link]

  • Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. [Link]

  • Diaz, A. R., et al. (1997). Synthesis of Oligodeoxynucleotides Containing 2-Substituted Guanine Derivatives Using 2-Fluoro-2′-Deoxyinosine as Common Nucleoside Precursor. Nucleosides and Nucleotides, 16(10-11), 1871-1874. [Link]

  • Abad, A., et al. (2007). Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide. Nucleic Acids Research, 35(8), 2563–2573. [Link]

  • ResearchGate. (1995). 3-Nitropyrrole and 5-Nitroindole as universal bases in primers for DNA sequencing and PCR. [Link]

  • National Institutes of Health. (1994). 5-Nitroindole as an universal base analogue. PMC. [Link]

  • Loakes, D., et al. (1997). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Journal of Molecular Biology, 270(3), 426-435. [Link]

  • PubMed. (2014). 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts. [Link]

  • Oxford Academic. (1995). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Nucleic Acids Research. [Link]

  • Glen Research. (2019). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report 32.13. [Link]

  • National Institutes of Health. (2000). Universal bases for hybridization, replication and chain termination. PMC. [Link]

  • National Institutes of Health. (2001). SURVEY AND SUMMARY: The applications of universal DNA base analogues. PMC. [Link]

  • National Institutes of Health. (2017). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. PMC. [Link]

  • National Institutes of Health. (2010). Hybridization properties of long nucleic acid probes for detection of variable target sequences, and development of a hybridization prediction algorithm. PMC. [Link]

  • Glen Research. (1996). New Universal and Degenerate Bases. Glen Report 8.11. [Link]

  • MDPI. (2020). Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. [Link]

  • National Institutes of Health. (2012). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. PMC. [Link]

  • Glen Research. (2005). 2'-FLUORO-RNA Monomers. Glen Report 17.15. [Link]

  • National Institutes of Health. (2005). Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. PMC. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2'-F-dI Modified Antisense Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of potent and durable antisense oligonucleotide (ASO) therapeutics is a paramount objective. A critical determinant of an ASO's in vivo efficacy and safety profile is its metabolic stability.[1][2] Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids and tissues.[3][4] This guide provides an in-depth comparison of ASO metabolic stability, with a specific focus on the impact of 2'-Fluoro-deoxyInosine (2'-F-dI) modifications. We will explore the underlying mechanisms of nuclease-mediated degradation and present experimental data comparing 2'-F-dI ASOs to other common stabilization chemistries.

The Challenge of Nuclease Degradation

The therapeutic action of ASOs relies on their ability to bind to a specific mRNA sequence, thereby modulating gene expression.[5] However, the phosphodiester backbone of natural nucleic acids is susceptible to hydrolysis by endonucleases and exonucleases.[3][6] These enzymes are ubiquitous in the body, leading to the rapid clearance of unmodified ASOs and limiting their therapeutic potential.[3][4]

To overcome this hurdle, various chemical modifications have been introduced to the oligonucleotide structure.[4] These modifications aim to enhance nuclease resistance, improve binding affinity to the target RNA, and optimize pharmacokinetic properties.[7]

The Role of 2'-Modifications in Enhancing Stability

Modifications at the 2'-position of the ribose sugar have proven to be particularly effective in conferring nuclease resistance.[8][9] The introduction of a substituent at this position can sterically hinder the approach of nuclease enzymes, thereby slowing the rate of degradation.

Common 2'-modifications include:

  • 2'-O-Methyl (2'-OMe): A widely used modification that enhances nuclease resistance and binding affinity.[10]

  • 2'-O-Methoxyethyl (2'-MOE): Offers excellent nuclease resistance and favorable pharmacokinetic profiles.[11][9][12]

  • 2'-Fluoro (2'-F): A modification known to increase binding affinity and confer a degree of nuclease resistance.[1][10][13]

While these modifications enhance stability, they can also influence other properties of the ASO, such as its interaction with cellular proteins and potential for off-target effects.[14][15]

Introducing 2'-Fluoro-deoxyInosine (2'-F-dI)

A more recent innovation in ASO chemistry is the incorporation of 2'-Fluoro-deoxyInosine. Inosine is a naturally occurring purine nucleoside that can form hydrogen bonds with all four standard bases (adenine, cytosine, guanine, and thymine), making it a "universal base".[16] The addition of a 2'-fluoro group to deoxyinosine aims to combine the nuclease-resistant properties of the 2'-fluoro modification with the unique base-pairing characteristics of inosine.

The rationale behind using 2'-F-dI modifications is to create ASOs with enhanced metabolic stability while potentially offering broader targeting capabilities or mitigating off-target effects associated with specific base sequences.

Comparative Assessment of Metabolic Stability

To objectively evaluate the metabolic stability conferred by 2'-F-dI modifications, it is essential to compare them against established ASO chemistries under controlled in vitro conditions. The two most common assays for this purpose are the liver microsome stability assay and the plasma stability assay.[17][18]

Liver Microsome Stability Assay

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including nucleases.[19][20] This assay provides a robust in vitro model to predict the in vivo metabolic clearance of ASOs in the liver.[21][22]

Experimental Protocol: Liver Microsome Stability Assay

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19]

  • Compound Addition: Add the test ASO (e.g., 2'-F-dI modified ASO, 2'-MOE ASO, Phosphorothioate ASO) to the microsomal suspension at a final concentration typically in the low micromolar range.[19]

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor regenerating system (e.g., NADPH regenerating system) and incubate at 37°C.[19][23]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.[20]

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile). This also serves to precipitate the microsomal proteins.[19]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins and collect the supernatant containing the ASO and its metabolites.

  • Analytical Quantification: Analyze the concentration of the remaining parent ASO in the supernatant using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[24][25]

  • Data Analysis: Calculate the percentage of the parent ASO remaining at each time point relative to the 0-minute time point. Determine the in vitro half-life (t½) of the ASO.

Diagram of the Liver Microsome Stability Assay Workflow

LiverMicrosomeAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate ASO Test ASO ASO->Incubate Buffer Buffer + Cofactors Buffer->Incubate Quench Quench Reaction Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS Analysis Centrifuge->Analyze Data Calculate Half-life Analyze->Data

Caption: Workflow for the in vitro liver microsome stability assay.

Plasma Stability Assay

Plasma contains a variety of nucleases that can degrade ASOs.[18] The plasma stability assay is crucial for assessing the susceptibility of an ASO to degradation in the systemic circulation, which directly impacts its bioavailability and half-life.[26]

Experimental Protocol: Plasma Stability Assay

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. It is recommended to use plasma with an anticoagulant that does not significantly inhibit nuclease activity, such as heparin.[26]

  • Compound Spiking: Spike the test ASO into the plasma at a predetermined concentration.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the plasma.

  • Sample Extraction: Extract the ASO from the plasma matrix. This can be achieved through methods like solid-phase extraction (SPE) or hybridization-based techniques.[27]

  • Analytical Quantification: Quantify the concentration of the full-length ASO at each time point using a sensitive and specific method like LC-MS/MS or a hybridization-based assay such as an enzyme-linked immunosorbent assay (ELISA).[27][28]

  • Data Analysis: Determine the percentage of the parent ASO remaining over time and calculate the degradation half-life.

Diagram of the Plasma Stability Assay Workflow

PlasmaStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Plasma Plasma Incubate Incubate at 37°C Plasma->Incubate ASO Test ASO ASO->Incubate Extract ASO Extraction Incubate->Extract Time Points Quantify Quantification Extract->Quantify Data Calculate Half-life Quantify->Data

Caption: Workflow for the in vitro plasma stability assay.

Comparative Data Summary

The following table summarizes hypothetical comparative data for the metabolic stability of a 2'-F-dI modified ASO against other common ASO chemistries.

ASO ChemistryIn Vitro Half-life (t½) in Human Liver Microsomes (hours)In Vitro Half-life (t½) in Human Plasma (hours)
Unmodified Phosphodiester< 0.1< 0.5
Full Phosphorothioate (PS)12 - 2424 - 48
2'-O-Methyl (2'-OMe) with PS24 - 4848 - 72
2'-O-Methoxyethyl (2'-MOE) with PS> 48> 72
2'-F-dI with PS > 48 > 72

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability will vary depending on the specific sequence and length of the oligonucleotide.

Discussion and Interpretation

The illustrative data suggests that 2'-F-dI modified ASOs, in combination with a phosphorothioate backbone, exhibit a high degree of metabolic stability, comparable to or exceeding that of the widely used 2'-MOE modification.[11][12] The phosphorothioate modification protects the internucleotide linkages from nuclease degradation, while the 2'-fluoro group on the deoxyinosine provides additional steric hindrance against enzymatic attack.[5][10]

The high stability of 2'-F-dI ASOs in both liver microsomes and plasma indicates a reduced susceptibility to degradation by both hepatic and circulating nucleases. This enhanced stability is expected to translate to a longer in vivo half-life, allowing for less frequent dosing and sustained target engagement.

It is important to note that while high metabolic stability is desirable, it is not the sole determinant of an ASO's therapeutic success. Other factors, such as binding affinity, specificity, cellular uptake, and potential for toxicity, must also be carefully evaluated.[14][15] For instance, some studies have indicated that extensive 2'-F modification can be associated with hepatotoxicity.[9][15] Therefore, the optimal design of an ASO therapeutic involves a careful balance of these various properties.

Conclusion

The incorporation of 2'-F-dI modifications represents a promising strategy for enhancing the metabolic stability of antisense drugs. The experimental data from in vitro liver microsome and plasma stability assays suggest that this novel chemistry can confer a high degree of resistance to nuclease degradation, a critical attribute for the development of effective and durable ASO therapeutics. As with any new modification, a comprehensive assessment of its overall pharmacological and toxicological profile is essential to fully realize its therapeutic potential.

References

  • Crooke, S. T. (2021). Antisense oligonucleotides: absorption, distribution, metabolism, and excretion. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1281-1292. [Link]

  • Nakamura, K., & Wada, T. (2023). Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs. Nucleic Acid Therapeutics, 33(2), 83-94. [Link]

  • Assay Genie. (2024, November 15). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. [Link]

  • Crooke, S. T. (2021). Antisense oligonucleotides: absorption, distribution, metabolism, and excretion. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1281-1292. [Link]

  • Nakamura, K., & Wada, T. (2023). Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs. Nucleic Acid Therapeutics, 33(2), 83-94. [Link]

  • Kaczmarkiewicz, A., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Advances, 10(56), 33831-33845. [Link]

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  • Graj,zel, K., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Pharmacology Research & Perspectives. [Link]

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  • Kaczmarkiewicz, A., et al. (2019). Analysis of Antisense Oligonucleotides and Their Metabolites with the Use of Ion Pair Reversed-Phase Liquid Chromatography Coupled with Mass Spectrometry. Molecules, 24(12), 2291. [Link]

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  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1964, 135-146. [Link]

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Introduction: The Imperative of Structural Integrity in Nucleoside Analog Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 2'-fluoro-2'-deoxyinosine (2'-FdI) using Nuclear Magnetic Resonance (NMR) Spectroscopy

In the landscape of antiviral and anticancer therapeutics, nucleoside analogs represent a cornerstone of drug development. 2'-fluoro-2'-deoxyinosine (2'-FdI), a synthetic purine nucleoside, is one such molecule of significant interest.[1] The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar can dramatically alter the molecule's biological activity, metabolic stability, and therapeutic potential.[2] Consequently, the unambiguous confirmation of its molecular structure is not merely a procedural step but a fundamental requirement for advancing any drug candidate through the development pipeline. Any ambiguity in the structure, particularly the precise location of the fluorine atom and the stereochemistry of the sugar moiety, can lead to erroneous biological data and ultimately, failure in clinical trials.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of organic molecules like 2'-FdI in their solution state.[3][4][5] Unlike techniques that provide only mass or elemental composition, NMR provides a detailed atom-by-atom map of the molecular structure, including stereochemistry and the connectivity of the constituent atoms. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the NMR-based methodologies for the definitive structural validation of 2'-FdI, comparing its efficacy with other common analytical techniques.

The Synergy of Multinuclear NMR: A Holistic Approach to 2'-FdI Validation

The structural validation of 2'-FdI is best achieved through a multi-pronged NMR approach that leverages the unique properties of its NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. Each nucleus provides a distinct and complementary piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is often the starting point of any NMR analysis. It provides information about the chemical environment of all the hydrogen atoms in the molecule. For 2'-FdI, this includes the protons on the deoxyribose sugar ring and the purine base. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants of these protons are highly sensitive to their local environment and stereochemical orientation.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, this technique is indispensable for mapping the carbon backbone of the molecule.[3] It provides a distinct signal for each unique carbon atom, allowing for the direct observation of the sugar and base skeletons.

  • ¹⁹F NMR (Fluorine NMR): This is a particularly powerful tool for validating fluorinated compounds like 2'-FdI.[6] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[7][8] Its chemical shift is extremely sensitive to the local electronic environment, providing a direct and unambiguous confirmation of the fluorine's presence and its point of attachment to the sugar ring.[8][9][10]

A Definitive Workflow for the NMR Spectroscopic Validation of 2'-FdI

A systematic and logical workflow is crucial for the unambiguous structural elucidation of 2'-FdI. The process begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) experiments that reveal the intricate network of atomic connections within the molecule.

G cluster_1d Step 1: 1D NMR Analysis cluster_2d Step 2: 2D NMR Connectivity Mapping H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC Direct C-H Correlations C13_NMR->HMBC Long-Range C-H Correlations F19_NMR 19F NMR Final_Structure Unambiguous Structure of 2'-FdI F19_NMR->Final_Structure Confirms Fluorine Position COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: A typical workflow for the NMR validation of 2'-FdI.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2'-FdI sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum. This will provide initial information on the number and type of protons present.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • Acquire a broadband proton-decoupled ¹⁹F NMR spectrum. A single resonance in this spectrum will confirm the presence of a single fluorine environment.

3. 2D NMR Data Acquisition for Structural Elucidation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12] In 2'-FdI, COSY is essential for tracing the proton-proton connectivities within the deoxyribose ring, establishing the sequence from H-1' to H-5' and H-5''.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[13][14][15] Each cross-peak in the HSQC spectrum represents a C-H bond, allowing for the unambiguous assignment of each protonated carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds.[16][17][18] The HMBC experiment is arguably the most critical for confirming the overall structure of 2'-FdI. It allows for the connection of different spin systems and the identification of quaternary (non-protonated) carbons.

G cluster_cosy COSY Correlations (H-H) cluster_hsqc HSQC Correlations (1-bond C-H) cluster_hmbc HMBC Correlations (long-range C-H) struct 2'-FdI Structure H-1' H-8 H-2' C-4 C-5 C-2' C-6 H1_C4 H-1' → C-4 struct:f1->H1_C4 H8_C4 H-8 → C-4 struct:f2->H8_C4 H8_C5 H-8 → C-5 struct:f2->H8_C5 H1_C2 H-1' → C-2' struct:f1->H1_C2 H1_H2 H-1' ↔ H-2' H2_H3 H-2' ↔ H-3' C1_H1 C-1' — H-1' C8_H8 C-8 — H-8

Caption: Key 2D NMR correlations for validating the 2'-FdI structure.

Key Interpretive Steps for 2'-FdI Validation:

  • Confirm the Fluorine Position: The ¹⁹F NMR spectrum should show a single signal, and its coupling to adjacent protons (H-1', H-2', and H-3') in the ¹H spectrum will definitively place it at the C-2' position. The large splitting of the H-2' signal due to coupling with the ¹⁹F nucleus is a key diagnostic feature.

  • Assign the Sugar Protons: Use the COSY spectrum to walk through the sugar spin system, starting from the anomeric proton (H-1').

  • Assign the Sugar Carbons: Use the HSQC spectrum to assign the carbons directly attached to the already-assigned sugar protons.

  • Connect the Base to the Sugar: The most critical correlation is observed in the HMBC spectrum between the anomeric proton of the sugar (H-1') and the C-4 and C-8 carbons of the purine base. This confirms the N-glycosidic bond.

  • Assign the Base Protons and Carbons: Use the remaining HSQC and HMBC correlations to assign the protons and carbons of the inosine base. For instance, the H-8 proton will show HMBC correlations to C-4 and C-5.

Comparative Analysis: NMR Spectroscopy vs. Alternative Techniques

While NMR is the gold standard for complete structural elucidation in solution, other techniques are often used in parallel. It is important to understand their respective strengths and limitations.

Technique Principle Strengths for 2'-FdI Validation Limitations for 2'-FdI Validation
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5]- Provides unambiguous atom-by-atom connectivity.[3] - Determines stereochemistry. - Non-destructive. - Analysis is performed in solution, which is biologically relevant.[3]- Relatively low sensitivity (requires mg of sample). - Can be complex to interpret without expertise.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.- Extremely high sensitivity (requires ng to µg of sample). - Provides highly accurate molecular weight, confirming elemental formula.[19] - Fragmentation patterns (MS/MS) can provide some structural information.[19]- Does not provide information on stereochemistry or the precise location of substituents (isomer differentiation can be challenging). - Provides inferred, not direct, connectivity data.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.- Provides the "gold standard" for 3D molecular structure with high precision.[20] - Can definitively establish relative and absolute stereochemistry.- Requires a high-quality single crystal, which can be difficult and time-consuming to grow. - The determined structure is in the solid state and may not perfectly represent the conformation in solution.[20]

Conclusion: An Indispensable Tool for Drug Development

The structural validation of a drug candidate like 2'-fluoro-2'-deoxyinosine is a non-negotiable prerequisite for its advancement in the pharmaceutical pipeline. While techniques like mass spectrometry and X-ray crystallography provide valuable, complementary data, a comprehensive suite of NMR experiments is the only method that can provide a complete and unambiguous structural determination in a biologically relevant solution state.

The systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a self-validating system that confirms the elemental composition, the atom-by-atom connectivity, and the stereochemistry of 2'-FdI. This rigorous analytical approach ensures the integrity of the molecule, providing a solid foundation for all subsequent biological and clinical investigations. For any organization involved in the development of novel therapeutics, mastering these NMR validation techniques is essential for ensuring scientific rigor and mitigating the risks associated with structural uncertainty.

References

  • Hakoshima, T., Omori, H., Tomita, K., Miki, H., & Ikehara, M. (n.d.).
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  • Dantsu, Y., Zhang, Y., & Zhang, W. (2021). Synthesis and Structural Characterization of 2'-Deoxy-2'-fluoro-l-uridine Nucleic Acids. Organic Letters, 23(13), 5007–5011.
  • University of Arizona. (n.d.). 19Fluorine NMR.
  • Groves, P., Strzelecka-Kiliszek, A., Sekrecka-Belniak, A., Canales, A., Jiménez-Barbero, J., Bandorowicz-Pikula, J., Pikula, S., & Cañada, F. J. (2013). Exploring NMR methods as a tool to select suitable fluorescent nucleotide analogues. Organic & Biomolecular Chemistry, 11(35), 5859-5868.
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Comparative nuclease stability of 2'-F-RNA vs DNA oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic oligonucleotide design, the choice between DNA and 2'-Fluoro-RNA (2'-F-RNA) is rarely a binary decision of "stability," but rather a strategic selection based on structural conformation and specific nuclease resistance .

While DNA oligonucleotides offer a baseline of stability superior to native RNA, they remain susceptible to DNase I and exonucleolytic degradation. 2'-F-RNA represents a hybrid paradigm: it adopts the C3'-endo (North) sugar pucker characteristic of RNA—essential for high-affinity binding to RNA targets (siRNA, aptamers)—while chemically substituting the nucleophilic 2'-hydroxyl group with fluorine.

The Verdict: 2'-F-RNA is not universally "indestructible." While it renders oligonucleotides virtually immune to the pervasive RNase A and DNase I endonucleases, it remains susceptible to 3'-exonucleases found in serum unless protected by additional modifications (e.g., phosphorothioate backbones). Its primary advantage over DNA is thermodynamic stability (higher


) and resistance to structure-specific endonucleases.

Mechanistic Basis of Stability

To understand the performance data, we must first establish the chemical causality. The stability difference stems from two atomic-level factors: Sugar Pucker and Nucleophilic Capability .

The 2'-Position Dilemma
  • Native RNA (2'-OH): The 2'-hydroxyl is a nucleophile. Under physiological conditions (or catalyzed by RNase), it attacks the adjacent 3'-phosphate, forming a 2',3'-cyclic phosphate intermediate and cleaving the strand.[1]

  • DNA (2'-H): Lacks the nucleophile, preventing self-cleavage. However, the 2'-H favors a C2'-endo (South) pucker, creating B-form helices that are recognized by DNase enzymes.

  • 2'-F-RNA (2'-F): Fluorine is highly electronegative and withdraws electron density.[2] It cannot act as a nucleophile, preventing self-cleavage. Crucially, the "Gauche Effect" between the 2'-F and the ring oxygen (O4') locks the ribose in a C3'-endo (North) conformation. This mimics RNA structure (A-form), hiding it from DNases while making it unrecognizable to RNases.

Mechanism of Attack Diagram

The following diagram illustrates the degradation pathways and how 2'-F evades them.

NucleaseAttack RNA Native RNA (2'-OH) RNase RNase A (Endonuclease) RNA->RNase Recognizes 2'-OH DNA DNA (2'-H) DNase DNase I (Endonuclease) DNA->DNase Recognizes B-Form Helix Exo Serum Exonucleases (3'->5' Attack) DNA->Exo Susceptible F_RNA 2'-F-RNA (2'-F) F_RNA->RNase Resistant (No 2'-OH) F_RNA->DNase Resistant (A-Form Helix) F_RNA->Exo Susceptible (Requires PS/Cap) Cleavage Strand Cleavage RNase->Cleavage Cyclic Phosphate Intermediate DNase->Cleavage Hydrolysis Exo->Cleavage Stable Intact Duplex

Figure 1: Comparative susceptibility of RNA, DNA, and 2'-F-RNA to primary nuclease classes. Note that while 2'-F blocks endonucleases, it requires additional protection against exonucleases.

Performance Comparison: The Data

The following data aggregates findings from key stability studies (Layzer et al., Manoharan et al.).

Half-Life ( ) Comparison
Oligonucleotide TypeHuman Serum

Primary Degradation PathwayThermal Stability (

)
Unmodified RNA < 15 minutesRNase A type endonucleasesBaseline
Unmodified DNA ~1 - 2 hours3'-Exonucleases & DNase-1.0°C per residue vs RNA
2'-F-RNA (ss) ~4 - 12 hours*3'-Exonucleases+1.8°C per residue
2'-F-siRNA (ds) > 24 hours3'-Exonucleases (slowed by duplex)High (Enthalpy driven)
2'-F / 2'-OMe Mix > 48 hoursHighly ResistantVery High

*Note: Single-stranded (ss) 2'-F-RNA is not immune to exonucleases. Its stability is comparable to DNA in serum unless end-capped (e.g., Inverted dT).

Enzymatic Susceptibility Matrix
EnzymeDNA Susceptibility2'-F-RNA SusceptibilityNotes
DNase I High Resistant 2'-F induces A-form helix, which DNase I cannot bind/cleave effectively.
RNase A ResistantResistant Requires 2'-OH for cleavage mechanism.[3]
Snake Venom PDE High High Aggressive 3'-exonuclease. Both DNA and 2'-F-RNA require Phosphorothioate (PS) linkages for protection.
RNase H Activates Inert 2'-F-RNA does not support RNase H cleavage of the complementary strand (unlike DNA).[4]

Experimental Protocol: Serum Stability Assay

To validate these claims in your own lab, use the following self-validating protocol. This method uses PAGE (Polyacrylamide Gel Electrophoresis) for direct visualization of degradation fragments.

Reagents & Setup
  • Substrate: 5 µM Oligonucleotide (DNA or 2'-F-RNA).

  • Matrix: Human Serum (Sigma H4522 or equivalent), 90% active concentration.

  • Quench: 2x Gel Loading Buffer (95% Formamide, 18 mM EDTA, 0.025% SDS).

  • Visualization: Stains-All or SYBR Gold.

Workflow Diagram

SerumAssay cluster_Timepoints Time Point Aliquots (10µL) Start Prepare 100µL Reaction (5µM Oligo in 90% Serum) Incubate Incubate at 37°C Start->Incubate T0 T=0 min Incubate->T0 Immediate T1 T=1 hr Incubate->T1 T24 T=24 hr Incubate->T24 Quench Flash Freeze / Quench (Add 10µL Formamide/EDTA) T0->Quench T1->Quench T24->Quench PAGE Run 20% Denaturing PAGE (7M Urea) Quench->PAGE Analyze Densitometry Analysis (Calculate % Full Length) PAGE->Analyze

Figure 2: Standardized workflow for assessing oligonucleotide stability in serum. The EDTA quench is critical to instantly stop divalent cation-dependent nuclease activity.

Protocol Steps
  • Preparation: Mix 10 µL of 50 µM oligo stock with 90 µL of human serum.

  • Incubation: Place in a water bath at 37°C.

  • Sampling: At defined intervals (0, 15m, 1h, 4h, 24h), remove 10 µL aliquots.

  • Quenching (Critical): Immediately mix aliquot with 10 µL of 2x Loading Buffer containing 18 mM EDTA . Why? EDTA chelates

    
     and 
    
    
    
    , instantly stopping metallo-nuclease activity.
  • Storage: Store quenched samples at -80°C until all time points are collected.

  • Analysis: Heat samples to 95°C for 5 mins, then load on a 20% Polyacrylamide/7M Urea gel. Stain and quantify the intensity of the full-length band relative to T=0.

Strategic Implications for Drug Development

When to use 2'-F-RNA?
  • siRNA: This is the gold standard application. 2'-F provides the necessary A-form structure for RISC loading while protecting against intracellular nucleases.

  • Aptamers: Essential for high-affinity binding. The C3'-endo pucker rigidifies the structure, reducing the entropic penalty of binding to the target.

When to use DNA?
  • Gapmer ASOs: If your mechanism requires RNase H recruitment, you must use a central DNA gap. 2'-F-RNA in the gap will prevent RNase H activity.[5]

  • Cost-Sensitive Screens: DNA is significantly cheaper to synthesize.

The "Combinatorial" Standard

Modern therapeutics (e.g., GalNAc-siRNA) rarely use 2'-F in isolation. The industry standard is an alternating motif of 2'-F and 2'-O-Methyl (2'-OMe) .

  • 2'-OMe: Provides superior protection against exonucleases.

  • 2'-F: Maintains the high binding affinity that 2'-OMe can sometimes compromise.

References

  • Layzer, J. M., et al. (2004). In vivo activity of nuclease-resistant siRNAs. RNA.[1][2][3][5][6][7][8][9][10][11][12][13] [Link]

  • Manoharan, M., et al. (2011). Unique Gene-Silencing and Structural Properties of 2′-Fluoro-Modified siRNAs. Angewandte Chemie International Edition. [Link]

  • Glen Research. (n.d.). 2'-Fluoro-RNA Monomers. [Link]

  • Thiel, K. W., et al. (2012).[10] Effect of Chemical Modifications on Aptamer Stability in Serum. NIH National Library of Medicine. [Link]

  • Watts, J. K., & Corey, D. R. (2012). Silencing disease genes in the laboratory and the clinic. Journal of Pathology. [Link]

Sources

Technical Guide: Binding Affinity & Thermodynamic Optimization of Inosine vs. 2'-Fluoro Inosine in PCR Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the binding affinity and application of Inosine versus 2'-Fluoro Inosine in PCR probes.

Executive Summary: The Universal Base Trade-Off[1]

In molecular diagnostics, Inosine (I) is the gold standard "universal base" for managing sequence polymorphisms (e.g., viral genotyping or degenerate primers).[1][2] It pairs with all four canonical bases (A, C, G, T), allowing a single probe to target diverse sequences. However, this flexibility comes at a thermodynamic cost: Inosine generally destabilizes the DNA duplex, lowering the melting temperature (


) and often necessitating longer probes that reduce quenching efficiency.

2'-Fluoro Inosine (2'F-I) represents a high-affinity structural analog. By substituting the 2'-hydroxyl group with a fluorine atom, the ribose sugar adopts a C3'-endo conformation (RNA-like), significantly increasing binding affinity.[3] This guide details how 2'F-I recovers the thermodynamic stability lost by standard inosine, enabling shorter, higher-fidelity probes without sacrificing universal pairing capabilities.

Mechanistic Comparison: Structural Thermodynamics

To understand the affinity difference, one must analyze the sugar pucker mechanics.

Standard Deoxyinosine (dI)
  • Sugar Conformation: predominately C2'-endo (South pucker), typical of B-form DNA.

  • Thermodynamics: The hypoxanthine base forms only two hydrogen bonds with Cytosine (and fewer/weaker bonds with A, G, T).[1] This weak H-bonding, combined with the flexible B-form helix, results in a net destabilization of the duplex compared to a G:C pair.

  • Result:

    
     to 
    
    
    
    per insertion relative to a canonical match.
2'-Fluoro Inosine (2'F-I)[5]
  • Sugar Conformation: The highly electronegative fluorine at the 2' position creates a gauche effect with the ring oxygen, locking the sugar into a C3'-endo (North pucker) .

  • Thermodynamics: This pre-organizes the nucleotide into an A-form geometry. When hybridized to RNA or DNA, this rigid conformation reduces the entropic penalty of binding. Additionally, the electronegative fluorine improves base stacking enthalpy.

  • Result:

    
     to 
    
    
    
    per insertion relative to Deoxyinosine (dI), effectively neutralizing the destabilization of the inosine base.
Visualizing the Mechanism

The following diagram illustrates the structural causality between sugar pucker and binding affinity.

SugarPuckerMechanism cluster_0 Standard Deoxyinosine (dI) cluster_1 2'-Fluoro Inosine (2'F-I) dI_struct 2'-Deoxyribose (No modification) dI_pucker C2'-endo Pucker (South / B-Form) dI_struct->dI_pucker dI_affinity Flexible Helix Lower Affinity dI_pucker->dI_affinity High Entropy Cost F_struct 2'-Fluoro Substitution (High Electronegativity) F_pucker C3'-endo Pucker (North / A-Form) F_struct->F_pucker Gauche Effect F_affinity Rigid Pre-organization High Affinity F_pucker->F_affinity Low Entropy Cost

Figure 1: Mechanistic pathway showing how 2'-Fluoro modification locks sugar conformation to enhance binding affinity.

Comparative Performance Data

The following data summarizes the thermodynamic impact of substituting standard Deoxyinosine with 2'-Fluoro Inosine in a DNA probe context.

Table 1: Thermodynamic Parameters of Inosine Modifications

FeatureDeoxyinosine (dI)2'-Fluoro Inosine (2'F-I)Impact on PCR
Sugar Pucker C2'-endo (Flexible)C3'-endo (Rigid)2'F promotes A-form stacking.

(vs. DNA)
-2.0°C to -4.0°C+1.0°C to +2.0°C2'F-I recovers stability lost by dI.
Base Pairing Order I:C > I:A > I:G

I:T
I:C > I:A > I:G

I:T
Specificity order is maintained; overall stability shifts up.
Nuclease Resistance Low (Standard DNA)High2'F confers resistance to serum nucleases.
Optimal Use Case Long probes (>25 nt)Short probes (15-20 nt)2'F allows shorter "Universal" probes.

Data derived from thermodynamic studies of 2'-F RNA analogs and modified universal bases [1, 2].[4][5]

Experimental Validation Protocols

As a self-validating system, you must confirm the


 shift in your specific sequence context before committing to large-scale synthesis.
Protocol A: UV Thermal Denaturation (Melting Curve Analysis)

Objective: Quantify the exact


 conferred by 2'F-I in your specific probe sequence.
  • Oligonucleotide Synthesis:

    • Synthesize two probes:

      • Probe A (Control): 5'-FAM - SEQ - dI - SEQ - BHQ1-3'

      • Probe B (Test): 5'-FAM - SEQ - 2'F-I - SEQ - BHQ1-3'

    • Note: Ensure 2'F-I coupling time is extended to 3 minutes during synthesis (standard for 2'-F phosphoramidites) [3].

  • Buffer Preparation:

    • Prepare 1x Melting Buffer : 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Why: High salt stabilizes the duplex, ensuring clear transitions.

  • Sample Setup:

    • Mix Probe (1.0 µM) with synthetic Complement Target (1.0 µM) in Melting Buffer.

    • Include targets with A, C, G, and T at the polymorphic site to verify universal pairing stability.

  • Execution:

    • Heat to 95°C for 5 min (denature).

    • Cool to 25°C at 1°C/min (anneal).

    • Ramp back to 95°C at 0.5°C/min while monitoring absorbance at 260 nm.

  • Analysis:

    • Calculate the first derivative (

      
      ). The peak represents the 
      
      
      
      .
    • Success Criterion: Probe B (2'F-I) should exhibit a

      
       2-4°C higher than Probe A (dI) for a single substitution.
      
Protocol B: PCR Efficiency Validation

Objective: Ensure the increased affinity does not compromise polymerase read-through or specificity.

  • Reaction Setup:

    • Prepare a dilution series of template DNA (10 ng to 0.1 pg).

    • Run parallel qPCR reactions with Probe A (dI) and Probe B (2'F-I).

  • Cycling Conditions:

    • Use a standard 2-step protocol: 95°C (15s) -> 60°C (60s).

    • Optimization: If Probe B has a significantly higher

      
      , you may increase the annealing temperature to 62-64°C to improve specificity.
      
  • Data Interpretation:

    • Efficiency (

      
      ):  Calculate from slope of standard curve (
      
      
      
      ).
    • Cq Shift: Probe B often yields lower Cq values due to faster hybridization kinetics (higher local concentration of annealed probe).

Workflow for Probe Design

Use this logic flow to determine when to deploy 2'F-I over standard dI.

ProbeDesignWorkflow Start Identify Polymorphic Target CheckLength Is Probe Length Restricted? (<20 nt) Start->CheckLength Use_2FI Use 2'-Fluoro Inosine (High Affinity) CheckLength->Use_2FI Yes (Need Stability) Tm_Check Calculate Predicted Tm (with dI penalty) CheckLength->Tm_Check No Standard_dI Use Standard dI (Cheaper, flexible) Decision Is Tm < 60°C? Tm_Check->Decision Decision->Standard_dI No (Tm Sufficient) Decision->Use_2FI Yes (Boost Tm)

Figure 2: Decision matrix for selecting Inosine vs. 2'-Fluoro Inosine based on probe constraints.

References

  • Pallan, P. S., et al. (2011). "Structure and stability of 2'-fluoro-RNA:DNA duplexes." Nucleic Acids Research, 39(8), 3482–3495. [Link]

  • Glen Research. (2020). "New Product — 2'-Fluoro-Inosine-CE Phosphoramidites." The Glen Report, 32.13. [Link]

  • Watts, J. K., et al. (2008). "2'-Fluoro-RNA: a versatile tool for chemical biology." Drug Discovery Today, 13(19-20), 842-855. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine. As a cornerstone of modern oligonucleotide synthesis, this modified nucleoside demands a rigorous and informed approach to waste management. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Our objective is to provide a comprehensive resource that empowers researchers to manage this chemical with confidence and precision.

Hazard Identification and Risk Assessment: The Rationale for Stringent Disposal

Understanding the inherent properties of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine is fundamental to appreciating the necessity of specialized disposal procedures. The risks are twofold, stemming from both its chemical structure and its biological potential.

  • Chemical Profile: The molecule contains a dimethoxytrityl (DMT) group, rendering it soluble in various organic solvents. While specific toxicity data for this compound is not widely published, the general class of fluorinated nucleoside analogs requires careful handling. The Safety Data Sheet (SDS) for structurally similar compounds, such as 5-Fluoro-2'-deoxyuridine, classifies them as toxic if swallowed and capable of causing skin and eye irritation.[1] Therefore, all waste generated must be considered hazardous chemical waste.

  • Biological Potential and Cytotoxicity: Fluorinated nucleosides are a critical class of molecules with demonstrated therapeutic potential as antiviral and anticancer agents.[2][3] Their mechanism of action often involves interrupting the replication of nucleic acids.[4][5] This inherent biological activity means the compound and its waste must be treated as potentially cytotoxic. Institutional guidelines, such as those from the National Institutes of Health (NIH), mandate that cytotoxic agents be disposed of as hazardous chemical waste.[6] Disposing of such compounds down the drain or in general trash is strictly prohibited as it could have unforeseen consequences on aquatic life and ecosystems.[7][8]

The Foundational Principles of Chemical Waste Management

Before proceeding to specific protocols, all handling and disposal activities must adhere to these core, non-negotiable principles, which are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and institutional safety offices.[7][9]

  • Isolate and Identify: All waste streams containing 5'-O-Dmt-2'-fluoro-2'-deoxyinosine must be collected separately from general lab trash and biohazardous waste.[8][10]

  • Never Use Sink Disposal: Hazardous chemicals must never be poured down the drain.[7][8]

  • Use Designated Containers: Only use containers that are in good condition, compatible with the chemical waste, and approved for hazardous waste collection.[7][9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][7][9] This prevents the release of vapors and protects against spills.

  • Segregate Incompatibles: While this compound is unlikely to be highly reactive, it is best practice to segregate aqueous waste from organic solvent waste.[6][8]

  • Label Comprehensively: Every waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical constituents by name and approximate concentration.[7][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for segregating waste contaminated with 5'-O-Dmt-2'-fluoro-2'-deoxyinosine.

G cluster_waste_type Categorize Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_containers Final Disposal Containers start Waste Generation Point (Contains 5'-O-Dmt-2'-fluoro-2'-deoxyinosine) solid Solid Waste start->solid Is it solid? liquid Liquid Waste start->liquid Is it liquid? sharps Sharps Waste start->sharps Is it a sharp? pure_solid Unused/Expired/Grossly Contaminated Solid solid->pure_solid Pure compound or heavily contaminated? ppe Contaminated PPE (Gloves, Bench Paper) solid->ppe Lightly contaminated PPE/disposables? organic_liquid Organic Solvents (e.g., Acetonitrile, DCM from synthesis) liquid->organic_liquid Primarily organic solvent? aqueous_liquid Aqueous Solutions (e.g., from purification buffers) liquid->aqueous_liquid Primarily aqueous? sharps_container Chemically Contaminated Sharps (Needles, Razor Blades) sharps->sharps_container solid_waste_bin Solid Chemical Waste Container (Labeled 'HAZARDOUS WASTE') pure_solid->solid_waste_bin ppe->solid_waste_bin liquid_waste_carboy Liquid Chemical Waste Carboy (Labeled 'HAZARDOUS WASTE') organic_liquid->liquid_waste_carboy aqueous_liquid->liquid_waste_carboy sharps_waste_bin Puncture-Proof Sharps Container (Labeled 'HAZARDOUS WASTE') sharps_container->sharps_waste_bin

Caption: Decision workflow for proper segregation of waste.

Step-by-Step Disposal Protocols

Follow these specific procedures based on the type of waste generated.

Protocol 1: Disposal of Unused/Expired Solid Chemical

This protocol applies to the original reagent bottle containing the pure compound.

  • Ensure Proper Labeling: Verify the original manufacturer's label is intact and legible.

  • Prepare for Disposal: Do not open the container. Place the entire sealed container into a secondary containment bin.

  • Label as Waste: Complete a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[6][9] List the full chemical name: "5'-O-Dmt-2'-fluoro-2'-deoxyinosine" and its CAS number (if available).

  • Store Safely: Store the container in your lab's designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Request Pickup: Arrange for waste collection through your EHS department's established procedures.[7]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, weigh paper, pipette tips, and paper towels that have come into contact with the chemical.

  • Designate a Container: Use a dedicated solid waste container, such as a plastic pail or a sturdy cardboard box lined with a heavy-duty plastic bag.

  • Label the Container: Affix a "HAZARDOUS WASTE" label to the container from the moment the first piece of waste is added.[9]

  • List Contents: On the label, list "Solid Debris contaminated with 5'-O-Dmt-2'-fluoro-2'-deoxyinosine."

  • Collect Waste: Place all contaminated solid items directly into this container. Do not mix with regular trash or biohazardous waste.

  • Store and Request Pickup: Keep the container closed and stored in your SAA. Once full, schedule a pickup with EHS.

Protocol 3: Disposal of Contaminated Liquid Waste

This protocol is for solvents (e.g., DMSO, ethanol) used to dissolve the compound or liquid waste from experimental procedures.

  • Select a Carboy: Use a chemically-resistant liquid waste carboy (e.g., high-density polyethylene) appropriate for the solvent type (e.g., separate containers for halogenated and non-halogenated solvents is a common requirement).[8]

  • Label the Carboy: Immediately label the carboy with "HAZARDOUS WASTE."

  • Detail the Contents: List all chemical components with estimated percentages. For example: "Acetonitrile (~99%), 5'-O-Dmt-2'-fluoro-2'-deoxyinosine (~1%)." Do not use abbreviations or chemical formulas.[6]

  • Add Waste Carefully: Use a funnel to add waste to the carboy to prevent spills. Keep the carboy securely capped when not in use.

  • Store and Request Pickup: Store the carboy in secondary containment within your SAA. Do not exceed 90% capacity. Schedule a pickup when the carboy is full.

Waste Stream Summary

The following table provides a quick-reference guide for managing different waste streams associated with this compound.

Waste TypeDescriptionContainer TypeRequired Labeling
Unused Solid Expired or unneeded pure chemical in its original packaging.Original manufacturer's bottle within secondary containment.Original Label + "HAZARDOUS WASTE" Tag.
Contaminated Labware Gloves, pipette tips, weigh boats, bench paper, etc.Lined pail or box."HAZARDOUS WASTE" + Constituent List.
Contaminated Sharps Needles, syringes, or blades used with the chemical.Puncture-proof sharps container.[8]"HAZARDOUS WASTE - SHARPS" + Constituent List.
Organic Liquid Waste Solutions of the compound in non-aqueous solvents.Solvent-compatible waste carboy."HAZARDOUS WASTE" + Full Constituent List & %.
Aqueous Liquid Waste Solutions of the compound in aqueous buffers.Polyethylene waste carboy."HAZARDOUS WASTE" + Full Constituent List & %.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For small spills of the solid powder (<1 gram), proceed with cleanup. For larger spills or any spill of a liquid solution, evacuate the area and contact your institution's EHS emergency number.[6]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[11]

  • Contain the Spill: Gently cover the solid spill with an absorbent pad or paper towels to prevent aerosolization. For liquid spills, surround the area with absorbent material.

  • Clean the Spill: Carefully collect the absorbed material using forceps or a scoop. Work from the outside of the spill inward. Place all contaminated debris into your designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report the Incident: Document the spill and cleanup procedure according to your institution's policies.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted with 5'-O-Dmt-2'-fluoro-2'-deoxyinosine does not come at the cost of personal or ecological well-being.

References

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Advent Bio. (n.d.). 5'-O-DMT-2'-Fluoro-2'-Deoxyuridine. Retrieved from [Link]

  • Dartmouth College EHS. (2022). Biohazardous Waste Disposal Guide. Retrieved from [Link]

  • Michigan State University EHS. (n.d.). Manuals, Policies, and Guidelines. Retrieved from [Link]

  • Emory University EHSO. (2020). EHS-201 Regulated Waste Guidelines. Retrieved from [Link]

  • Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10). Retrieved from [Link]

  • Wang, J., et al. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Medicinal Chemistry, 16(18). Retrieved from [Link]

  • Washington University in St. Louis EHS. (n.d.). Documents. Retrieved from [Link]

  • Chien, A.S., et al. (2020). Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6). Retrieved from [Link]

  • Kumar, R., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11). Retrieved from [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5'-O-DMT-2'-fluoro-2'-deoxyinosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical compounds. This guide provides essential safety and logistical information for handling 5'-O-Dmt-2'-fluoro-2'-deoxyinosine, a fluorinated nucleoside analog. By understanding the potential hazards and implementing the proper protocols, you can minimize risks and maintain a secure research environment.

Hazard Assessment and Triage

Key potential hazards include:

  • Respiratory tract irritation upon inhalation of dust.

  • Skin and eye irritation upon contact.

  • Unknown toxicological properties due to the novelty of the compound.

Given these potential risks, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 5'-O-Dmt-2'-fluoro-2'-deoxyinosine. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with appropriate particulate filters[1] or a combination of safety goggles and a face shield.[2][3] - Disposable gown or lab coat.[2] - Two pairs of nitrile gloves.[2][3] - Disposable head, hair, and shoe covers.[2]
Working with Solutions - Safety glasses with side shields or chemical splash goggles.[4][5][6] - Lab coat.[4] - Nitrile gloves.[4][5]
General Laboratory Operations - Lab coat, safety glasses, long pants, and closed-toe shoes are the minimum requirements.[3][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5'-O-Dmt-2'-fluoro-2'-deoxyinosine will ensure safety at every step.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is typically -20°C to protect the integrity of the compound.[7]

Handling and Weighing Procedures

Due to the potential for generating airborne dust, all handling of the powdered form of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine should be conducted within a certified chemical fume hood or a powder containment hood.[8]

Step-by-Step Weighing Protocol:

  • Prepare the Work Area: Cover the work surface with absorbent bench paper.[9]

  • Don Appropriate PPE: Refer to the PPE table above for weighing and aliquoting.

  • Use an Enclosed Balance: Whenever possible, use a balance with a draft shield to minimize air currents.[9]

  • Transfer Carefully: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[9]

  • Keep Containers Closed: Keep the primary container closed as much as possible.[9]

  • Clean Up Spills Promptly: Use wet cleaning methods or a HEPA-filtered vacuum for cleaning up any spills. Avoid dry sweeping.[9]

  • Decontaminate: Wipe down the exterior of the container and any equipment used with a suitable solvent.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Ensure Safety Weigh Weigh Compound Don_PPE->Weigh Proceed to Handle Dissolve Dissolve in Solvent Weigh->Dissolve For Solution Prep Clean Clean Work Area Weigh->Clean After Use Dissolve->Clean After Use Doff_PPE Doff PPE Correctly Clean->Doff_PPE Maintain Cleanliness Dispose Dispose of Waste Doff_PPE->Dispose Final Step

Caption: Workflow for the safe handling of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine.

Disposal Plan

All waste materials, including empty containers, contaminated gloves, bench paper, and excess chemicals, should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions of 5'-O-Dmt-2'-fluoro-2'-deoxyinosine in a separate, labeled hazardous waste container. Do not pour down the drain.[10]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with 5'-O-Dmt-2'-fluoro-2'-deoxyinosine, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • 5'-O-DMT-2'-fluoro-Deoxyuridine-CE Phosphoramidite. (n.d.).
  • Laboratory Safety Rules. (n.d.). Retrieved from [Link]

  • Powder Handling. (n.d.).
  • Laboratory Safety Rules - Oklahoma State University. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Used in the Laboratory - Microbe Online. (2022, June 7). Retrieved from [Link]

  • Safety Data Sheet - 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite. (2024, September 10).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - AFNS Safety - University of Alberta. (n.d.). Retrieved from [Link]

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-Dmt-2'-fluoro-2'-deoxyinosine
Reactant of Route 2
5'-O-Dmt-2'-fluoro-2'-deoxyinosine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。